molecular formula C6H11F3O3 B171728 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane CAS No. 130156-55-7

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Cat. No.: B171728
CAS No.: 130156-55-7
M. Wt: 188.14 g/mol
InChI Key: VELOOMPEOHFDNC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, also known as 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, is a useful research compound. Its molecular formula is C6H11F3O3 and its molecular weight is 188.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1-trifluoro-2-(2-methoxyethoxymethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3/c1-10-2-3-11-5-12-4-6(7,8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELOOMPEOHFDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450419
Record name 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130156-55-7
Record name 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane , a fluorinated ether with growing interest in various scientific fields, including medicinal chemistry and materials science. This document moves beyond a simple cataloging of data to offer insights into the practical application and handling of this compound, grounded in established scientific principles.

Chemical Identity and Molecular Structure

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, identified by the CAS Number 130156-55-7 , is a unique molecule featuring a trifluoromethyl group, which imparts distinct electronic properties, and a methoxyethoxy-methoxy substituent that influences its solubility and potential as a building block in complex molecular architectures.[1][2][3]

Molecular Formula: C₆H₁₁F₃O₃[1][2]

Molecular Weight: 188.14 g/mol [1][2]

The structure of this compound, characterized by the presence of both a highly fluorinated alkyl chain and an ether linkage, suggests a balance of hydrophobic and hydrophilic character, a feature of significant interest in drug design and formulation.

Caption: Molecular structure of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Physicochemical Properties

The unique combination of a trifluoromethyl group and an ether chain in 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane results in a specific set of physical properties. While comprehensive experimental data for this compound is not widely published, the available information and comparisons with structurally similar fluorinated ethers provide valuable insights.

PropertyValueSource
CAS Number 130156-55-7[1][2][3]
Molecular Formula C₆H₁₁F₃O₃[1][2]
Molecular Weight 188.14 g/mol [1][2]
Physical Form Solid at room temperature.[2]
Boiling Point 78-80 °C at 15 mmHgBenchchem
Melting Point Data not available.[4][5]
Density Data not available.[4]
Solubility Data not available.[5]

Note on Data Gaps: The lack of publicly available experimental data for properties such as melting point, density, and specific solubility highlights the specialized nature of this compound. Researchers are encouraged to perform their own characterizations based on their specific application needs. The boiling point at reduced pressure suggests that this compound is a relatively low-volatility solid.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

  • ¹⁹F NMR (CDCl₃): δ -74.2 (t, J = 10.2 Hz, CF₃)

  • ¹H NMR (CDCl₃): δ 3.55–3.70 (m, OCH₂CH₂O), 3.38 (s, OCH₃)

The fluorine-19 NMR shows a characteristic triplet for the CF₃ group, and the proton NMR displays signals corresponding to the methoxy and ethoxy-methoxy protons.

Synthesis and Handling

Synthesis Pathway

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane typically involves the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base. This Williamson ether synthesis-type reaction is a common method for the formation of ether linkages.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Trifluoroethanol 2,2,2-Trifluoroethanol Reaction Williamson-type Ether Synthesis Trifluoroethanol->Reaction MEMCl 2-Methoxyethoxymethyl Chloride MEMCl->Reaction Base Non-nucleophilic Base (e.g., NaH, DIPEA) Base->Reaction Base Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Reaction Solvent Product 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane Reaction->Product

Caption: General synthesis pathway for the target compound.

Illustrative Experimental Protocol

The following is a generalized protocol based on standard organic synthesis techniques for ethers of this class. Note: This is an illustrative example and should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium trifluoroethoxide.

  • Addition of Electrophile: Slowly add a solution of 2-methoxyethoxymethyl chloride (MEM-Cl) (1.05 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Safety and Handling

Applications and Future Directions

The unique properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane make it a compound of interest in several areas:

  • Drug Development: The trifluoromethyl group is a common motif in pharmaceuticals, known to enhance metabolic stability and binding affinity. The methoxyethoxy-methoxy group can improve solubility and act as a versatile linker. This makes the title compound a valuable building block for the synthesis of novel therapeutic agents.

  • Materials Science: Fluorinated ethers are known for their chemical inertness and unique solvent properties. This compound could find applications as a specialized solvent, electrolyte component in batteries, or as a monomer for the synthesis of advanced polymers.

Further research is needed to fully elucidate the physical, chemical, and biological properties of this compound to unlock its full potential in these and other applications.

References

  • CP Lab Safety. (n.d.). 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. Retrieved from [Link]

  • ChemSynthesis. (2025). 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • Airgas. (2020). Safety Data Sheet: Halocarbon R-123 (1,1-Dichloro-1,2,2-trifluoroethane). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: Structure, Bonding, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical structure, bonding, and potential applications of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a fluorinated ether with promising utility in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and potential.

Molecular Identity and Physicochemical Properties

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, identified by its CAS Number 130156-55-7, possesses the molecular formula C₆H₁₁F₃O₃ and a molecular weight of approximately 188.14 g/mol .[1][2][3] Its structure features a trifluoroethyl group linked to a methoxyethoxymethyl (MEM) protecting group through an ether bond.

Table 1: Physicochemical Properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane and Related Analogues
Property1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (Predicted)1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane[4]Bis(2,2,2-trifluoroethoxy)methane[1]
Molecular Formula C₆H₁₁F₃O₃C₅H₉F₃O₂C₅H₆F₆O₂
Molecular Weight ( g/mol ) 188.14158.12212.09
Boiling Point (°C) N/AN/AN/A
Melting Point (°C) N/AN/AN/A
Density (g/cm³) N/AN/AN/A
Refractive Index N/AN/AN/A

Chemical Structure and Bonding Analysis

The chemical structure of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is characterized by several key features that dictate its physical and chemical behavior.

Caption: 2D Chemical Structure of the molecule.

The molecule incorporates a trifluoromethyl (CF₃) group, which is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the adjacent C-C and C-O bonds, influencing their polarity and reactivity. The presence of multiple ether linkages (C-O-C) provides flexibility to the molecule and influences its solvation properties. The methoxyethoxymethyl (MEM) group is a common protecting group for alcohols in organic synthesis, known for its stability under a range of conditions and its relatively straightforward removal.

The bonding within the molecule is a combination of covalent sigma bonds. The C-F bonds are highly polarized, leading to a significant dipole moment for the trifluoromethyl group. The etheric oxygen atoms possess lone pairs of electrons, which can participate in hydrogen bonding with protic solvents.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different methylene and methyl protons in the molecule. The protons on the carbon adjacent to the trifluoromethyl group (CF₃-CH₂-) would likely appear as a quartet due to coupling with the three fluorine atoms. The other methylene and methyl protons in the methoxyethoxy and methoxy groups would exhibit complex splitting patterns due to mutual coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would be characterized by signals corresponding to the six carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to one-bond coupling with the fluorine atoms. The chemical shifts of the other carbon atoms would be influenced by their proximity to the electronegative oxygen and fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, resulting from coupling to the adjacent methylene protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong C-O stretching vibrations from the multiple ether linkages, typically appearing in the region of 1000-1200 cm⁻¹. Strong C-F stretching bands from the trifluoromethyl group would also be prominent, usually in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways would involve cleavage of the C-O and C-C bonds. The presence of the trifluoromethyl group would give rise to characteristic fragment ions.

Synthesis

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane has been reported in the scientific literature. A common approach involves the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base.

Experimental Protocol: General Synthesis

Synthesis_Workflow A 2,2,2-Trifluoroethanol D Reaction Mixture 1 (Alkoxide Formation) A->D B Non-nucleophilic Base (e.g., NaH) B->D C Anhydrous Solvent (e.g., THF) C->D F Reaction Mixture 2 (Etherification) D->F Reacts with E 2-Methoxyethoxymethyl chloride (MEM-Cl) E->F G Aqueous Workup F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (e.g., Distillation or Chromatography) I->J K 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane J->K

Caption: Generalized synthetic workflow.

  • Alkoxide Formation: To a solution of 2,2,2-trifluoroethanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a suitable base (e.g., sodium hydride) is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the alcohol and form the corresponding sodium trifluoroethoxide.

  • Etherification: 2-Methoxyethoxymethyl chloride is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the careful addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield the pure 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

A specific synthesis of this compound is described in Tetrahedron, 1995, 51, p. 9201.[5]

Reactivity and Potential Applications

The chemical reactivity of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is governed by the interplay of its functional groups. The ether linkages are generally stable to a wide range of reaction conditions, with the exception of strong acids which can cleave them. The trifluoromethyl group is highly stable and generally unreactive, but it can influence the reactivity of adjacent positions.

The primary point of reactivity under specific conditions is the acetal linkage of the MEM group. This group can be cleaved under acidic conditions to deprotect the underlying 2,2,2-trifluoroethanol moiety. This property makes the title compound a useful building block in multi-step organic syntheses where protection of a trifluoroethoxy group is required.

Potential Applications:
  • Medicinal Chemistry: The introduction of trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane can serve as a reagent for introducing the trifluoroethoxy moiety into complex molecules during drug discovery and development.

  • Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could be explored as a monomer or an additive in the synthesis of novel fluorinated materials.

  • Specialty Solvent: Given its fluorinated nature and the presence of ether functionalities, it may possess unique solvency properties that could be advantageous in specific chemical reactions or formulations.[1]

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a fluorinated ether with a unique combination of a stable trifluoromethyl group and a labile MEM protecting group. While comprehensive experimental data on its physicochemical and spectroscopic properties are limited, its structure suggests significant potential as a building block in medicinal chemistry and materials science. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in these and other scientific disciplines.

References

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. [Link]

  • CP Lab Safety. 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. [Link]

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An In-depth Technical Guide to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Within this context, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS Number: 130156-55-7), a fluorinated ether, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the rational design of novel therapeutics.

Physicochemical Properties

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a colorless liquid at room temperature. Its molecular structure, featuring a trifluoromethyl group and a methoxyethoxy moiety, imparts a unique combination of properties that are advantageous in drug design. The trifluoromethyl group can enhance binding interactions and improve metabolic stability, while the ether linkages provide flexibility and influence solubility.

PropertyValueSource
CAS Number 130156-55-7
Molecular Formula C6H11F3O3
Molecular Weight 188.14 g/mol
Purity Typically ≥96%
Storage Room temperature
SMILES COCCOCOCC(F)(F)F
InChI Key VELOOMPEOHFDNC-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2,2,2-trifluoroethanol with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from 2-methoxyethoxymethyl chloride (MEM-Cl).

Diagram of the Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

G CF3CH2OH 2,2,2-Trifluoroethanol CF3CH2O- Trifluoroethoxide CF3CH2OH->CF3CH2O- + Base Base Base (e.g., NaH) Product 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane CF3CH2O-->Product + MEM-Cl MEMCl 2-Methoxyethoxymethyl chloride (MEM-Cl) Salt Salt (e.g., NaCl)

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Nucleophilic Substitution: A solution of 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a colorless liquid.

Application in Targeted Protein Degradation: PROTACs

One of the most significant applications of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is as a linker or a component of a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The unique physicochemical properties of the trifluoro-2-[(2-methoxyethoxy)methoxy]ethyl moiety can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a PROTAC. The trifluoromethyl group can enhance cell permeability and metabolic stability, while the flexible ether chain can be adjusted to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.

Diagram of a PROTAC Workflow

G cluster_0 PROTAC Synthesis cluster_1 Cellular Mechanism of Action Warhead Target Protein Ligand PROTAC Final PROTAC Molecule Warhead->PROTAC Linker 1,1,1-Trifluoro-2- [(2-methoxyethoxy)methoxy]ethane (as part of the linker) Linker->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Workflow from PROTAC synthesis to cellular action.

Hypothetical Experimental Workflow: Synthesis of a BRD4-targeting PROTAC

This protocol outlines a plausible multi-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), utilizing 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a key linker component.

  • Functionalization of the Linker: The terminal hydroxyl group of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is first converted to a more reactive leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • Coupling with the E3 Ligase Ligand: The functionalized linker is then reacted with a suitable E3 ligase ligand, for example, a derivative of thalidomide or pomalidomide containing a nucleophilic handle (e.g., a primary amine or a hydroxyl group). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base.

  • Deprotection (if necessary): If the linker or the E3 ligase ligand contains any protecting groups, they are removed at this stage using appropriate deprotection conditions.

  • Coupling with the Target Protein Ligand: The resulting intermediate, now containing the E3 ligase ligand and the linker, is coupled to a ligand for the target protein. For BRD4, a derivative of the well-known inhibitor JQ1 with a suitable attachment point could be used. This final coupling step might involve amide bond formation, a click reaction, or another efficient conjugation chemistry.

  • Purification: The final PROTAC molecule is purified using techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by analytical methods like LC-MS and NMR spectroscopy.

Safety, Handling, and Toxicology

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicology: The toxicological properties of this specific compound have not been extensively studied. However, many fluorinated ethers can be metabolized to potentially toxic compounds. For instance, some fluorinated ethers can be metabolized to 2,2,2-trifluoroethanol, which has known toxicity. Therefore, exposure should be minimized. In case of accidental exposure, seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains or waterways.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a specialized chemical entity with significant potential in the field of drug discovery, particularly in the design and synthesis of PROTACs. Its unique structural features offer medicinal chemists a valuable tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. As the field of targeted protein degradation continues to evolve, the demand for novel and versatile building blocks like this fluorinated ether is expected to grow.

References

  • CP Lab Safety. 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. Available from: [Link]

  • Synthonix. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane - [T1137]. Available from: [Link]

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. Available from: [Link]

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. Available from: [Link]

  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). The solvatochromic comparison method. 2. The .alpha.-scale of solvent hydrogen-bond donor (HBD) acidities. The Journal of Organic Chemistry, 48(17), 2877–2887.
  • Horvath, I. T., & Rabai, J. (1994). Facile catalyst separation without water: fluorous biphase hydroformylation of olefins. science, 266(5182), 72-75.
  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
  • Mullard, A. (2021). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery, 20(4), 247-250.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10976236, 1,1,1-Trifluoro-2-((2-methoxyethoxy)methoxy)ethane. [Link].

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The core of this synthesis lies in the protection of the hydroxyl group of 2,2,2-trifluoroethanol using a (2-methoxyethoxy)methyl (MEM) protecting group. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary safety precautions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable compound.

Introduction: The Significance of Fluorinated Protecting Groups

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable with high selectivity and yield.

The (2-methoxyethoxy)methyl (MEM) group is a widely employed acetal-type protecting group for alcohols. Introduced by Corey and co-workers, the MEM group offers the advantage of being stable to strongly basic and organometallic reagents while being easily cleaved under specific acidic conditions.[1] The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane serves as a valuable building block in this context, providing a readily accessible source of a trifluoroethoxymethyl moiety.

This guide will focus on the direct and efficient synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane through the MEM protection of 2,2,2-trifluoroethanol.

Synthesis Pathway: MEM Protection of 2,2,2-Trifluoroethanol

The principal synthetic route to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane involves the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Reaction Mechanism

The protection of the alcohol proceeds via a nucleophilic substitution reaction. The reaction is thought to proceed through an SN1-like mechanism involving the formation of an oxonium ion from MEM-Cl, which is then trapped by the alcohol.[1] The role of the base, DIPEA, is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

G cluster_0 Step 1: Oxonium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation MEM-Cl MEM-Cl Oxonium_Ion Oxonium Ion MEM-Cl->Oxonium_Ion Slow Chloride Cl⁻ Trifluoroethanol 2,2,2-Trifluoroethanol Product_Intermediate Protonated Product Trifluoroethanol->Product_Intermediate Fast DIPEA DIPEA Final_Product 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane Product_Intermediate->Final_Product DIPEA_HCl DIPEA·HCl DIPEA->DIPEA_HCl

Caption: Proposed SN1-like mechanism for MEM protection of 2,2,2-trifluoroethanol.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Properties
2,2,2-TrifluoroethanolC₂H₃F₃O100.04Colorless liquid, volatile, acidic proton
2-Methoxyethoxymethyl chloride (MEM-Cl)C₄H₉ClO₂124.57Flammable, corrosive, suspected carcinogen
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic base, colorless liquid
Dichloromethane (DCM)CH₂Cl₂84.93Volatile organic solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying agent
Water (deionized)H₂O18.02
Brine (saturated NaCl solution)NaCl(aq)-

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Reaction Setup and Execution

G Start Start Step1 Combine 2,2,2-trifluoroethanol and DIPEA in DCM under inert atmosphere. Start->Step1 Step2 Cool the mixture to 0 °C. Step1->Step2 Step3 Add MEM-Cl dropwise. Step2->Step3 Step4 Allow the reaction to warm to room temperature and stir for 12-24 hours. Step3->Step4 Step5 Monitor reaction progress by TLC or GC-MS. Step4->Step5 Step6 Quench the reaction with water. Step5->Step6 Step7 Perform aqueous work-up. Step6->Step7 Step8 Dry the organic layer and concentrate. Step7->Step8 Step9 Purify the crude product by flash chromatography or distillation. Step8->Step9 End End Step9->End

Caption: Experimental workflow for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Procedure:

  • To a solution of 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.5 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 equivalents) dropwise to the stirred solution. Caution: MEM-Cl is a hazardous substance; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Characterization
  • ¹H NMR: Signals corresponding to the CH₃O- group, the two -OCH₂CH₂O- methylene groups, the -OCH₂O- methylene group, and the -CH₂CF₃ methylene group.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • ¹⁹F NMR: A characteristic signal for the -CF₃ group.

  • Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: C-O-C ether stretching vibrations.

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

  • 2,2,2-Trifluoroethanol: This compound is flammable and toxic.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • 2-Methoxyethoxymethyl chloride (MEM-Cl): This reagent is flammable, corrosive, a suspected carcinogen, and harmful if inhaled or swallowed.[3] Strict safety precautions must be followed, including the use of a fume hood, chemical-resistant gloves, and eye protection.

  • N,N-Diisopropylethylamine (DIPEA): This is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane via the MEM protection of 2,2,2-trifluoroethanol is a straightforward and efficient method for accessing this valuable fluorinated building block. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably prepare this compound for its diverse applications in drug discovery and materials science. The key to a successful synthesis lies in the careful handling of the hazardous reagents and the diligent monitoring of the reaction progress.

References

  • Wiley-VCH.
  • The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. [Link]

  • Alfa Chemistry. 19F NMR Chemical Shift Table.
  • Google Patents. Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane.
  • NIST. Ethane, 2-chloro-1,1,2-trifluoro-1-methoxy-. [Link]

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. [Link]

  • University of California, Santa Barbara. 19Flourine NMR. [Link]

  • Google Patents. Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
  • US EPA. Ethane, 1,1,1-trifluoro-2-methoxy-. [Link]

  • SpectraBase. 1-[2-(Trifluoromethoxy)ethoxy]pentane - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1,1,1-Trifluoro-2-chloroethane - Optional[19F NMR] - Chemical Shifts. [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • PubChem. Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate). [Link]

  • PubChem. 1,1,1-Trifluoro-2,3-dimethoxypropane. [Link]

  • ResearchGate. The rich structural phase behaviour of 2,2,2-trifluoroethanol. [Link]

  • SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]

  • NIST. Ethane, 2,2-dichloro-1,1,1-trifluoro-. [Link]

  • Honeywell. 2,2,2-Trifluoroethanol Product Stewarship Summary. [Link]

  • Google Patents.
  • ResearchGate. 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation. [Link]

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An In-depth Technical Guide to the Solubility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a fluorinated ether with growing interest in pharmaceutical and materials science applications.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.

Executive Summary

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS 130156-55-7) is a fluorinated ether featuring a trifluoromethyl group and a methoxyethoxy methoxy substituent.[1] Its unique structure, combining a highly fluorinated, hydrophobic portion with a more polar ether-rich chain, results in a nuanced solubility profile. This guide will explore the molecular characteristics governing its solubility, provide a detailed protocol for empirical solubility determination, and discuss the implications of its solubility in various research and development contexts. Understanding the solubility of this compound is critical for its effective use as a solvent, reagent, or component in complex formulations.[1]

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. In the case of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, two key structural features are in play:

  • The Trifluoromethyl (-CF3) Group: This endows the molecule with a region of high hydrophobicity and lipophobicity.[2] The high electronegativity of fluorine atoms leads to strong intramolecular C-F bonds, reducing the molecule's polarizability and its ability to participate in London dispersion forces with non-fluorinated solvents.[3]

  • The Methoxyethoxy Methoxy (-OCH2OCH2OCH3) Group: This portion of the molecule contains multiple ether linkages, which can act as hydrogen bond acceptors. This imparts a degree of polarity and allows for favorable interactions with polar solvents.

This dual nature suggests that 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane will exhibit selective solubility, favoring solvents that can effectively interact with both its fluorinated and non-fluorinated segments. Partially fluorinated ethers, like the topic compound, often exhibit a balance between "fluorophilicity" and polarity, enhancing their compatibility with a range of solvents compared to their fully fluorinated counterparts.[3]

Diagram: Key Structural Features Influencing Solubility

G cluster_molecule 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane cluster_properties Molecular Properties CF3 CF3 C1 CH2 CF3->C1 hydrophobic Hydrophobic/Lipophobic (Fluorinated Tail) CF3->hydrophobic O1 O C1->O1 C2 CH2 O1->C2 polar Polar/Hydrogen Bond Acceptor (Ether Chain) O1->polar O2 O C2->O2 C3 CH2 O2->C3 O2->polar C4 CH3 C3->C4

Caption: Structural features of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Fluorinated Solvents Perfluorohexane, TrifluorotolueneHighThe fluorinated tail of the solute will have strong favorable interactions with the fluorinated solvent (the "fluorophobic effect").[2]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe ether chain of the solute will be highly compatible with ether solvents.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents have polarities that can bridge the gap between the fluorinated and non-fluorinated parts of the molecule.
Ketones Acetone, Methyl Ethyl KetoneModerateThe polarity of ketones should allow for good interaction with the ether portion of the solute.
Esters Ethyl acetateModerateSimilar to ketones, the polarity should be favorable for dissolving the solute.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe non-polar nature of these solvents will not effectively solvate the polar ether chain.
Alkanes Hexane, HeptaneLowThe significant difference in polarity between the solute and these non-polar solvents will limit solubility.
Alcohols Methanol, EthanolLow to ModerateWhile alcohols can act as hydrogen bond donors to the ether oxygens, the non-polar fluorinated tail may limit overall solubility.
Water Very LowThe hydrophobic fluorinated group will dominate, leading to immiscibility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in a given organic solvent.

Materials and Equipment
  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (purity ≥ 96%)[1]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or shaker

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Experimental Workflow

Diagram: Experimental Workflow for Solubility Determination

G start Start prep Prepare Saturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate (Stir at constant temperature) prep->equilibrate separate Separate Phases (Centrifuge or allow to settle) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by GC-FID dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of the target compound.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • To a vial, add a known volume of the chosen organic solvent (e.g., 2.00 mL).

    • Add an excess amount of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane to the solvent. The presence of undissolved solute is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled environment (e.g., 25 °C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease stirring and allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.

    • Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for analysis.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC-FID or other appropriate analytical method to determine the concentration of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility

Several physical parameters can affect the solubility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane:

  • Temperature: The solubility of liquids in liquids is often temperature-dependent.[4] For most systems, solubility increases with temperature, but this is not universal. It is recommended to determine solubility at the intended temperature of application.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

  • Purity of Solute and Solvent: Impurities can alter the intermolecular forces and, consequently, the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible results.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane presents a unique solubility profile due to its amphiphilic character, combining a hydrophobic fluorinated segment with a polar ether chain. This guide has provided a theoretical framework for understanding its solubility in various organic solvents and a detailed experimental protocol for its quantitative determination. By leveraging this knowledge, researchers and developers can make informed decisions regarding solvent selection, formulation development, and process optimization involving this versatile fluorinated ether.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • CP Lab Safety. 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. Retrieved from [Link]

  • ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Google Patents. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

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Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Laboratory Risk Management

This document provides a comprehensive technical overview of the material safety considerations for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS No. 130156-55-7), a fluorinated ether compound. As a novel or specialized reagent, detailed toxicological and hazard data are not extensively published. Therefore, this guide is constructed from available physicochemical data, principles of chemical safety for related substances, and a conservative risk assessment framework appropriate for research and drug development professionals. The core principle of this guide is to treat the substance with a high degree of caution, assuming potential hazards in the absence of complete data.

Section 1: Chemical Identity and Physicochemical Properties

Understanding a substance's fundamental properties is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, potential exposure routes, and appropriate control measures. The trifluoromethyl group and ether linkages suggest a chemically stable but potentially volatile compound with unique solvent properties.

The molecular formula for this compound is C₅H₉F₃O₂.[1] Key computed and available data are summarized below.

Table 1: Physicochemical Properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

PropertyValueSource
CAS Number 130156-55-7[2]
Molecular Formula C₅H₉F₃O₂[1]
Molecular Weight 188.14 g/mol [2]
Computed Molecular Weight 158.12 g/mol [1]
Appearance Data not available; likely a liquidInferred
Storage Temperature Room temperature[2][3]
Water Hazard Class (WGK) WGK 3 (High hazard to water)

Note: A discrepancy exists between the molecular formula provided by some suppliers (C₆H₁₁F₃O₃) and that in PubChem (C₅H₉F₃O₂).[1][2] The IUPAC name corresponds to C₅H₉F₃O₂. Researchers should verify the identity of their specific material.

Section 2: Hazard Identification and Risk Assessment

No definitive GHS classification is readily available for this specific compound. In the absence of data, a precautionary approach is mandated. We must infer potential hazards based on the functional groups present and the safety profiles of structurally similar fluorinated ethers.

  • Fluorinated Ethers: This class of compounds can have anesthetic effects at high concentrations. While generally possessing low acute toxicity, their persistence and bioaccumulation potential are concerns.

  • Ethers: Ethers can form explosive peroxides upon exposure to air and light over time. While the trifluoromethyl group may influence this reactivity, it is prudent to assume peroxide formation is possible.

  • Inhalation: As a potentially volatile substance, inhalation is a primary exposure route. Vapors may cause respiratory tract irritation or have systemic effects.

  • Skin and Eye Contact: Direct contact may cause irritation. The defatting properties of organic solvents can lead to dermatitis with prolonged exposure. Serious eye irritation is a potential risk.

  • Ingestion: While a less common laboratory exposure route, ingestion could lead to systemic toxicity.

Given the WGK 3 classification, this substance is considered to have a high potential for harming aquatic environments and should be prevented from entering drains or waterways.

The following diagram outlines the logical process for establishing safe handling procedures when complete hazard information is unavailable.

Caption: Risk assessment workflow for handling chemicals with incomplete safety data.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to exposure control is required.

Engineering Controls:

  • Primary Containment: All handling of the material, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[4][5]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this material should be considered the minimum requirement.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time data for fluorinated solvents if available.Prevents skin contact and absorption. Contaminated gloves should be disposed of immediately.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and vapors. If a significant splash risk exists, goggles are mandatory.
Skin/Body Protection Flame-resistant laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[6]
Respiratory Protection Not generally required if handled within a fume hood.In case of a large spill or ventilation failure, a self-contained breathing apparatus may be necessary.[6]
Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is critical for ensuring safety and experimental integrity.

  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the work area of incompatible materials.[4]

  • Aliquotting: Use non-sparking tools for transfers.[5] Ground and bond containers and receiving equipment if transferring larger quantities to prevent static discharge.

  • Hygiene: Avoid all personal contact.[4][6] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling is complete.[4][6]

  • End of Work: Securely seal all containers.[4] Decontaminate the work surface.

  • Container: Store in the original, tightly sealed container in a cool, dry, well-ventilated area.[4]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Peroxide Prevention: Although data is unavailable, it is best practice to date containers upon opening and receipt. If the material is stored for extended periods (e.g., >1 year), consider testing for peroxides before use, especially before any distillation or concentration steps.

  • Minor Spill (in Fume Hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[6]

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside Fume Hood):

    • Evacuate the immediate area and alert personnel.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.[4][6]

    • Contact the institution's environmental health and safety (EHS) department for cleanup.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

References

  • 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane. Gelest. [Link]

  • 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane - PubChem. National Center for Biotechnology Information. [Link]

  • Ethane, 1,1,1-trifluoro-2-methoxy- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]

  • 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

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An In-depth Technical Guide to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block of Growing Importance

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a fluorinated ether, has emerged as a valuable building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a trifluoromethyl group with a methoxyethoxymethyl (MEM) protecting group, offer distinct advantages in the synthesis of complex molecules. The trifluoromethyl group is known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the MEM group provides a stable yet readily cleavable protecting group for alcohols.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is presented in the table below.

PropertyValueSource
CAS Number 130156-55-7[1][2]
Molecular Formula C₆H₁₁F₃O₃[2][3]
Molecular Weight 188.14 g/mol [1]
Appearance Solid
InChI Key VELOOMPEOHFDNC-UHFFFAOYSA-N[2]
SMILES COCCOCOCC(F)(F)F[2]

The Genesis of a Fluorinated Ether: A Look into its History and Discovery

While the precise moment of discovery and the original pioneers behind the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine into organic molecules has been a focal point of research since the mid-20th century, driven by the profound impact of fluorination on the properties of organic compounds.

The synthesis of this particular compound was first detailed in a 1995 publication in the scientific journal Tetrahedron. This seminal work laid the groundwork for its subsequent use as a valuable reagent and intermediate in organic synthesis.

Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: A Step-by-Step Protocol

The primary route for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane involves the etherification of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a suitable base. This reaction, a variation of the Williamson ether synthesis, provides an efficient means of introducing the MEM-protected trifluoroethoxy moiety.

Experimental Protocol

Materials:

  • 2,2,2-Trifluoroethanol

  • 2-Methoxyethoxymethyl chloride (MEM-Cl)

  • Sodium hydride (NaH) or other suitable non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF.

  • Addition of Alcohol: The flask is cooled to 0 °C in an ice bath. A solution of 2,2,2-trifluoroethanol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The mixture is stirred at this temperature for a designated period to allow for the formation of the sodium trifluoroethoxide.

  • Addition of MEM-Cl: A solution of 2-methoxyethoxymethyl chloride in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a pure compound.

Caption: Synthesis pathway of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane serves as a key intermediate for introducing the trifluoroethoxymethyl ether moiety into target molecules. This functional group can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms can influence the acidity of nearby protons and modulate the binding affinity of the molecule to its biological target.

While specific case studies detailing the use of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in the development of commercial drugs are not extensively publicized, its utility is evident in the broader context of fluorinated pharmaceuticals. The principles of its application are rooted in the established benefits of fluorine in drug design.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane stands as a testament to the ongoing evolution of organofluorine chemistry and its profound impact on drug discovery. Its synthesis, born from the fundamental principles of ether formation, provides a reliable method for incorporating a key pharmacophore into complex molecular architectures. As the demand for more effective and safer therapeutics continues to grow, the role of specialized building blocks like this fluorinated ether is poised to expand, enabling the creation of next-generation medicines.

References

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. Available from: [Link].

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. Available from: [Link].

  • Tetrahedron, 1995, 51, p. 9201. DOI: 10.1016/0040-4020(95)00525-D.

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Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Applications of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Advanced Chemical Scaffolds in Modern Therapeutics

In the relentless pursuit of novel and more effective therapeutics, the demand for innovative chemical building blocks has never been greater. The intricate dance of medicinal chemistry requires a palette of molecules with finely tuned properties to address the complexities of biological systems. It is in this context that we turn our attention to a promising, yet underexplored molecule: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane . This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the potential research avenues for this unique fluorinated ether. We will dissect its molecular architecture, propose novel applications grounded in established chemical principles, and provide actionable experimental frameworks to catalyze its journey from a chemical curiosity to a cornerstone of next-generation drug design.

Molecular Profile and Physicochemical Characteristics

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, with the CAS number 130156-55-7, is a fluorinated organic compound that marries the unique properties of a trifluoroethyl group with the versatile nature of a methoxyethoxymethyl (MEM) ether. This distinct combination imparts a specific set of physicochemical characteristics that are highly relevant to its potential applications in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C₆H₁₁F₃O₃[1]
Molecular Weight 188.14 g/mol [2]
Physical Form Solid
Purity Typically available at ≥96%[2]
Water Hazard Class (WGK) 3 (severe hazard to water)

Synthesis and Chemical Reactivity

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane has been reported in the scientific literature, providing a foundational protocol for its preparation.

Established Synthetic Route

A key reference for the synthesis of this compound is found in Tetrahedron, 1995, Vol. 51, p. 9201. While the full experimental details are proprietary to the publication, the general approach involves the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is a classic example of a Williamson ether synthesis, where the alkoxide of trifluoroethanol acts as a nucleophile, displacing the chloride from MEM-Cl.

Diagram: Proposed Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

G trifluoroethanol 2,2,2-Trifluoroethanol reaction Williamson Ether Synthesis trifluoroethanol->reaction mem_cl 2-Methoxyethoxymethyl Chloride (MEM-Cl) mem_cl->reaction base Base (e.g., NaH) base->reaction product 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane solvent Anhydrous Solvent (e.g., THF) solvent->reaction reaction->product

Predicted Reactivity

The reactivity of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is dictated by its constituent functional groups. The trifluoroethyl group is generally stable and its strong electron-withdrawing nature can influence the reactivity of the adjacent ether linkage. The methoxyethoxymethyl (MEM) ether linkage, on the other hand, is a well-known protecting group for alcohols in organic synthesis. This suggests that the primary reactive site of the molecule under certain conditions will be the cleavage of the MEM ether. This cleavage is typically achieved under acidic conditions, which would release 2,2,2-trifluoroethanol.

Potential Research Area 1: A Novel Building Block for PROTAC Linkers

The most immediate and compelling application for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is in the burgeoning field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][8] A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The nature of this linker significantly impacts the efficacy of the PROTAC.[]

Our subject molecule is commercially available as a "Protein Degrader Building Block," indicating its intended use in this domain. The trifluoroethyl moiety can impart desirable properties to a PROTAC linker, such as increased metabolic stability and improved cell permeability. The ether chain provides flexibility and appropriate length to span the distance between the target protein and the E3 ligase.

Proposed Research Workflow
  • Functionalization of the Terminal Methoxy Group: The terminal methoxy group of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane can be chemically modified to introduce a reactive handle for conjugation. For instance, demethylation followed by conversion to a terminal azide or alkyne would allow for click chemistry-based ligation to either the target-binding or E3 ligase-binding moiety.

  • Synthesis of a PROTAC Library: A series of PROTACs can be synthesized by conjugating the functionalized linker to a known E3 ligase ligand (e.g., thalidomide for Cereblon, or a VHL ligand) and a ligand for a protein of interest (e.g., a kinase inhibitor).

  • In Vitro Evaluation: The synthesized PROTACs would then be evaluated in cell-based assays to determine their ability to induce the degradation of the target protein. Western blotting is a standard technique for this analysis.

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the attachment points and the overall length of the linker derived from our title compound, researchers can establish a clear SAR to optimize the degradation efficiency.

Diagram: PROTAC Design and Assembly Workflow

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Biological Evaluation start 1,1,1-Trifluoro-2- [(2-methoxyethoxy)methoxy]ethane func Functionalization (e.g., Azide/Alkyne) start->func click_chem Click Chemistry func->click_chem e3_ligand E3 Ligase Ligand e3_ligand->click_chem poi_ligand Protein of Interest (POI) Ligand poi_ligand->click_chem protac PROTAC Molecule click_chem->protac cell_assay Cell-Based Assays protac->cell_assay western_blot Western Blot for Protein Degradation cell_assay->western_blot sar_studies SAR Studies western_blot->sar_studies

Potential Research Area 2: Development of Novel Fluorinated Solvents

The unique combination of a polar ether chain and a lipophilic trifluoromethyl group suggests that 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane could serve as a novel solvent with interesting properties. Fluorinated solvents are known for their unique solubility profiles, thermal stability, and in some cases, lower toxicity compared to their chlorinated counterparts.

Proposed Experimental Investigation
  • Solubility Studies: A comprehensive study of the solubility of a wide range of organic and inorganic compounds in 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane should be conducted. This would help to establish its solvent parameters.

  • Reaction Medium Evaluation: Its performance as a reaction medium for various classes of organic reactions, particularly those involving fluorinated reagents or products, should be investigated. Its ability to facilitate reactions and influence selectivity can be compared to conventional solvents.

  • Physical Property Determination: Precise measurement of its boiling point, melting point, density, and viscosity is essential for its characterization as a solvent.

Safety and Toxicological Considerations

While specific toxicological data for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is not extensively documented, general precautions for handling fluorinated ethers should be observed. The Water Hazard Class (WGK) of 3 indicates a severe hazard to water, and thus, environmental release should be avoided. As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane stands as a molecule of significant untapped potential. Its unique structural features position it as a prime candidate for innovative applications, most notably in the rapidly advancing field of targeted protein degradation. The proposed research avenues outlined in this guide provide a clear roadmap for elucidating its full potential. Through rigorous investigation of its synthetic utility, reactivity, and performance in biological systems, the scientific community can unlock new frontiers in drug discovery and materials science. The journey of this molecule is just beginning, and its future contributions to science and medicine are poised to be substantial.

References

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54230690, 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • NIH National Center for Biotechnology Information. (2023). Characteristic roadmap of linker governs the rational design of PROTACs.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]

Sources

A Technical Guide to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: A Novel Building Block for Advanced Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] The design of proteolysis-targeting chimeras (PROTACs) and other protein degraders is a modular process, with the linker component playing a critical role in determining the efficacy, selectivity, and physicochemical properties of the final molecule.[2] This guide introduces 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a sophisticated building block for the synthesis of next-generation protein degraders. We will delve into its unique structural attributes, its proposed application in linker synthesis, and provide detailed protocols for its incorporation. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction: The Rationale for Fluorinated Linker Components

The linker in a heterobifunctional degrader, such as a PROTAC, connects the warhead (targeting the protein of interest) to the E3 ligase ligand.[3] Far from being a passive spacer, the linker's composition and length are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key molecular properties. The trifluoromethyl group (-CF3) and related motifs can improve:

  • Metabolic Stability: The high strength of the C-F bond makes fluorinated moieties resistant to oxidative metabolism, prolonging the in vivo half-life of the molecule.[5]

  • Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance cell membrane permeability and bioavailability.[6]

  • Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets.

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane offers a unique combination of a trifluoroethyl group and a masked hydroxyl functionality, presenting an opportunity to strategically introduce these beneficial properties into a PROTAC linker.

Physicochemical Properties of the Core Moiety

The core structure of this building block is designed to impart specific characteristics to a larger molecule. While the properties of the building block itself are important for handling and reactivity, the properties of the resulting moiety after incorporation are of primary interest in drug design.

PropertyValueSource
Chemical Name 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane[7]
CAS Number 130156-55-7[7]
Molecular Formula C6H11F3O3
Molecular Weight 188.14 g/mol
Form Solid

The key functional groups within this molecule are the trifluoromethyl group and the methoxyethoxymethyl (MEM) ether . The trifluoromethyl group is a potent electron-withdrawing group that can influence the acidity of nearby protons and the overall electronic nature of the molecule.[7] The MEM ether serves as a protecting group for the trifluoroethanol core.

Synthesis and Application in Degrader Construction

While no direct literature currently details the use of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in PROTAC synthesis, its structure strongly suggests its role as a protected alcohol for incorporation into a linker. The methoxyethoxymethyl (MEM) group is a well-established acid-labile protecting group for hydroxyls.

The proposed application involves a two-stage process:

  • Introduction of the protected trifluoroethoxy moiety: A molecule containing a suitable leaving group (e.g., a halide or a sulfonate ester) is reacted with the deprotonated form of an alcohol-containing linker precursor.

  • Deprotection and subsequent conjugation: The MEM group is removed under acidic conditions to reveal a terminal trifluoro-ethanol group, which can then be used for further conjugation to either the warhead or the E3 ligase ligand.

Below is a detailed, generalized protocol for this proposed application.

Experimental Protocol: Incorporation of the Trifluoroethoxy Moiety

This protocol describes the synthesis of a key intermediate where the protected trifluoroethoxy group is attached to a linker precursor.

Step 1: Synthesis of the MEM-protected Trifluoroethanol Precursor

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane typically involves the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base.

  • Materials:

    • 2,2,2-Trifluoroethanol

    • 2-Methoxyethoxymethyl chloride (MEM-Cl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.2 eq) dropwise to the solution.

    • Add MEM-Cl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane .

Step 2: Deprotection to Reveal the Reactive Hydroxyl Group

The MEM group can be cleaved under mild acidic conditions to unmask the trifluoroethanol hydroxyl group, making it available for subsequent reactions.

  • Materials:

    • MEM-protected linker intermediate from the previous step

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve the MEM-protected linker intermediate (1.0 eq) in a mixture of DCM and water (e.g., 4:1 v/v).

    • Add TFA (e.g., 10-20% v/v) to the solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the deprotected linker intermediate with a terminal trifluoro-ethanol group.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Linker Attachment (Example) cluster_2 Step 3: Deprotection cluster_3 Step 4: PROTAC Assembly Trifluoroethanol Trifluoroethanol Protected_Building_Block 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane Trifluoroethanol->Protected_Building_Block Protection MEM-Cl MEM-Cl MEM-Cl->Protected_Building_Block DIPEA_DCM DIPEA, DCM DIPEA_DCM->Protected_Building_Block MEM_Linker MEM-Protected Linker Protected_Building_Block->MEM_Linker Alkylation Linker_Precursor Linker-Br Linker_Precursor->MEM_Linker NaH NaH NaH->MEM_Linker Deprotected_Linker HO-(CF2)2-Linker MEM_Linker->Deprotected_Linker Deprotection TFA_DCM TFA, DCM/H2O TFA_DCM->Deprotected_Linker Final_PROTAC Final PROTAC Deprotected_Linker->Final_PROTAC Conjugation Warhead Warhead-COOH Warhead->Final_PROTAC E3_Ligand E3 Ligand-NH2 E3_Ligand->Final_PROTAC

Caption: Proposed workflow for utilizing the building block in PROTAC synthesis.

Advantages in Degrader Design

The incorporation of the trifluoroethoxy moiety via this building block can offer several potential advantages in the design of protein degraders:

  • Modulation of Physicochemical Properties: The trifluoroethoxy group can fine-tune the lipophilicity and polarity of the linker, which in turn affects the solubility, permeability, and overall DMPK properties of the PROTAC.

  • Enhanced Metabolic Stability: As previously mentioned, the C-F bonds are resistant to metabolic degradation, potentially leading to a more stable PROTAC in vivo.

  • Conformational Effects: The presence of the trifluoroethoxy group can influence the conformational preferences of the linker, which may be beneficial for achieving the optimal geometry for ternary complex formation.

  • Vector for Further Functionalization: The revealed hydroxyl group after deprotection provides a versatile handle for a variety of conjugation chemistries, including esterification, etherification, and Mitsunobu reactions.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a promising building block for the synthesis of advanced protein degraders. Its unique combination of a metabolically stable trifluoroethoxy group and a masked hydroxyl functionality allows for the strategic introduction of fluorine into PROTAC linkers. By leveraging the well-established chemistry of the MEM protecting group, researchers can access novel linker architectures with potentially improved physicochemical and pharmacological properties. This guide provides a foundational understanding and a practical framework for the application of this building block in the rational design of next-generation targeted protein degraders.

References

  • ResearchGate. Further applications of trifluoroethoxy-arenes. Available from: [Link]

  • MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Available from: [Link]

  • National Center for Biotechnology Information. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Available from: [Link]

  • National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • Semantic Scholar. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Available from: [Link]

  • National Center for Biotechnology Information. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

  • ResearchGate. Disclosed structures of PROTACs advanced into clinical investigations. Androgen receptor (AR). Available from: [Link]

  • UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available from: [Link]

  • YouTube. synthesis & cleavage of THP ethers. Available from: [Link]

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. Available from: [Link]

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. Available from: [Link]

  • National Center for Biotechnology Information. Impact of Linker Composition on VHL PROTAC Cell Permeability. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS 130156-55-7) from 2,2,2-trifluoroethanol.[1][2][3] The protocol details the protection of the hydroxyl group of trifluoroethanol using 2-methoxyethoxymethyl chloride (MEM-Cl). This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, mechanistic insights, safety protocols, and expert commentary to ensure a successful and reproducible synthesis.

Introduction and Scientific Principle

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a fluorinated ether with potential applications in various fields, including medicinal chemistry and materials science, where the introduction of a trifluoromethyl group can modulate properties like metabolic stability and lipophilicity.[1] The synthesis described herein employs a robust and widely used strategy in organic chemistry: the protection of an alcohol functional group.

The hydroxyl group of 2,2,2-trifluoroethanol is masked using a (2-methoxyethoxy)methyl (MEM) acetal protecting group. The MEM group is particularly valuable in multi-step synthesis due to its stability across a wide range of reaction conditions—including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents—while being readily cleavable under specific acidic conditions.[4][5] This orthogonality allows for selective chemical manipulations at other sites of a complex molecule.

The core transformation is a nucleophilic substitution reaction where the trifluoroethanol, activated by a non-nucleophilic base, displaces the chloride from MEM-Cl.

Reaction Scheme:

CF₃CH₂OH + CH₃OCH₂CH₂OCH₂Cl → CF₃CH₂OCH₂OCH₂CH₂OCH₃ + HCl

A hindered amine base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][6]

Mechanistic Pathway

The protection of an alcohol with MEM-Cl proceeds through a two-step mechanism, as illustrated below.

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the acidic 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxide anion. The enhanced acidity of trifluoroethanol (compared to ethanol) facilitates this step.

  • Nucleophilic Attack: The resulting trifluoroethoxide acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in MEM-Cl. The adjacent oxygen atom in MEM-Cl helps stabilize the transition state. This Sₙ2-like displacement of the chloride leaving group forms the desired MEM ether product.

Reaction_Mechanism TFE CF₃CH₂OH Alkoxide CF₃CH₂O⁻ TFE->Alkoxide + DIPEA DIPEA DIPEA (Base) Salt DIPEA·HCl MEMCl MEM-Cl Product CF₃CH₂-O-MEM MEMCl->Product MEMCl->Salt - Cl⁻ Alkoxide->Product + MEM-Cl

Caption: Reaction mechanism for MEM protection of trifluoroethanol.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents: 2,2,2-Trifluoroethanol (≥99%), 2-Methoxyethoxymethyl chloride (MEM-Cl, 93-95%), N,N-Diisopropylethylamine (DIPEA, ≥99%), Dichloromethane (DCM, anhydrous, ≥99.8%), Deionized Water, Brine (saturated NaCl solution), Sodium Sulfate (anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon gas inlet, condenser, standard glassware for work-up, rotary evaporator, flash chromatography system, TLC plates (silica gel 60 F₂₅₄).

Reagent Quantities

This protocol is based on a 25 mmol scale of 2,2,2-trifluoroethanol.

ReagentFormulaM.W. ( g/mol )EquivalentsMoles (mmol)AmountDensity (g/mL)
2,2,2-TrifluoroethanolC₂H₃F₃O100.041.025.02.50 g (1.81 mL)1.38
MEM-ChlorideC₄H₉ClO₂124.561.332.54.05 g (3.70 mL)1.094
DIPEAC₈H₁₉N129.241.537.54.85 g (6.55 mL)0.74
DichloromethaneCH₂Cl₂84.93--50 mL1.33
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

    • Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reagents:

    • To the flask, add anhydrous dichloromethane (50 mL).

    • Add 2,2,2-trifluoroethanol (1.81 mL, 25.0 mmol) via syringe.

    • Add N,N-diisopropylethylamine (DIPEA) (6.55 mL, 37.5 mmol) via syringe. Stir the solution at room temperature.

    • Add 2-methoxyethoxymethyl chloride (MEM-Cl) (3.70 mL, 32.5 mmol) dropwise over 5-10 minutes using a syringe. An exotherm may be observed.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The starting alcohol should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-6 hours.[5]

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding deionized water (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash them with brine (30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with a small amount of DCM.

  • Purification and Characterization:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a colorless liquid.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

Workflow Setup 1. Setup Dry flask under N₂ atmosphere Reagents 2. Reagent Addition Add DCM, TFE, DIPEA, then MEM-Cl Setup->Reagents Stir 3. Reaction Stir at room temperature Reagents->Stir Monitor 4. Monitoring Track with TLC until TFE is consumed Stir->Monitor Quench 5. Work-up: Quench Add water to stop the reaction Monitor->Quench Extract 6. Work-up: Extraction Separate layers, extract aqueous phase Quench->Extract Dry 7. Work-up: Dry & Filter Wash with brine, dry over Na₂SO₄ Extract->Dry Concentrate 8. Concentration Remove solvent via rotary evaporation Dry->Concentrate Purify 9. Purification Flash column chromatography Concentrate->Purify Analyze 10. Characterization NMR, Mass Spec Purify->Analyze

Caption: General experimental workflow for the synthesis.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • 2,2,2-Trifluoroethanol (TFEA): Flammable liquid and vapor. Toxic if swallowed or inhaled, causes serious eye damage, and is suspected of damaging fertility.[7] May cause damage to organs through prolonged exposure. Avoid contact with skin, eyes, and inhalation.[8]

  • 2-Methoxyethoxymethyl chloride (MEM-Cl): Flammable liquid.[6] Harmful if swallowed and causes skin and eye irritation.[6] The closely related compound, chloromethyl methyl ether, is a known human carcinogen; handle MEM-Cl with extreme caution as a potential carcinogen.[6]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive. Causes severe skin burns and eye damage.

Handle empty containers with care as residual vapors may be flammable.[8] Ground and bond all containers and receiving equipment to prevent static discharge.

Expertise & Troubleshooting

  • Rationale for Reagent Choices:

    • MEM-Cl: Chosen for the stability of the resulting MEM ether. Unlike silyl ethers, MEM ethers are stable to many nucleophiles and bases.[5] Unlike simple ethers, they can be cleaved under relatively mild, specific conditions, which is crucial for complex syntheses.[9]

    • DIPEA: A bulky, non-nucleophilic base is essential. It is strong enough to deprotonate the alcohol but sterically hindered, preventing it from competing with the trifluoroethoxide as a nucleophile and attacking the MEM-Cl.

    • Anhydrous DCM: The reaction is sensitive to moisture. Water can hydrolyze MEM-Cl and quench the base, leading to lower yields. Using anhydrous solvent under an inert atmosphere is critical for success.

  • Troubleshooting Guide:

    • Low or No Product Formation:

      • Cause: Presence of water in reagents or glassware.

      • Solution: Ensure all glassware is oven or flame-dried. Use freshly opened or properly stored anhydrous solvents and reagents.

    • Slow or Incomplete Reaction:

      • Cause: Impure reagents or insufficient equivalents of MEM-Cl or DIPEA.

      • Solution: Verify the purity of starting materials. A slight excess of the protecting group reagent and base is recommended as per the protocol.

    • Multiple Spots on TLC:

      • Cause: Side reactions or decomposition. MEM-Cl can be unstable.

      • Solution: Use fresh MEM-Cl. Ensure the dropwise addition is controlled to manage any exotherm. Effective purification via column chromatography is necessary to isolate the desired product.

References

  • An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications. [Link]

  • MEM Protecting Group: MEM Protection & Deprotection Mechanism – Total Synthesis. [Link]

  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters - Lookchem. [Link]

  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers | Request PDF. ResearchGate. [Link]

  • 2-Methoxyethoxymethyl chloride - Wikipedia. [Link]

  • 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS - Loba Chemie. [Link]

  • Safety Data Sheet - DC Fine Chemicals. [Link]

  • Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP) - YouTube. [Link]

  • 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane - ChemSynthesis. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. [Link]

  • 2,2,2-Trifluoroethanol - Wikipedia. [Link]

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The Emerging Role of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in Synthetic Chemistry: From Building Block to Potential Specialty Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, properties, and applications of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS No. 130156-55-7). Primarily recognized as a valuable fluorinated building block in medicinal chemistry, its unique structural features—a trifluoromethyl group coupled with a flexible, polar ether chain—suggest intriguing possibilities for its use as a specialty solvent in modern organic synthesis. This guide consolidates known data and presents a forward-looking perspective on its potential solvent applications, complete with detailed protocols for its synthesis and evaluation in key chemical transformations.

Introduction: A Molecule of Dichotomous Functionality

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a fluorinated ether that has garnered interest for its potential contributions to the development of novel pharmaceuticals and materials.[1] The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's reactivity and binding affinity, while the methoxyethoxy side chain can modulate solubility and distribution within biological systems.[1] While its primary documented role is that of a synthetic intermediate, the structural characteristics of this compound merit a thorough investigation into its capabilities as a solvent. The high polarity, potential for high oxidative stability, and unique solubility profile conferred by its fluorinated and ethereal moieties suggest it could fill a niche in challenging reaction environments.

Physicochemical Properties and Safety Data

PropertyValueSource
CAS Number 130156-55-7
Molecular Formula C6H11F3O3
Molecular Weight 188.14 g/mol
Physical Form Solid
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]
Refractive Index Not available[2]
Storage Class 11 (Combustible Solids)

Safety and Handling: As with all laboratory chemicals, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Purification Protocol

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is typically achieved through the reaction of trifluoroethanol with a protected methoxyethanol derivative.[1] The following protocol is a representative procedure.

Protocol 1: Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Materials:

  • 2,2,2-Trifluoroethanol

  • 2-Methoxyethoxymethyl chloride (MEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add 2-Methoxyethoxymethyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

  • Workup: Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification TFE 2,2,2-Trifluoroethanol Deprotonation 1. Deprotonation (0 °C) TFE->Deprotonation MEMCl MEM-Cl Alkylation 2. Alkylation (0 °C to RT, 12h) MEMCl->Alkylation NaH NaH in THF NaH->Deprotonation Deprotonation->Alkylation Trifluoroethoxide Quench 3. Quench (NH4Cl) Alkylation->Quench Extract 4. Extraction Quench->Extract Purify 5. Chromatography Extract->Purify Product Pure Product Purify->Product

Fig. 1: Synthesis workflow for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Application as a Chemical Building Block

The primary established application of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is as a building block in medicinal chemistry. The incorporation of fluorinated motifs is a common strategy to enhance the metabolic stability and bioavailability of drug candidates.[1]

A notable example of its role as a synthetic target is in palladium-catalyzed hydroalkoxylation reactions. For instance, the reaction of 1,1,1-trifluoroethylene with 2-(2-methoxyethoxy)methanol can be catalyzed by a palladium complex to yield 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. This highlights its formation in advanced synthetic methodologies, underscoring its relevance in constructing complex fluorinated molecules.[1]

Potential as a Specialty Solvent: A Theoretical and Comparative Analysis

While direct applications of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a solvent are not yet documented in peer-reviewed literature, its structure suggests potential in several areas.

Theoretical Advantages:

  • Polarity and Solubility: The combination of the highly polar C-F bonds and the flexible ether backbone may offer a unique solubility profile, potentially dissolving both polar and some nonpolar reagents.

  • Inertness: The C-F bond is exceptionally strong, suggesting high chemical stability and inertness, which is desirable in a solvent for reactive chemistry.

  • High Oxidative Stability: Fluorinated compounds often exhibit high resistance to oxidation, making them suitable for electrochemical applications or reactions involving strong oxidants.

  • Modified Reactivity: The solvent environment can significantly influence reaction pathways. The fluorine atoms can engage in non-covalent interactions that may alter the reactivity and selectivity of a given transformation.

Comparison with Common Solvents:

SolventStructureKey FeaturesPotential Niche for Target Compound
THF TetrahydrofuranGood coordinating ability, moderately polar.Higher boiling point (if applicable), different solubility for fluorinated reagents.
DCM DichloromethaneGood for a wide range of organic compounds, volatile.Less volatile, potentially more stable to certain reagents.
HFIP HexafluoroisopropanolHighly polar, protic, strong hydrogen bond donor.Aprotic nature, different Lewis basicity.

Protocol for Evaluating Solvent Performance in a Grignard Reaction

To assess the viability of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a solvent, a well-understood and sensitive reaction such as a Grignard reaction can be employed as a benchmark.

Protocol 2: Comparative Study of Solvent Effects in a Grignard Reaction

Objective: To compare the performance of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane against anhydrous THF in the Grignard reaction between bromobenzene and benzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromobenzene

  • Benzaldehyde

  • Anhydrous THF

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (synthesized and rigorously dried)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for Grignard reactions

Procedure:

  • Grignard Reagent Formation (Parallel Reactions):

    • Reaction A (THF): In a flame-dried flask under nitrogen, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous THF. Initiate the reaction (gentle heating may be required). Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature.

    • Reaction B (Target Solvent): Repeat the exact procedure as in Reaction A, but substitute anhydrous THF with 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

  • Reaction with Aldehyde (Parallel Reactions):

    • Cool both Grignard solutions to 0 °C.

    • To each flask, add a solution of benzaldehyde (0.9 equivalents) in the respective solvent dropwise.

    • After addition, allow the reactions to warm to room temperature and stir for 2 hours.

  • Workup and Analysis (Identical for both reactions):

    • Quench the reactions by slowly adding 1 M HCl at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash with saturated NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Analyze the crude product by 1H NMR and GC-MS to determine the yield of diphenylmethanol and identify any byproducts.

Grignard_Evaluation THF_Setup Reaction A: Anhydrous THF Grignard_A PhMgBr in THF THF_Setup->Grignard_A Target_Setup Reaction B: Target Solvent Grignard_B PhMgBr in Target Solvent Target_Setup->Grignard_B Reaction_A Formation of Diphenylmethanol in THF Grignard_A->Reaction_A Reaction_B Formation of Diphenylmethanol in Target Solvent Grignard_B->Reaction_B Analysis_A Yield & Purity (A) Reaction_A->Analysis_A Analysis_B Yield & Purity (B) Reaction_B->Analysis_B

Fig. 2: Workflow for comparative solvent evaluation in a Grignard reaction.

Conclusion and Future Outlook

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a compound with a confirmed role as a synthetic intermediate and a promising, yet unexplored, potential as a specialty solvent. Its unique combination of a trifluoromethyl group and a polar, flexible ether chain presents an intriguing profile for chemists seeking to modulate reaction environments. The protocols outlined in this guide provide a framework for both its synthesis and a systematic evaluation of its performance as a solvent. Further research is warranted to fully characterize its physical properties and to explore its application in a broader range of chemical transformations, potentially unlocking new reactivity and selectivity in organic synthesis.

References

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Application Notes and Protocols: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety, in particular, has garnered significant attention for its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity. This document provides a comprehensive guide to the use of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane , a stable and versatile reagent for the introduction of the trifluoroethoxy group. Herein, we present its synthesis, application in nucleophilic substitution reactions, and subsequent deprotection, complete with detailed, field-tested protocols designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Trifluoroethoxy Moiety

The trifluoromethyl (-CF₃) group and its derivatives are prevalent in a significant portion of pharmaceuticals, a testament to their profound impact on molecular properties.[1][2] The 2,2,2-trifluoroethoxy group offers a unique combination of electronic and steric characteristics that medicinal chemists can leverage to overcome common drug design challenges:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the trifluoroethoxy group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily, leading to a longer in vivo half-life and improved bioavailability.[1][3]

  • Modulation of Lipophilicity: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] The trifluoroethoxy group increases a molecule's lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1][3]

  • Improved Binding Affinity: The highly electronegative fluorine atoms of the trifluoroethoxy group can participate in favorable non-covalent interactions, including dipole-dipole interactions and hydrogen bonding, within a protein's binding pocket, thereby enhancing binding affinity and potency.[1]

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS: 130156-55-7), a (2-Methoxyethoxy)methyl (MEM) protected form of 2,2,2-trifluoroethanol, serves as an excellent building block for introducing the trifluoroethoxy group. The MEM protecting group renders the otherwise acidic trifluoroethanol nucleophile stable and easy to handle, allowing for its use in a variety of synthetic transformations.[6][7]

Physicochemical Impact of Trifluoroethoxylation

The introduction of a trifluoroethoxy group can significantly alter the physicochemical properties of a lead compound. The following table summarizes these effects, providing a comparative overview for drug design considerations.

PropertyChange upon TrifluoroethoxylationRationale and Impact on Drug Performance
Metabolic Stability Significantly IncreasedThe high strength of the C-F bond resists enzymatic cleavage, leading to a longer half-life and reduced clearance.[1][3]
Lipophilicity (LogP) IncreasedEnhances membrane permeability and can improve absorption and distribution.[1][8]
pKa of Proximal Amines DecreasedThe strong electron-withdrawing nature of the -CF₃ group lowers the pKa of nearby basic centers, which can alter receptor interactions and solubility at physiological pH.
Binding Affinity (Ki, IC₅₀) Often ImprovedCan engage in unique, favorable interactions within the target's binding site, increasing potency.[1]
Aqueous Solubility VariableWhile increasing lipophilicity, the ether oxygen can act as a hydrogen bond acceptor, sometimes mitigating a drastic loss in solubility.

Synthetic Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, its application in forming a trifluoroethyl ether, and the final deprotection step.

Protocol 1: Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (MEM Protection of 2,2,2-Trifluoroethanol)

This protocol describes the protection of the hydroxyl group of 2,2,2-trifluoroethanol using (2-Methoxyethoxy)methyl chloride (MEM-Cl). The MEM group is stable under a variety of reaction conditions, yet can be removed under specific acidic conditions.[6]

Workflow for MEM Protection:

MEM_Protection cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification TFE 2,2,2-Trifluoroethanol Stir Stir at 0°C to rt TFE->Stir MEMCl MEM-Cl MEMCl->Stir Base DIPEA Base->Stir Solvent DCM Solvent->Stir Quench Aqueous Quench Stir->Quench Time Monitor by TLC Extract Extraction Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 1,1,1-Trifluoro-2- [(2-methoxyethoxy)methoxy]ethane Purify->Product

Caption: Workflow for the MEM protection of 2,2,2-trifluoroethanol.

Materials:

  • 2,2,2-Trifluoroethanol (1.0 eq)

  • (2-Methoxyethoxy)methyl chloride (MEM-Cl, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add (2-Methoxyethoxy)methyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Protocol 2: Application in Williamson Ether Synthesis

This protocol outlines a general procedure for the formation of a trifluoroethyl ether from the MEM-protected precursor. The process involves deprotection to generate the trifluoroethoxide in situ, followed by a nucleophilic substitution reaction with an alkyl halide.[7][9]

Workflow for Deprotection and Williamson Ether Synthesis:

Williamson_Synthesis cluster_deprotection In Situ Deprotection cluster_substitution Nucleophilic Substitution (SN2) cluster_workup Work-up & Purification MEM_TFE 1,1,1-Trifluoro-2- [(2-methoxyethoxy)methoxy]ethane Deprotection_Step Stir at rt MEM_TFE->Deprotection_Step Acid Lewis Acid (e.g., ZnBr₂) Acid->Deprotection_Step Solvent1 DCM Solvent1->Deprotection_Step Reaction Add R-X, Stir Deprotection_Step->Reaction Generates Trifluoroethoxide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Quench Aqueous Quench Reaction->Quench Extract Extraction Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Trifluoroethyl Ether (R-OCH₂CF₃) Purify->Product

Caption: General workflow for deprotection and Williamson ether synthesis.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.0 eq)

  • Zinc bromide (ZnBr₂, 1.5 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.2 eq) and anhydrous dichloromethane.

  • Add anhydrous zinc bromide (1.5 eq) to the solution and stir at room temperature for 1-2 hours to effect deprotection. The formation of the zinc alkoxide of trifluoroethanol occurs in situ.

  • Add the alkyl halide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting alkyl halide is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting trifluoroethyl ether by flash column chromatography.

Protocol 3: Standalone MEM Deprotection

In some synthetic routes, it may be necessary to deprotect the trifluoroethoxy group to reveal the free alcohol. This can be achieved under various acidic conditions.[6]

Deprotection Logic:

Deprotection Start MEM-Protected Trifluoroethoxy Moiety (R-OCH₂CF₂-OMEM) Condition Acidic Conditions (Lewis or Brønsted Acid) Start->Condition Intermediate Oxocarbenium Ion Intermediate Condition->Intermediate Protonation/Coordination Product Deprotected Trifluoroethanol Moiety (R-OCH₂CF₂-OH) Intermediate->Product Hydrolysis

Caption: Logic of MEM group deprotection under acidic conditions.

Materials:

  • MEM-protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the MEM-protected compound (1.0 eq) in a mixture of dichloromethane and water (e.g., 4:1 v/v).

  • Add trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be further purified if necessary.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a valuable and practical reagent for the incorporation of the 2,2,2-trifluoroethoxy group into organic molecules. Its stability and ease of handling, coupled with well-established protocols for its synthesis and deprotection, make it an attractive choice for medicinal chemists aiming to leverage the benefits of fluorination in their drug discovery programs. The methodologies presented herein provide a solid foundation for the successful application of this versatile building block in the synthesis of novel therapeutic agents.

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Application Notes and Protocols for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination and PEGylation in Modern Drug Design

In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the molecular architecture of therapeutic agents is paramount. The strategic incorporation of specific chemical motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" (CAS 130156-55-7) is a specialized chemical entity designed to impart two such desirable features: trifluorination and a short polyethylene glycol (PEG)-like structure.[1][2][3][4][5] This molecule serves as a critical building block, primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a component of the linker connecting a target protein-binding ligand to an E3 ligase-recruiting moiety.[6]

The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased binding affinity, and altered lipophilicity, which can improve cell permeability.[1] The methoxyethoxy)methoxy portion of the molecule provides a short, flexible, and hydrophilic spacer, analogous to a PEG linker. PEG linkers are known to enhance the solubility and bioavailability of PROTACs, crucial properties for effective therapeutic agents.[][8]

These application notes provide detailed protocols for the synthesis, characterization, and application of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, aimed at researchers, medicinal chemists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
CAS Number 130156-55-7[1][2][3][5]
Molecular Formula C6H11F3O3[2][3]
Molecular Weight 188.14 g/mol [3][5]
Appearance Presumed to be a solid or liquid[3]
Purity Typically ≥96%[1]

PART 1: Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

The synthesis of this fluorinated building block is achieved through the protection of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is a standard ether formation, specifically the introduction of a MEM protecting group, which is robust under various conditions yet can be selectively removed when necessary.

Reaction Scheme

Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_product Product reagent1 CF3CH2OH (2,2,2-Trifluoroethanol) base Base (e.g., DIPEA) Solvent (e.g., DCM) reagent2 + CH3OCH2CH2OCH2Cl (MEM-Cl) product CF3CH2OCH2OCH2CH2OCH3 (1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane) base->product

Caption: Synthesis of the target compound via MEM protection of 2,2,2-trifluoroethanol.

Detailed Experimental Protocol

Materials:

  • 2,2,2-Trifluoroethanol (1.0 eq)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

  • Reagent Addition: Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization (Predicted)

As no specific literature data was found, the following are predicted characterization data based on the structure:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 2H, -O-CH₂-O-), 3.95 (q, J = 8.0 Hz, 2H, -CF₃-CH₂-O-), 3.70-3.65 (m, 2H, -O-CH₂-CH₂-O-), 3.55-3.50 (m, 2H, -O-CH₂-CH₂-O-), 3.35 (s, 3H, -O-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 123.7 (q, J = 277 Hz, -CF₃), 95.5 (-O-CH₂-O-), 71.8 (-O-CH₂-CH₂-O-), 67.5 (-O-CH₂-CH₂-O-), 66.8 (q, J = 35 Hz, -CF₃-CH₂-O-), 59.0 (-O-CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -74.5 (t, J = 8.0 Hz).

  • Mass Spectrometry (ESI+): m/z = 211.07 [M+Na]⁺.

PART 2: Application in PROTAC Synthesis

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is primarily utilized as a precursor to a bifunctional linker for PROTAC synthesis. The terminal methyl ether can be demethylated to reveal a primary alcohol, which can then be further functionalized (e.g., converted to an azide, alkyne, or carboxylic acid) for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand.

Workflow for PROTAC Synthesis using the Fluorinated Building Block

PROTAC_Synthesis_Workflow start 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane step1 Demethylation to reveal terminal -OH start->step1 step2 Functionalization of the terminal -OH (e.g., to -N3, -alkyne, -COOH) step1->step2 step3 Conjugation to POI Ligand step2->step3 step4 Conjugation to E3 Ligase Ligand step3->step4 product Final PROTAC Molecule step4->product

Caption: General workflow for incorporating the building block into a PROTAC.

Representative Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol describes the demethylation of the title compound to yield a key intermediate with a free hydroxyl group.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 eq)

  • Boron tribromide (BBr₃) or other suitable demethylating agent

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Standard work-up and purification reagents (as in Part 1)

Procedure:

  • Reaction Setup: Dissolve 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Add saturated aqueous sodium bicarbonate solution and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the demethylated linker precursor.

The resulting alcohol can then be readily converted to a variety of functional groups for subsequent "click" chemistry or amide coupling reactions to complete the PROTAC synthesis.[][8][9]

PART 3: Safety, Handling, and Disposal

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light.[10][12] Store the compound in a tightly sealed, airtight container, under an inert atmosphere if possible, and away from light and heat. Containers should be dated upon opening.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal

Dispose of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a valuable and strategically designed building block for the synthesis of advanced therapeutic agents, particularly PROTACs. Its trifluoromethyl group and short PEG-like structure offer the potential to fine-tune the properties of drug candidates to enhance their efficacy and druggability. The protocols outlined in these application notes provide a framework for the synthesis and utilization of this compound in drug discovery workflows. Researchers should always adhere to strict safety protocols when handling this and other fluorinated ether compounds.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. (URL: [Link])

  • ePrints Soton. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. (URL: [Link])

  • Chemos GmbH & Co.KG. Safety Data Sheet: Bis(2-methoxyethyl) ether. (URL: [Link])

  • PubChem. 2-Methoxyethoxymethyl ether. (URL: [Link])

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. (URL: [Link])

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. (URL: [Link])

  • ResearchGate. Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • NIST WebBook. Ethane, 2-chloro-1,1,2-trifluoro-1-methoxy-. (URL: [Link])

  • PubChem. 1,1,1-Trifluoro-2-iodoethane. (URL: [Link])

  • YouTube. Finalizing Minimal Essential Media (MEM) for Tissue Culture. (URL: [Link])

Sources

Prospecting a Novel Fluorinated Ether: Application Notes for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in Advanced Battery Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Electrolytes in High-Energy Batteries

The progression of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components. While electrode materials have seen significant advancements, the electrolyte—the medium of ionic transport—remains a critical bottleneck, particularly for next-generation high-voltage and high-energy-density systems. Standard carbonate-based electrolytes suffer from limited electrochemical stability, leading to degradation at high potentials and compromising battery life and safety.[1] This has spurred a focused search for novel electrolyte formulations, with fluorinated compounds emerging as a promising class of materials.

This document introduces 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (hereafter referred to as TF-MEM) as a prospective electrolyte additive or co-solvent for advanced LIBs. By leveraging the unique properties of its trifluoromethyl and methoxyethoxy moieties, TF-MEM is positioned to enhance the electrochemical stability and ionic conductivity of electrolytes, addressing key challenges in the field. These application notes provide a comprehensive overview of its scientific rationale, potential benefits, and detailed protocols for its evaluation in a research setting.

Scientific Rationale: A Molecule Designed for Stability and Performance

The molecular architecture of TF-MEM combines two critical functional groups that suggest its utility in battery electrolytes: the trifluoromethyl group and the ether chains.

  • The Trifluoromethyl (-CF₃) Group: This highly electronegative group is a cornerstone of modern fluorinated materials. Its strong electron-withdrawing nature enhances the oxidative stability of the molecule, making it more resistant to decomposition at the high potentials of next-generation cathodes.[2][3] This increased stability is crucial for minimizing parasitic reactions, reducing gas generation, and extending the cycle life of the battery.

  • The Methoxyethoxy (-OCH₂CH₂OCH₃) and Methoxy (-OCH₃) Ether Moieties: Ether-based solvents are known for their ability to dissolve lithium salts and facilitate ion transport.[1][4] The flexible ether chains in TF-MEM are expected to promote the dissociation of lithium salts and contribute to favorable ionic conductivity.

The strategic combination of these groups in TF-MEM presents a compelling hypothesis: the molecule can act as a stabilizing agent at the electrode-electrolyte interface while supporting efficient ion transport, a balance that is often difficult to achieve with conventional solvents.[2][5]

Physicochemical Properties

A thorough understanding of the physical properties of an electrolyte component is paramount for formulation and performance prediction.

PropertyValueSource
CAS Number 130156-55-7[6][7][8]
Molecular Formula C₆H₁₁F₃O₃[6][7][8]
Molecular Weight 188.14 g/mol [6][7][8]
Appearance Colorless Liquid (Predicted)N/A
Boiling Point Not available[9]
Density Not available[9]
Purity Typically available at >96%[6]

Prospective Application: High-Voltage Electrolyte Additive

We propose the primary application of TF-MEM as a functional additive in conventional carbonate-based electrolytes for high-voltage LIBs (e.g., those employing NMC811 or other nickel-rich cathodes). In this role, TF-MEM is expected to preferentially adsorb or decompose on the cathode surface at high potentials, forming a stable and ionically conductive cathode-electrolyte interphase (CEI).

Proposed Mechanism of Action

The anticipated mechanism involves the electrochemical behavior of TF-MEM at the charged cathode surface. The trifluoromethyl group enhances the molecule's oxidative stability, allowing it to remain intact at normal operating voltages. However, as the cell approaches higher states of charge, the increased potential will drive the oxidation of TF-MEM, leading to the formation of a protective CEI layer rich in LiF and other fluorine-containing species. This layer can effectively passivate the cathode surface, preventing further decomposition of the bulk electrolyte.

G cluster_0 High Voltage Charging TF-MEM TF-MEM in Electrolyte Cathode High-Voltage Cathode Surface TF-MEM->Cathode Migration to Surface Oxidation Electrochemical Oxidation Cathode->Oxidation High Potential (>4.2V) CEI Stable CEI Formation (LiF, Fluoropolymers) Oxidation->CEI Decomposition Products Passivation Cathode Surface Passivation CEI->Passivation G cluster_1 Electrochemical Workflow Start Prepare Electrolytes (BE & TE) Assembly Assemble CR2032 Coin Cells Start->Assembly Formation Formation Cycling (C/10, 2-3 cycles) Assembly->Formation ESW ESW Measurement (LSV) Formation->ESW Rate Rate Capability Testing Formation->Rate Cycling Long-Term Cycling Performance Rate->Cycling EIS EIS Analysis Cycling->EIS End Data Analysis & Comparison EIS->End

Sources

The Strategic Utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Fluorinated Alkane

In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] While the focus is often on reagents that actively transfer fluorine, the equally critical role of fluorinated building blocks provides a direct and efficient route to complex molecular architectures. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS No. 130156-55-7) emerges not as a reagent for fluorination, but as a sophisticated building block, offering a trifluoroethyl moiety with a protected hydroxyl group. This application note provides a comprehensive guide to its properties, synthesis, and strategic applications, particularly for researchers in medicinal chemistry and materials science.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective application. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a fluorinated ether, typically available as a solid with a purity of around 96%.[2] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 130156-55-7[3][4]
Molecular Formula C₆H₁₁F₃O₃[3][5]
Molecular Weight 188.14 g/mol [2][3][4]
Form Solid[4]
Storage Room temperature[3][6]

Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

The synthesis of this building block typically involves the protection of the hydroxyl group of 2,2,2-trifluoroethanol. A common method is the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane.

CF3CH2OH 2,2,2-Trifluoroethanol Product 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane CF3CH2OH->Product MEMCl 2-Methoxyethoxymethyl chloride MEMCl->Product DIPEA DIPEA, CH2Cl2 DIPEA->Product Base & Solvent

Caption: Synthesis of the target compound.

Applications in Synthesis: A Trifluoroethyl Synthon

The primary utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane lies in its role as a synthon for introducing the trifluoroethyl group. The MEM protecting group is stable to a variety of reaction conditions, yet can be readily removed under acidic conditions to reveal the free alcohol. This allows for the incorporation of the trifluoroethyl moiety, followed by further functionalization of the hydroxyl group.

A key application area for such building blocks is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound can be used as a protein degrader building block.[3] The trifluoroethyl group can be a key component of the ligand that binds to the target protein or the E3 ligase.

Protocol: Deprotection and Further Functionalization

This protocol outlines the deprotection of the MEM group to yield 2,2,2-trifluoroethanol, which can then be used in subsequent reactions.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

  • 6M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1 equivalent) in methanol in a round-bottom flask.

  • To the stirred solution, add 6M HCl (2 equivalents) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ until the solution is neutral.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,2,2-trifluoroethanol.

cluster_workflow Deprotection Workflow A Dissolve in MeOH B Add 6M HCl A->B C Monitor by TLC B->C D Quench with NaHCO3 C->D E Extract with DCM D->E F Dry and Concentrate E->F G 2,2,2-Trifluoroethanol F->G

Caption: Deprotection workflow diagram.

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[9] The trifluoromethyl group, as found in 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, can improve metabolic stability by blocking sites of oxidation.[1] Furthermore, its high electronegativity can influence the acidity of nearby functional groups and participate in favorable protein-ligand interactions.[10] The use of building blocks like the one discussed here is a testament to the power of targeted chemical synthesis in advancing medicine.[1]

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a valuable and versatile building block for the introduction of a protected trifluoroethyl moiety. While not a fluorinating reagent itself, its strategic use allows for the efficient synthesis of complex molecules with enhanced properties, particularly in the field of drug discovery. Its stability and predictable reactivity make it a reliable tool for medicinal chemists and synthetic organic chemists alike.

References

  • 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram - CP Lab Safety. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (2015, June 1). Retrieved January 14, 2026, from [Link]

  • The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. (2025, September 12). Retrieved January 14, 2026, from [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. (2020, January 28). Retrieved January 14, 2026, from [Link]

Sources

Application Note & Protocol: Safe Handling and Storage of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS No. 130156-55-7) is a fluorinated ether compound increasingly utilized as a key building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders[1][2]. Its unique structure, combining a stable trifluoromethyl group with a flexible and soluble methoxyethoxy methoxy chain, makes it a valuable synthetic intermediate.

However, the same structural features necessitate stringent safety protocols. As a member of the ether chemical class, it must be treated as a potential peroxide-former. The presence of fluorine requires precautions to mitigate risks associated with the potential release of hazardous decomposition products under thermal stress. This document provides a detailed framework for researchers to manage this compound safely throughout its lifecycle in the laboratory, from receipt to disposal.

Hazard Assessment and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of safe handling. While comprehensive toxicological data is limited, an assessment based on its functional groups allows for the inference of primary hazards.

Inferred Hazard Profile
  • Ether Linkages (-O-C-O-): The primary operational hazard associated with this compound, like other ethers, is the potential for the formation of explosive peroxides upon exposure to air and light over time. Peroxide crystals can detonate when subjected to heat, friction, or shock. This risk mandates rigorous inventory management, including dating of containers upon receipt and opening.

  • Fluorinated Moiety (-CF₃): The trifluoromethyl group generally imparts high thermal and chemical stability. However, in the event of a fire or high-temperature decomposition, highly toxic and corrosive gases, such as hydrogen fluoride (HF), can be generated.

  • Combustibility: The compound is classified under Storage Class 11 as a combustible solid, indicating it can burn but is not easily ignited[3].

Based on these structural alerts and data from related compounds[4], the following GHS hazard classifications are inferred:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 130156-55-7[1][2][5]
Molecular Formula C₆H₁₁F₃O₃[1][5]
Molecular Weight 188.14 g/mol [1][2][5]
Physical Form Solid
Purity (Typical) ≥96%[6]
Recommended Storage Room Temperature[1][2]
Storage Class 11 - Combustible Solids[3]
Shelf Life ~1095 days (3 years)[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory. This follows the standard hierarchy of controls to minimize potential exposure.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Safe Handling cluster_details Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Target Molecule) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedures & Training) FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (Final Barrier) SOPs SOPs, Dating, Training Administrative->SOPs Gear Goggles, Gloves, Lab Coat PPE->Gear

Caption: Hierarchy of Controls for chemical safety.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors[7].

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is crucial to prevent exposure[7].

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities (>25 g) or when there is a significant splash hazard[8].

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste[8][9].

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned[8].

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. In the event of a large spill or failure of engineering controls, a full-face respirator with combination filters (e.g., A/AX + P3) should be used by trained emergency response personnel[10].

Laboratory Handling Protocol

Adherence to a standardized protocol minimizes the risk of exposure and accidents.

Step 1: Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept damaged containers.

  • Verify the label matches the order information.

  • Using a permanent marker, write the date of receipt directly on the container [11][12].

  • Log the chemical into the laboratory's inventory system.

Step 2: Preparation for Use (Weighing and Aliquoting)
  • Transport the chemical in a secondary container (e.g., a plastic beaker or tub) to the designated fume hood.

  • Don all required PPE (goggles, gloves, lab coat).

  • Perform all transfers and weighing operations within the fume hood. Use anti-static weigh boats or paper.

  • If the compound is a solid, handle it gently to avoid generating dust.

  • Immediately and securely close the primary container after removing the desired amount.

  • If this is the first time the container is being opened, write the opening date on the label below the receipt date[11][12]. This is critical for peroxide formation tracking.

Step 3: Post-Use and Cleanup
  • Clean any contaminated glassware and equipment thoroughly.

  • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

  • Dispose of all contaminated disposables (e.g., weigh boats, gloves, paper towels) in a clearly labeled hazardous waste container.

  • Return the chemical to its designated storage location.

Storage and Stability Management

Proper storage is paramount to maintaining the chemical's integrity and preventing the formation of hazardous byproducts like peroxides.

Storage_Workflow start_end start_end process process decision decision hazard hazard storage_loc storage_loc A Receive Chemical B Log & Date Container (Date of Receipt) A->B C Identify Hazards B->C D Combustible Solid? Peroxide Former? C->D E Store in Ventilated Area For Combustibles D->E Yes F Segregate from Incompatibles E->F G Incompatibles: - Strong Oxidizers - Strong Acids/Bases F->G H Date Container on First Opening F->H I Schedule Peroxide Test (e.g., 6 months post-opening) H->I J Safe Storage Complete I->J

Caption: Decision workflow for proper chemical storage.

Storage Conditions Protocol
  • Location: Store the compound in a cool, dry, and well-ventilated area designated for chemical storage[7][12]. The storage location should be protected from direct sunlight and heat sources.

  • Container: Keep the container tightly closed and upright in its original packaging.

  • Segregation: Chemical segregation is critical to prevent hazardous reactions[13]. Store 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane separately from:

    • Strong oxidizing agents (e.g., nitrates, perchlorates, peroxides)

    • Strong acids and bases

    • Other reactive chemicals

  • Inventory Management: Review chemical inventories regularly (at least annually) to dispose of expired or unneeded chemicals promptly[12].

Peroxide Management Protocol

Due to the ether linkages, this compound must be managed to prevent peroxide accumulation.

  • Dating: As mentioned, date the container upon receipt and upon first opening.

  • Testing: For containers that have been open for more than 6 months or are approaching their expiration date, it is best practice to test for the presence of peroxides before use.

  • Inhibition: If the compound is distilled or purified, any peroxide inhibitors added by the manufacturer will be removed. Such material is significantly more prone to peroxide formation and should be used quickly or have an inhibitor added back.

  • Disposal: Never attempt to open a container of a peroxide-forming chemical that has crystalline solids around the cap or a precipitate inside. Contact your institution's EHS department immediately for emergency disposal.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate its consequences.

Spill_Response_Flowchart start_end start_end process process decision decision alert alert A Spill Occurs B Assess Hazard Is it a Minor Spill? A->B C MAJOR SPILL B->C No E MINOR SPILL (Small, Contained, No Injuries) B->E Yes D Evacuate Area Alert EHS / Emergency Services (e.g., Call 911) C->D F Alert others in the lab Restrict access to the area E->F G Don appropriate PPE (Gloves, Goggles, Lab Coat) F->G H Contain spill with absorbent (e.g., vermiculite or spill pads) G->H I Collect absorbed material into a labeled waste container H->I J Decontaminate the area with soap and water I->J K Dispose of waste through EHS J->K L Incident Handled K->L

Caption: Flowchart for responding to a chemical spill.

Spill Response

A minor spill is one that can be managed by trained laboratory personnel without undue risk. A major spill requires outside emergency assistance[14].

For a Minor Spill (<100 mL or ~100 g):

  • Immediately alert personnel in the immediate area and restrict access[15].

  • Wearing appropriate PPE, contain the spill by covering it with a compatible absorbent material (e.g., vermiculite, sand, or commercial spill pads), working from the outside in[16].

  • Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate the spill area with soap and water.

  • Label the waste container as "Spill Debris" with the chemical name and date. Arrange for disposal through your EHS department[16].

For a Major Spill (large quantity, rapid spread, or spill outside of a fume hood):

  • RESCUE: Evacuate the immediate area, assisting anyone who may be contaminated[17].

  • CONFINE: Close doors to the affected area to prevent the spread of vapors[17].

  • REPORT: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill[17].

  • SECURE: Secure the area to prevent unauthorized entry until emergency responders arrive[17].

First Aid Measures

These measures are for immediate response; professional medical attention should always be sought following an exposure.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[15].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a valuable reagent whose safe use is contingent upon a clear understanding of its potential hazards, particularly its nature as a combustible solid and a peroxide-forming ether. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and storage protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. Always prioritize a culture of safety and consult your institution's EHS department to supplement this guidance with site-specific procedures.

References

  • Rutgers University. (n.d.). Fluorine. Environmental Health and Safety. Retrieved from ehs.rutgers.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • CP Lab Safety. (n.d.). 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. Retrieved from cplabsafety.com. [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from rsg-safety.com. [Link]

  • 3M. (n.d.). 3M™ Half Facepiece Reusable Respirator 7500 Series. Retrieved from 3m.com. [Link]

  • Augusta University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Environmental Health and Safety Office. Retrieved from augusta.edu. [Link]

  • Montana Tech. (n.d.). Hazardous Chemical Releases and Spills - Emergency Procedures. Retrieved from mtech.edu. [Link]

  • B&D Law. (2026). Washington State's Amended PFAS Rule Restricts New Product Categories and Adds Total Fluorine Threshold. Retrieved from bdlaw.com. [Link]

  • Lane Community College. (2025). Chemical Spill Response Plan. Retrieved from lanecc.edu. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from ehs.princeton.edu. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. UTSC Laboratory Health and Safety Manual. Retrieved from utsc.utoronto.ca. [https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/UTSC Lab H%26S Manual - Section 6 - Chemical Handling and Storage.pdf]([Link] Lab H%26S Manual - Section 6 - Chemical Handling and Storage.pdf)

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from st-andrews.ac.uk. [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in laboratories.pdf]([Link] storage of chemicals in laboratories.pdf)

  • The University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Retrieved from ed.ac.uk. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoro-2-iodoethane. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethane, 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoro-. Substance Registry Services. Retrieved from epa.gov. [Link]

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The Strategic Integration of Fluorinated Ether Linkers in PROTAC Development: Application Notes and Protocols for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] While the ligands provide target specificity, the linker is far from a passive spacer. Its length, rigidity, polarity, and chemical composition are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4]

The strategic incorporation of fluorine and ether functionalities into the linker structure offers a compelling approach to fine-tune these properties. Fluorination is a well-established strategy in medicinal chemistry to modulate lipophilicity, membrane permeability, and metabolic stability.[5] Ether chains, particularly those based on polyethylene glycol (PEG), can enhance solubility and provide conformational flexibility.[6][7] This application note provides a detailed guide for researchers on the potential application of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a novel building block for constructing PROTACs with fluorinated ether linkers. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline robust methods for the comprehensive evaluation of the resulting PROTACs.

Rationale for Employing 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in PROTAC Linkers

The unique chemical structure of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, featuring a trifluoromethyl group and a methoxyethoxy moiety, presents several potential advantages for PROTAC design:

  • Modulation of Physicochemical Properties: The trifluoromethyl group can significantly impact the lipophilicity and conformational preferences of the linker, potentially improving cell permeability and metabolic stability.[5] The methoxyethoxy group, a short PEG-like chain, is expected to enhance aqueous solubility, a common challenge for large PROTAC molecules.[6]

  • Conformational Control: The presence of the trifluoromethyl group can introduce conformational constraints on the linker, which may pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty upon ternary complex formation.[5]

  • Synthetic Versatility: This molecule can be chemically modified to introduce reactive handles at either end, allowing for the sequential and directional attachment of the POI and E3 ligase ligands.

PROTAC Synthesis Utilizing a 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane-Derived Linker

The following is a generalized, multi-step protocol for the synthesis of a PROTAC incorporating a linker derived from 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. This scheme is adaptable and may require optimization based on the specific POI and E3 ligase ligands being used.

Workflow for PROTAC Synthesis

PROTAC Synthesis Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Purification & Characterization Start 1,1,1-Trifluoro-2- [(2-methoxyethoxy)methoxy]ethane Step1 Functionalization of the Trifluoroethyl Terminus Start->Step1 e.g., Demethylation, followed by activation Step2 Functionalization of the Methoxyethoxy Terminus Step1->Step2 Orthogonal protection Linker Bifunctional Fluorinated Ether Linker Step2->Linker Step3 Conjugation to POI Ligand Linker->Step3 POI_Ligand Protein of Interest (POI) Ligand with handle POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand with handle Step5 Conjugation to E3 Ligand E3_Ligand->Step5 Step4 Deprotection Step3->Step4 Step4->Step5 PROTAC Final PROTAC Molecule Step5->PROTAC Purification Purification by HPLC PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker derived from 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Detailed Experimental Protocol: Synthesis of a Hypothetical PROTAC

This protocol outlines the synthesis of a PROTAC targeting a hypothetical POI and recruiting the Cereblon (CRBN) E3 ligase.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

  • POI ligand with a nucleophilic handle (e.g., a primary amine or phenol)

  • Pomalidomide (CRBN ligand)

  • Standard reagents for organic synthesis (solvents, bases, coupling agents, protecting group reagents)

  • Analytical and preparative HPLC systems

  • LC-MS and NMR instruments

Step 1: Synthesis of the Bifunctional Linker

  • Demethylation and Activation of the Methoxyethoxy Terminus:

    • Treat 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane with a suitable demethylating agent (e.g., BBr₃) to expose a primary alcohol.

    • Protect the resulting alcohol with an orthogonal protecting group (e.g., a silyl ether like TBDMS).

    • Activate the trifluoroethyl terminus for nucleophilic substitution (e.g., by converting the ether to a tosylate or mesylate).

  • Introduction of a Second Reactive Handle:

    • Displace the activated trifluoroethyl group with a nucleophile containing a protected functional group (e.g., sodium azide followed by reduction to a protected amine).

Step 2: Conjugation to the POI Ligand

  • Couple the activated linker to the POI ligand via a suitable reaction (e.g., nucleophilic substitution or amide coupling).

  • Purify the POI-linker conjugate using flash column chromatography.

Step 3: Deprotection and Conjugation to the E3 Ligase Ligand

  • Selectively deprotect the second reactive handle on the linker.

  • Couple the deprotected POI-linker intermediate with the E3 ligase ligand (e.g., pomalidomide) using an appropriate coupling reaction.[8]

Step 4: Final Deprotection and Purification

  • If necessary, perform a final deprotection step to remove any remaining protecting groups.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Comprehensive Evaluation of the Synthesized PROTAC

A thorough evaluation of the synthesized PROTAC is crucial to determine its biological activity and mechanism of action. This involves a series of biochemical and cellular assays.

Biochemical Assays: Assessing Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[9] Several biophysical techniques can be employed to characterize this interaction.

Assay TechniquePrincipleKey Parameters Determined
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.Binary binding affinities (PROTAC to POI and E3 ligase), ternary complex formation, and cooperativity.[10][11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A proximity-based assay that measures energy transfer between a donor and an acceptor fluorophore on the POI and E3 ligase.[12]Ternary complex formation in a solution-based, homogeneous format.[10][11]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based proximity assay where the formation of the ternary complex brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.[9]Sensitive detection of ternary complex formation.[9]

Protocol 1: Ternary Complex Formation Assay using TR-FRET

  • Reagents:

    • Purified, recombinant POI (e.g., GST-tagged)

    • Purified, recombinant E3 ligase complex (e.g., His-tagged CRBN/DDB1)

    • Terbium-conjugated anti-GST antibody (donor)

    • Fluorescently labeled anti-His antibody (acceptor)

    • Synthesized PROTAC

    • Assay buffer

  • Procedure:

    • In a 384-well plate, add a fixed concentration of the POI and E3 ligase.

    • Add a serial dilution of the PROTAC.

    • Add the donor and acceptor antibodies.

    • Incubate at room temperature for a specified time (e.g., 1-4 hours).

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the "hook effect" at high concentrations.[12]

Cellular Assays: Quantifying Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Workflow for Cellular Evaluation of PROTAC Activity

Cellular PROTAC Evaluation Cell_Culture Cell Line Selection and Culture PROTAC_Treatment Treatment with PROTAC (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Densitometry and Calculation of DC50 and Dmax Western_Blot->Data_Analysis Mechanism_Validation Mechanism of Action Studies Data_Analysis->Mechanism_Validation Proteasome_Inhibition Co-treatment with Proteasome Inhibitor (e.g., MG132) Mechanism_Validation->Proteasome_Inhibition E3_Ligase_Dependence Use of E3 Ligase Knockout/Knockdown Cells Mechanism_Validation->E3_Ligase_Dependence

Caption: A systematic workflow for the cellular evaluation of a novel PROTAC, from initial treatment to mechanism of action validation.

Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blotting

  • Cell Culture and Treatment:

    • Seed a relevant cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13][14]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]

    • Block the membrane and incubate with a primary antibody specific for the POI.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Probe the same membrane for a loading control (e.g., GAPDH or β-actin).[14]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation).[13]

Protocol 3: Validating the Mechanism of Degradation

To confirm that the observed protein degradation is PROTAC-mediated and occurs via the ubiquitin-proteasome system, the following control experiments are essential:

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of POI degradation in the presence of the inhibitor confirms that the degradation is proteasome-dependent.[15]

  • E3 Ligase Dependence: Test the PROTAC in a cell line where the recruited E3 ligase (e.g., CRBN) has been knocked out or knocked down. The absence of degradation in these cells confirms the dependence on the specific E3 ligase.

Conclusion

The strategic design of the linker is a cornerstone of successful PROTAC development. The use of novel building blocks like 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane offers exciting opportunities to create PROTACs with improved physicochemical and pharmacological properties. By following the detailed synthetic and evaluative protocols outlined in this application note, researchers can systematically investigate the potential of this and other fluorinated ether linkers to advance the field of targeted protein degradation. The careful characterization of ternary complex formation and cellular degradation is paramount to understanding the structure-activity relationships that govern PROTAC efficacy and to ultimately develop novel therapeutics for a wide range of diseases.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs)
  • BenchChem. (2025). A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values.
  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis.
  • BenchChem. (2025). A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot.
  • de Wispelaere, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10329-10339.
  • Expert Opinion on Drug Discovery. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Revvity. (n.d.). Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications.
  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1934.
  • ACS Omega. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • Revvity. (n.d.). Streamlined set-up and access to multiple read-out options for research in oncology.
  • NIH. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.
  • NIH. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • NIH. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central.
  • NIH. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. PubMed Central.
  • NIH. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). PubMed Central.
  • Signal Transduction and Targeted Therapy. (2024). Characteristic roadmap of linker governs the rational design of PROTACs.
  • NIH. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central.
  • NIH. (2023).
  • OUCI. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
  • NIH. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central.
  • LifeSensors. (2022).
  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • NIH. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central.

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Reaction Conditions for the Transformation of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: A Guide to Selective Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the reaction conditions for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. Contrary to a direct oxidation of its stable fluoroalkyl chain, the primary and most synthetically valuable transformation of this molecule involves the cleavage, or deprotection, of the (2-methoxyethoxy)methyl (MEM) ether group to yield 2,2,2-trifluoroethanol. This guide elucidates the chemical principles governing this selectivity, provides detailed, field-tested protocols for efficient MEM deprotection using both Lewis and Brønsted acids, and explains the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated building blocks in organic synthesis.

Introduction: Understanding the Substrate and its Synthetic Utility

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a protected form of 2,2,2-trifluoroethanol, a critical building block in medicinal chemistry and materials science. The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The molecule features two key structural motifs whose distinct reactivities dictate the appropriate reaction conditions:

  • A 1,1,1-Trifluoroethyl Moiety: The carbon-fluorine bonds in the CF₃ group are exceptionally strong, and the group's powerful electron-withdrawing nature significantly increases the stability of the entire fluoroalkyl chain. Consequently, this part of the molecule is highly resistant to conventional chemical oxidation.[1] Aggressive oxidation would likely lead to non-selective degradation, potentially yielding trifluoroacetic acid (TFA) under harsh conditions.[2]

  • A (2-methoxyethoxy)methyl (MEM) Acetal: The MEM group is a common protecting group for alcohols.[3] Its primary role is to mask the reactive hydroxyl group of 2,2,2-trifluoroethanol, rendering it inert during other synthetic steps. The MEM group is specifically designed to be stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and many common oxidants, but can be selectively removed under acidic conditions.[4]

Therefore, the most logical and synthetically useful "reaction" for this substrate is the selective cleavage of the MEM ether to liberate the parent alcohol. This guide will focus on the protocols to achieve this transformation efficiently and cleanly.

The Principle of Selective Deprotection vs. Oxidation

The core principle guiding the reaction design is the vast difference in chemical lability between the C-O bonds of the MEM acetal and the C-C and C-F bonds of the trifluoroethyl backbone.

  • Oxidation Resistance: The trifluoroethyl group lacks easily abstractable protons adjacent to an activating group, and the C-F bonds are thermodynamically very stable. Standard oxidizing agents (e.g., permanganate, chromates) will not react selectively with this moiety without destroying the molecule.[5][6]

  • Acid-Mediated Cleavage: The MEM group, being an acetal, is highly susceptible to cleavage by acids. The mechanism involves protonation or coordination of a Lewis acid to one of the ether oxygens, which weakens the C-O bond and initiates a cascade that releases the protected alcohol, formaldehyde, and 2-methoxyethanol.[4][7]

This inherent reactivity profile makes acidic deprotection the reaction of choice.

Caption: Logical workflow for selecting the reaction pathway.

Comparative Protocols for MEM Group Cleavage

The two primary methods for MEM deprotection are catalysis by Lewis acids or Brønsted acids. The choice depends on the presence of other functional groups in the molecule and the desired reaction kinetics.

ParameterProtocol A: Lewis Acid CatalysisProtocol B: Brønsted Acid Catalysis
Reagent Class Lewis AcidBrønsted Acid
Example Zinc bromide (ZnBr₂), Titanium(IV) chloride (TiCl₄)Trifluoroacetic acid (TFA), aq. Formic acid
Mechanism Coordination of Lewis acid to ether oxygen, facilitating C-O bond cleavage.[4]Protonation of ether oxygen, forming a good leaving group.[4]
Selectivity Generally higher; often tolerates other acid-sensitive groups.Lower; can cleave other acid-labile groups (e.g., Boc, t-butyl ethers).[7][8]
Conditions Anhydrous organic solvent (e.g., CH₂Cl₂), 0 °C to room temperature.Dichloromethane (CH₂Cl₂) or aqueous mixtures, room temperature.
Typical Time 1 - 6 hours30 minutes - 4 hours
Advantages High selectivity, mild conditions.Simple reagents, often faster reaction.
Disadvantages Reagents are moisture-sensitive.Risk of side reactions with other acid-labile groups.
Detailed Protocol A: Lewis Acid-Catalyzed Deprotection

This protocol uses zinc bromide, a moderately strong and reliable Lewis acid for MEM cleavage.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Zinc Bromide (ZnBr₂) (2.0 - 3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add solid zinc bromide (2.0 - 3.0 eq) to the stirred solution in one portion. Causality Note: Using a stoichiometric excess of the Lewis acid ensures complete coordination to the multiple ether oxygens in the substrate and drives the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the flask back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The bicarbonate wash removes residual zinc salts and acid, while the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,2,2-trifluoroethanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation, if necessary.

Caption: Experimental workflow for Lewis acid-mediated deprotection.

Detailed Protocol B: Brønsted Acid-Catalyzed Deprotection

This protocol uses trifluoroacetic acid (TFA), a strong organic acid that is effective for cleaving acid-labile protecting groups.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) (5-10% v/v)

  • Water (H₂O) (optional, 5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

  • Reagent Addition: Add a solution of TFA in CH₂Cl₂ (e.g., a 1:1 mixture of TFA:CH₂Cl₂) dropwise to the stirred solution at room temperature. A common final concentration is 5-10% TFA. A small amount of water can sometimes accelerate the cleavage.[4]

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or GC-MS. The reaction is often complete within 1-2 hours.

  • Quenching and Workup: Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize the TFA. Causality Note: This neutralization is critical to stop the reaction and prevent degradation during workup and concentration. Transfer to a separatory funnel, separate the layers, and wash the organic layer with additional NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.

  • Purification: Purify as described in Protocol A.

Mechanistic Insight: The Role of the Lewis Acid

The effectiveness of Lewis acids like ZnBr₂ stems from their ability to act as an electrophile, coordinating to the oxygen atoms of the MEM acetal. This coordination polarizes the C-O bonds, making them more susceptible to cleavage.

Caption: Simplified mechanism of Lewis acid-catalyzed MEM deprotection.

Conclusion

For the substrate 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, the term "oxidation" is best interpreted as the synthetically useful cleavage of the MEM protecting group. Direct oxidation of the highly stable trifluoroethyl moiety is chemically challenging and generally undesirable. The protocols provided herein, based on well-established principles of protecting group chemistry, offer reliable and efficient methods for the deprotection of this substrate to yield the valuable 2,2,2-trifluoroethanol building block. Selection between Lewis acid and Brønsted acid catalysis should be based on the overall molecular context, particularly the presence of other acid-sensitive functional groups.

References

  • Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

  • Zhang, Q., et al. (2021). Selective oxidation conversion of methanol/dimethyl ether. Chemical Communications. [Link]

  • ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • Monti, H., et al. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers.
  • ResearchGate. Selective oxidation conversion of methanol/dimethyl ether. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Wikipedia. Trifluoroacetic acid. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]

  • ResearchGate. Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. [Link]

  • NIH National Center for Biotechnology Information. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. [Link]

  • Synfacts. (2015). Trifluoroacetic Acid (TFA).
  • ElectronicsAndBooks. Selective ortho-cleavage of methoxymethyl- and 4-methoxybenzyl ethers. [Link]

  • NIH National Center for Biotechnology Information. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. [Link]

  • Google Patents.
  • NIH National Center for Biotechnology Information. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. [Link]

  • Fluorine notes. (2022). FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOR. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

Sources

Reduction of "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Cleavage of the MEM Acetal in 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane to Yield 2,2,2-Trifluoroethanol

Abstract

This document provides a comprehensive guide for the selective deprotection of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a Methoxyethoxymethyl (MEM) protected form of 2,2,2-Trifluoroethanol (TFE). TFE is a critical building block in pharmaceutical and materials science, valued for the unique properties conferred by the trifluoromethyl group.[1][2] Its hydroxyl group is often protected during multi-step syntheses to prevent unwanted side reactions. The MEM group is a robust protecting group, stable to a wide array of non-acidic reagents.[3] This application note details a highly efficient and mild protocol for the cleavage of this MEM ether using Cerium(III) Chloride Heptahydrate, a method chosen for its high yield, operational simplicity, and compatibility with other sensitive functional groups.[4]

Introduction: The Strategic Role of MEM Protection

In complex organic synthesis, the temporary masking of reactive functional groups is a foundational strategy. The hydroxyl group of 2,2,2-Trifluoroethanol (CF₃CH₂OH) is acidic and nucleophilic, necessitating its protection in many reaction sequences. The Methoxyethoxymethyl (MEM) group serves as an ideal acetal-based protecting group, demonstrating stability towards organometallic reagents, strong bases, and various reducing and oxidizing conditions.[3]

The target molecule, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, is this protected form of TFE.[5][6] The successful removal of the MEM group—the deprotection step—is paramount to revealing the final alcohol and completing the synthetic route. While several methods exist for this transformation, they often involve harsh acidic conditions that can compromise other functional groups within a complex molecule.[4] This protocol focuses on a chemoselective method that leverages the mild Lewis acidity of Cerium(III) chloride to achieve clean and efficient deprotection.

Mechanistic Rationale: Acid-Catalyzed Acetal Cleavage

The cleavage of a MEM ether is an acid-catalyzed hydrolysis reaction. The mechanism proceeds via protonation or coordination of a Lewis acid to one of the acetal oxygen atoms, weakening the C-O bond.

  • Activation: The Lewis acid (e.g., Ce³⁺) coordinates to the ether oxygen atom distal to the trifluoroethyl group, enhancing its leaving group ability.

  • Cleavage: The C-O bond cleaves, releasing the desired alcohol (2,2,2-Trifluoroethanol) and forming a stabilized oxocarbenium ion.

  • Hydrolysis: This reactive intermediate is subsequently quenched by water, which is present from the hydrated catalyst (CeCl₃·7H₂O), to form hemiaminal-like species that ultimately decompose to formaldehyde and 2-methoxyethanol.[3][4]

G cluster_0 Mechanism of MEM Deprotection A MEM-Protected TFE + CeCl₃·7H₂O B Lewis Acid Coordination (Ce³⁺ coordinates to ether oxygen) A->B Activation C C-O Bond Cleavage B->C D Release of 2,2,2-Trifluoroethanol (Product) C->D E Formation of Stabilized Oxocarbenium Ion C->E F Hydrolysis by Water (from CeCl₃·7H₂O) E->F Quenching G Generation of Byproducts (Formaldehyde, Methoxyethanol) F->G Decomposition

Caption: Mechanism for Lewis acid-catalyzed MEM deprotection.

Comparative Analysis of Deprotection Methods

Several reagents can effect the cleavage of MEM ethers. The choice of method is dictated by the substrate's sensitivity to the reaction conditions. The Cerium(III) Chloride method is highlighted for its neutrality and mildness.[4]

Reagent/MethodConditionsAdvantagesDisadvantages & ConsiderationsReference
CeCl₃·7H₂O Acetonitrile, RefluxMild, neutral pH, high yields, fast, low cost, compatible with acid-sensitive groups (e.g., THP, MOM ethers).Requires aqueous workup.[4]
ZnBr₂ CH₂Cl₂Effective Lewis acid.Requires strictly anhydrous conditions; can be harsh for sensitive substrates.[4]
TiCl₄ CH₂Cl₂Potent Lewis acid for stubborn cases.Very harsh, strongly acidic, moisture-sensitive, often requires low temperatures.[4]
Pyridinium p-toluenesulfonate (PPTS) 2-butanone or t-BuOH, HeatMildly acidic, good for many applications.Can require longer reaction times; may not be suitable for highly acid-labile molecules.[7]
Trifluoroacetic Acid (TFA) CH₂Cl₂Strong Brønsted acid, fast reaction.Harsh conditions, not selective, will cleave other acid-labile groups (e.g., Boc, t-butyl ethers).[3]

Detailed Experimental Protocol: Deprotection using CeCl₃·7H₂O

This protocol is adapted from the highly efficient methodology reported for the cleavage of MEM ethers.[4] It describes a self-validating system where reaction completion is monitored empirically before proceeding to purification.

Materials and Reagents
ReagentCAS No.M.W.Recommended PurityNotes
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane130156-55-7188.14>95%Substrate
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)11098-33-6372.58>99%Catalyst
Acetonitrile (MeCN)75-05-841.05AnhydrousReaction Solvent
Deionized Water (H₂O)7732-18-518.02N/AFor workup
Ethyl Acetate (EtOAc)141-78-688.11Reagent GradeExtraction Solvent
Brine (Saturated NaCl solution)N/AN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularDrying Agent
Silica Gel63231-67-460.08230-400 meshFor chromatography
Equipment
  • Round-bottom flask (sized appropriately for reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Experimental Workflow Diagram

G A Step 1: Setup Combine substrate and MeCN in flask B Step 2: Reagent Addition Add CeCl₃·7H₂O catalyst A->B C Step 3: Reaction Reflux and monitor by TLC B->C D Step 4: Workup Cool, add water, and extract with Ethyl Acetate C->D E Step 5: Washing Wash organic layer with brine D->E F Step 6: Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent E->F G Step 7: Purification Purify crude product via silica gel chromatography F->G H Step 8: Analysis Characterize pure 2,2,2-Trifluoroethanol G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (1.0 g, 5.31 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask and stir until the substrate is fully dissolved.

  • Catalyst Addition: Add Cerium(III) Chloride Heptahydrate (0.99 g, 2.66 mmol, 0.5 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a higher Rf than the product alcohol. The reaction is typically complete within 1-2 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Add deionized water (20 mL) to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing and Drying: Combine the organic extracts and wash them with brine (1 x 30 mL) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter the solution to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the unpurified 2,2,2-Trifluoroethanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 10:1 and gradually increasing polarity) to afford the pure alcohol.

  • Characterization: The final product, 2,2,2-Trifluoroethanol (CAS: 75-89-8), is a colorless liquid.[2] Confirm its identity using ¹H NMR, ¹⁹F NMR, and IR spectroscopy. The expected yield is typically high (>90%).[4]

Safety and Handling

  • Acetonitrile: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Ethyl Acetate: Flammable liquid and eye irritant. Ensure proper ventilation.

  • 2,2,2-Trifluoroethanol: Toxic and an irritant. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient catalyst or inactive catalyst.Add an additional portion of CeCl₃·7H₂O. Ensure the hydrate has not been excessively dried out during storage.
Insufficient heating.Ensure the reaction mixture is maintaining a steady reflux.
Low Yield After Workup Incomplete extraction.Perform additional extractions of the aqueous layer with ethyl acetate.
Product loss during concentration.2,2,2-Trifluoroethanol is relatively volatile (B.P. ~74°C).[2] Avoid excessive heating on the rotary evaporator.
Impure Product Incomplete separation during chromatography.Optimize the eluent system for column chromatography; a shallower gradient may be required.

Conclusion

The deprotection of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane using Cerium(III) Chloride Heptahydrate in acetonitrile is a robust, mild, and highly efficient method for the synthesis of 2,2,2-Trifluoroethanol. Its operational simplicity and the chemoselectivity offered under neutral conditions make it a superior choice over harsher, more traditional acidic methods, particularly in the context of synthesizing complex molecules with multiple sensitive functional domains.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the anomerization of glycosides and for the cleavage of acetals. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]

  • Chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 27). 2,2,2-Trifluoroethanol. Retrieved January 14, 2026, from [Link]

  • Sabitha, G., Babu, R. S., Rajkumar, M., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]

  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved January 14, 2026, from [Link]

  • Lee, A. S.-Y., Yeh, H.-C., & Lee, M.-J. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron, 57(11), 2121–2126. [Link]

  • CP Lab Safety. (n.d.). 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (MEM-TFE). This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this fluorinated ether. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your synthesis yield and product purity.

Introduction to the Synthesis

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is typically achieved through a Williamson ether synthesis. This involves the deprotonation of 2,2,2-trifluoroethanol to form a trifluoroethoxide, which then acts as a nucleophile, attacking the electrophilic chloromethyl group of 2-methoxyethoxymethyl chloride (MEM-Cl). The success of this SN2 reaction is highly dependent on the careful selection of base, solvent, and reaction conditions to maximize the yield of the desired ether while minimizing side reactions.

The high acidity of 2,2,2-trifluoroethanol (pKa ≈ 12.4) compared to simple alcohols like ethanol (pKa ≈ 16) is a critical factor to consider in this synthesis.[1] This higher acidity influences the choice of base and can affect the reactivity of the resulting alkoxide.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of MEM-TFE.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in Williamson ether syntheses and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 2,2,2-Trifluoroethanol: While 2,2,2-trifluoroethanol is more acidic than many alcohols, a sufficiently strong base is still required for complete deprotonation to the nucleophilic alkoxide.[1] If the deprotonation is incomplete, the unreacted alcohol will not participate in the reaction, leading to a lower yield.

    • Solution: Consider using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). When using NaH, ensure it is fresh and properly dispersed in an appropriate solvent like THF or DMF. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the MEM-Cl.[2][3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate.

    • Solution: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus promoting the SN2 reaction.[4] One study has shown that switching from THF to DMF can improve the yield, likely due to better solubility of the reactants.[5]

  • Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination (E2). However, since MEM-Cl is a primary alkyl halide, elimination is less of a concern. More likely side reactions could involve the base reacting with the solvent or MEM-Cl, or impurities in the starting materials.

    • Solution: Use a non-nucleophilic base to avoid the base itself acting as a competing nucleophile. Ensure your reagents are pure and your solvent is anhydrous, as water can quench the alkoxide.

  • Reaction Temperature and Time: Like most reactions, the rate of this synthesis is temperature-dependent. However, excessively high temperatures can promote side reactions.

    • Solution: The reaction is often performed at 0°C to room temperature.[5] If you are experiencing low yields at room temperature, you could try slightly elevated temperatures (e.g., 40-50°C), but monitor the reaction closely for the formation of byproducts. Ensure the reaction is allowed to proceed for a sufficient amount of time (this can range from a few hours to overnight).[5]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

While a detailed analysis of side products for this specific reaction is not widely published, we can infer the most probable impurities based on the reaction mechanism and the nature of the reagents:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 2,2,2-trifluoroethanol and MEM-Cl. This is usually due to an incomplete reaction.

  • Hydrolysis Products: If there is moisture in the reaction, MEM-Cl can hydrolyze to form 2-methoxyethanol and formaldehyde. 2,2,2-trifluoroethanol can also be re-protonated by water.

  • Products from Reaction with Solvent: If a potentially reactive solvent is used, it could lead to byproducts. This is less common with THF and DMF.

  • Elimination Products (less likely): While MEM-Cl is a primary halide, under very harsh basic conditions, a small amount of elimination to form a vinyl ether could theoretically occur.

Identification and Removal:

  • TLC Analysis: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the product from the starting materials and any byproducts.

  • Purification: The primary method for purifying the product is fractional distillation under reduced pressure.[5] The boiling point of the product is reported to be 78-80°C at 15 mmHg.[5] Careful distillation should effectively separate the higher boiling 2,2,2-trifluoroethanol and any other high-boiling impurities from the desired product. A water wash during workup can help remove any water-soluble impurities like salts and 2-methoxyethanol.

Q3: Which base and solvent combination is best for this synthesis?

The choice of base and solvent is critical for optimizing the yield of this SN2 reaction.

  • Base Selection:

    • Strong Hydride Bases (e.g., NaH, KH): These are excellent choices as they are strong, non-nucleophilic bases that deprotonate the alcohol irreversibly.[3] The only byproduct is hydrogen gas, which is easily removed from the reaction.

    • Strong Alkoxide Bases (e.g., KOtBu): Potassium tert-butoxide is another effective strong, non-nucleophilic base. It has been reported to give a higher yield than NaH in some cases for this type of reaction.[5]

    • Weaker Amine Bases (e.g., DIPEA): While N,N-diisopropylethylamine (DIPEA) is a common non-nucleophilic base for MEM protection, it may not be strong enough to fully deprotonate the relatively acidic 2,2,2-trifluoroethanol. A stronger base is generally recommended for this substrate.[2]

  • Solvent Selection:

    • Aprotic Polar Solvents are Essential: Solvents like DMF, THF, and acetonitrile are ideal for SN2 reactions.[4] They can stabilize the counter-ion of the alkoxide without forming a strong solvent shell around the nucleophile, leaving it free to react.

    • DMF vs. THF: DMF is often a superior solvent to THF for these reactions due to its higher polarity, which can increase the rate of the SN2 reaction and improve the solubility of the alkoxide salt.

Optimized Conditions Comparison:

BaseSolventTemperatureReported YieldReference
NaHTHF-20°C62%[5]
KOtBuDMF0°C71%[5]
Q4: What are the critical safety precautions for this synthesis?

Safety is paramount in any chemical synthesis. For this particular reaction, the following points are critical:

  • 2-Methoxyethoxymethyl chloride (MEM-Cl): This reagent is a suspected carcinogen and a lachrymator.[6][7] It is also flammable.[6][7]

    • Handling: Always handle MEM-Cl in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][6][7]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][6]

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive.

    • Handling: Handle NaH under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Quench any residual NaH carefully and slowly with a proton source like isopropanol or ethanol, followed by water, typically at a low temperature.

  • 2,2,2-Trifluoroethanol: This is a toxic and flammable liquid.[8][9] It can cause skin and eye irritation.[8]

    • Handling: Handle in a fume hood and wear appropriate PPE.

Experimental Protocols

Optimized Synthesis Protocol for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

This protocol is based on an optimized procedure reported in the literature.[5]

Materials:

  • 2,2,2-Trifluoroethanol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the solution, ensuring the temperature does not rise above 5°C.

  • Stir the mixture at 0°C for 30 minutes to ensure complete formation of the potassium trifluoroethoxide.

  • Add 2-methoxyethoxymethyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the reaction temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure (boiling point: 78-80°C at 15 mmHg) to obtain the pure 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.[5]

Reaction Monitoring and Product Characterization
  • Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes) and visualized with a potassium permanganate stain. Alternatively, Gas Chromatography (GC) can be used for more quantitative monitoring.

  • Product Characterization: The identity and purity of the final product should be confirmed by:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule. The ¹H NMR should show characteristic peaks for the methoxy, ethoxy, and trifluoroethyl groups. The ¹⁹F NMR will show a characteristic signal for the -CF₃ group.

    • IR Spectroscopy: Look for the characteristic C-O-C ether stretches and the strong C-F stretches.

    • Mass Spectrometry (GC-MS): This will confirm the molecular weight of the product and can also be used to assess its purity.

Visual Diagrams

Reaction Mechanism

Caption: Williamson ether synthesis of MEM-TFE.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_base Is the base strong enough and non-nucleophilic? (e.g., NaH, KOtBu) start->check_base check_deprotonation Was deprotonation complete? (e.g., gas evolution ceased) check_base->check_deprotonation Yes improve_base Action: Switch to a stronger base like KOtBu. check_base->improve_base No check_solvent Is the solvent anhydrous and aprotic polar? (e.g., DMF, THF) check_deprotonation->check_solvent Yes improve_deprotonation Action: Allow more time for deprotonation before adding MEM-Cl. check_deprotonation->improve_deprotonation No check_reagents Are reagents pure and anhydrous? check_solvent->check_reagents Yes improve_solvent Action: Use anhydrous DMF for better solubility and reaction rate. check_solvent->improve_solvent No check_temp_time Are temperature and reaction time optimized? check_reagents->check_temp_time Yes improve_reagents Action: Use freshly opened/distilled reagents and anhydrous solvent. check_reagents->improve_reagents No improve_conditions Action: Monitor reaction by TLC/GC to determine optimal time. Consider gentle heating if reaction is slow. check_temp_time->improve_conditions No end Yield Improved check_temp_time->end Yes improve_base->end improve_deprotonation->end improve_solvent->end improve_reagents->end improve_conditions->end

Sources

Technical Support Center: Purification of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS No. 130156-55-7). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this specialized fluorinated MEM-protected ether. Given its unique structure, purification can present challenges not encountered with more common compounds. This guide is designed to provide both foundational protocols and advanced troubleshooting strategies.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Co-elution of Product with an Unknown Impurity during Flash Chromatography

Question: "I'm performing flash column chromatography on silica gel with a hexane/ethyl acetate gradient, but a significant impurity is co-eluting with my product. How can I resolve this?"

Answer: This is a common challenge, often stemming from an impurity with a polarity very similar to the target compound. Let's break down the potential causes and solutions.

Probable Causes:

  • Unreacted Starting Material: The starting alcohol, 2,2,2-trifluoroethanol, is significantly more polar than the product and should separate easily. However, if MEM-Cl (2-methoxyethoxymethyl chloride) is the limiting reagent, you might have unreacted alcohol.

  • MEM-Related Byproducts: The MEM protecting group installation can generate byproducts.[1] A common impurity is the dimerized MEM group or byproducts from the decomposition of MEM-Cl.

  • Inappropriate Solvent System: The polarity of a hexane/ethyl acetate system may not be optimal for resolving compounds with ether and fluoro groups, which can have subtle polarity differences.[2][3]

Step-by-Step Troubleshooting Protocol:

  • Analyze the Impurity: Before modifying the purification, obtain a crude ¹H NMR or LC-MS to identify the impurity if possible. Knowing the structure of the co-eluting species is the most direct path to a solution.

  • Optimize the Solvent System via TLC: The resolving power of your chromatography depends entirely on the solvent system.

    • Action: Screen alternative solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value for your product between 0.15 and 0.40 to ensure good separation.[3]

    • Recommended Systems to Test:

      • Dichloromethane/Methanol: Start with a low percentage of methanol (e.g., 1-5%) in dichloromethane. This system offers different selectivity compared to ethyl acetate/hexane and is excellent for more polar compounds.[4]

      • Petroleum Ether/Diethyl Ether: This is a less polar system that can be effective for compounds that are sensitive to heat during solvent removal, as both solvents have low boiling points.[4]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, the interaction between your compound and the stationary phase is the next variable to change.

    • Action: Test a small amount of your crude material on a small column packed with a different adsorbent.

    • Alternatives to Silica Gel:

      • Alumina (Neutral or Basic): Alumina can be effective for separating compounds that are sensitive to the acidic nature of silica gel.[5]

      • Florisil: A mild, neutral medium that can offer different selectivity.[5]

  • Employ Gradient Elution: If you are not already, use a shallow gradient during your flash chromatography. A slow, gradual increase in the polar solvent can effectively separate compounds with very close Rf values.

Workflow for Selecting a Purification Method:

G start Crude Product Obtained tlc Run TLC with Hexane/EtOAc start->tlc check_rf Is Rf separation > 0.1? tlc->check_rf flash_silica Proceed with Flash Chromatography (Silica) check_rf->flash_silica Yes new_solvent Screen New Solvent Systems (e.g., DCM/MeOH, Ether/PetE) check_rf->new_solvent No check_new_rf Is separation now adequate? new_solvent->check_new_rf distillation Consider Distillation if Boiling Points Differ Significantly new_solvent->distillation check_new_rf->flash_silica Yes change_adsorbent Change Stationary Phase (Alumina, Florisil) check_new_rf->change_adsorbent No change_adsorbent->flash_silica

Caption: Decision tree for purification strategy.

Issue 2: Product Decomposition or Low Recovery after Distillation

Question: "I attempted to purify my compound by vacuum distillation, but I'm observing either a very low yield or evidence of decomposition in the receiving flask. What's going wrong?"

Answer: Distillation is a powerful technique for purification, but it can be problematic for thermally sensitive compounds. The MEM group, being an acetal, is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.

Probable Causes:

  • Thermal Decomposition: The compound may not be stable at its boiling point, even under vacuum.

  • Acidic Contamination: Trace amounts of acid from the synthesis (e.g., from the MEM-Cl reagent) can catalyze the cleavage of the MEM protecting group at high temperatures.[6][7]

  • Improper Distillation Setup: Issues like superheating, excessive residence time in the hot distillation pot, or leaks in the vacuum system can all contribute to poor outcomes.[8][9]

Step-by-Step Troubleshooting Protocol:

  • Pre-treat the Crude Material: Before distilling, neutralize any residual acid.

    • Action: Dissolve your crude product in a suitable solvent (e.g., diethyl ether or dichloromethane), wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer thoroughly with a drying agent like magnesium sulfate (MgSO₄) before removing the solvent.

  • Optimize Distillation Conditions:

    • Reduce the Boiling Point: Use a higher vacuum. A good high-vacuum pump and a well-sealed system are critical.

    • Minimize Heating Time: Use a Kugelrohr apparatus for small-scale distillations. This minimizes the residence time of the compound at high temperatures. For larger scales, ensure rapid and efficient heating and condensation.

    • Prevent Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling and prevent superheating.

  • Monitor for Decomposition:

    • Action: If you suspect decomposition, take a small aliquot of the distillate and the pot residue and analyze them by TLC or NMR. If the pot residue shows significant darkening or the formation of new spots on TLC, decomposition is likely occurring.

  • Consider Alternative Purification Methods: If distillation consistently fails, it indicates that the compound is too thermally labile. Flash chromatography is the recommended alternative.

Common Distillation Problems and Solutions: [8][10][11]

ProblemSymptomProbable Cause(s)Solution(s)
Flooding Pressure increases, poor separation.Vapor flow is too high for the column.Reduce the heating rate; improve the vacuum.
Bumping Violent, uncontrolled boiling.Superheating of the liquid.Add a stir bar or fresh boiling chips.
Low Recovery Little to no product in the receiver.Decomposition; vacuum leak; condenser too cold (product freezes).Neutralize crude material; check all joints for leaks; adjust coolant temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected properties of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane?

  • Empirical Formula: C₆H₁₁F₃O₃

  • Molecular Weight: 188.14 g/mol

  • Physical Form: It is listed as a solid by some suppliers, which suggests it may have a low melting point or be a waxy solid at room temperature. This is important for handling during purification.

Q2: Is this compound stable to the acidic nature of silica gel? The MEM ether is an acetal, which is known to be sensitive to acid.[1][7] While silica gel is acidic, for many compounds, the contact time during flash chromatography is short enough to prevent significant decomposition, especially when run efficiently. However, if you observe streaking on your TLC plate or low recovery from the column, this could indicate decomposition. In such cases, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[4]

Q3: What is the best way to store the purified product? Due to its potential sensitivity to acid-catalyzed hydrolysis, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated. Avoid contact with moisture and acidic vapors.

Q4: Can I use reverse-phase chromatography for purification? Yes, reverse-phase flash chromatography is a viable option, particularly if the impurities are significantly more or less polar than your product.[5][12] In this technique, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your fluorinated ether, being relatively non-polar, would elute later than highly polar impurities.

References

  • 1,1,1-Trifluoro-2- (2-methoxyethoxy)methoxy ethane 130156-55-7 - Sigma-Aldrich.

  • Flash Column Chromatography - University of California, Los Angeles.

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.

  • Flash Chromatography Basics | Sorbent Technologies, Inc.

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography - The Baran Laboratory.

  • Column chromatography - Columbia University.

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane - Sigma-Aldrich (Product Page).

  • Advanced distillation techniques and troubleshooting | Separation Processes Class Notes - Separation Processes.

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (Chinese) - Sigma-Aldrich.

  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube.

  • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone.

  • Distillation Issues and Troubleshooting | PDF | Distillation | Chemical Process Engineering - Scribd.

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - Aidic.

  • Protecting Groups For Alcohols - Master Organic Chemistry.

  • Alcohol Protecting Groups - University of Windsor.

  • Protection of OH group of alcohol - SlideShare.

Sources

Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes. This guide is structured to help you diagnose issues, optimize conditions, and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, and why is this pathway favored?

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is typically achieved via the Williamson ether synthesis .[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The process involves two key steps:

  • Deprotonation: 2,2,2-Trifluoroethanol (CF₃CH₂OH) is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding 2,2,2-trifluoroethoxide nucleophile (CF₃CH₂O⁻).[4] Due to the high electronegativity of the trifluoromethyl group, trifluoroethanol is more acidic than ethanol, facilitating this deprotonation step.[5][6]

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of 2-methoxyethoxymethyl chloride (MEM-Cl), displacing the chloride leaving group.[1][7] This backside attack results in the formation of the desired ether product.

This SN2 pathway is favored because MEM-Cl is a primary alkyl halide, which is highly susceptible to backside attack and less prone to steric hindrance.[3][4]

Caption: The SN2 pathway for MEM-protection of trifluoroethanol.

Troubleshooting Common Side Reactions

Q2: My reaction yield is low, and I'm observing significant alkene byproducts. What is the cause and how can I fix it?

This is a classic sign that the E2 (bimolecular elimination) pathway is competing with the desired SN2 reaction .[1][2] The trifluoroethoxide is not only a good nucleophile but also a strong base.[3] Under certain conditions, it can abstract a proton from the alkyl halide (MEM-Cl), leading to the formation of an alkene and eliminating the halide.

Factors Favoring E2 Elimination:

  • High Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[3]

  • Steric Hindrance: While MEM-Cl is a primary halide, using a bulky or sterically hindered base to generate the alkoxide can favor elimination.[3][4]

  • Strong, Non-hindered Bases: If the alkoxide is particularly basic and unhindered, its basic character can dominate.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can significantly favor the SN2 pathway.[3] Monitor the reaction progress over a longer period.

  • Choose the Right Base: Use a strong base that is also non-nucleophilic and somewhat hindered, like sodium hydride (NaH) or potassium hydride (KH), to generate the alkoxide.[4] If using an amine base, a hindered one like N,N-diisopropylethylamine (DIPEA) is preferable to triethylamine.[7]

  • Control Reagent Addition: Add the MEM-Cl slowly to the pre-formed alkoxide solution at a low temperature. This keeps the instantaneous concentration of the alkyl halide low, minimizing side reactions.

start_node start_node decision_node decision_node process_node process_node good_outcome good_outcome bad_outcome bad_outcome start Reaction Start (Alkoxide + MEM-Cl) path_choice Reaction Conditions start->path_choice sn2_path SN2 Pathway (Nucleophilic Attack) path_choice->sn2_path Low Temp Less Hindered Base e2_path E2 Pathway (Proton Abstraction) path_choice->e2_path High Temp Bulky Base product Desired Ether Product (High Yield) sn2_path->product byproduct Elimination Byproducts (Low Yield) e2_path->byproduct

Caption: Competition between SN2 and E2 pathways.
Q3: My final product is contaminated with impurities that seem related to formaldehyde and 2-methoxyethanol. What is the source?

The source of these contaminants is almost certainly the 2-methoxyethoxymethyl chloride (MEM-Cl) reagent itself .[8] MEM-Cl is notoriously unstable and can degrade, especially in the presence of moisture. It often contains impurities from its synthesis, such as:

  • 2-methoxyethanol

  • Paraformaldehyde

  • Hydrogen chloride (HCl)[8]

These impurities can cause several side reactions:

  • HCl: Can neutralize your alkoxide, quenching the reaction and reducing yield.

  • 2-methoxyethanol: Can compete with trifluoroethanol in the reaction, leading to the formation of undesired symmetrical ethers.

  • Formaldehyde: Can react with the alkoxide or other basic species in the mixture, leading to polymeric materials or other condensation products.

Preventative Measures:

  • Purify MEM-Cl Before Use: It is highly recommended to purify commercial MEM-Cl by fractional distillation under vacuum to remove non-volatile impurities.[8]

  • Use Fresh Reagent: Use freshly opened or freshly distilled MEM-Cl for best results.

  • Ensure Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of MEM-Cl. Dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: The reaction is incomplete, even after extended periods. What factors could be responsible?

An incomplete or sluggish reaction is typically traced back to one of three areas: the base, the solvent, or the presence of quenching agents.

Potential CauseScientific RationaleTroubleshooting Steps
Insufficient Deprotonation The base may be old, inactive, or not strong enough to fully deprotonate the trifluoroethanol. Sodium hydride, for example, can become passivated by a layer of sodium hydroxide if not stored properly.Use a fresh, high-quality base. If using NaH, wash it with dry hexanes before use to remove mineral oil and any surface oxidation. Consider a stronger base if necessary.
Inappropriate Solvent The Williamson ether synthesis is an SN2 reaction that is fastest in polar aprotic solvents like DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation (e.g., Na⁺) but not the alkoxide nucleophile, leaving it "naked" and highly reactive. Protic solvents (like residual ethanol) will solvate and deactivate the nucleophile.Use freshly distilled, anhydrous polar aprotic solvents. THF and DMF are excellent choices. Ensure the solvent is truly dry.
Presence of Water or Acid Trace amounts of water or acidic impurities (e.g., HCl in the MEM-Cl) will consume the base and/or the alkoxide, effectively stopping the reaction.Rigorously dry all glassware and solvents. Purify the MEM-Cl to remove acidic impurities.[8] Run the reaction under an inert atmosphere.

Experimental Protocol: Troubleshooting a Low-Yield Synthesis

This protocol outlines the steps to diagnose and correct a low-yielding synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

1. Reagent Purity Check & Preparation:

  • MEM-Cl: Distill commercial MEM-Cl under reduced pressure. Collect the fraction boiling at 50-52 °C (13 mmHg).[7] Store under nitrogen in a sealed ampoule.
  • Solvent (THF): Reflux over sodium/benzophenone until the characteristic blue/purple color persists, then distill under a nitrogen atmosphere directly into the reaction flask.
  • Base (NaH): Use a fresh bottle of NaH (60% dispersion in mineral oil). Weigh the required amount into a flask, wash with anhydrous hexanes (x3) under an inert atmosphere to remove the oil, and gently dry the grey powder under a stream of nitrogen.

2. Optimized Reaction Setup:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
  • Suspend the prepared NaH in anhydrous THF.
  • Cool the suspension to 0 °C in an ice bath.

3. Controlled Reaction Execution:

  • Slowly add 2,2,2-trifluoroethanol (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium trifluoroethoxide.
  • Add the purified MEM-Cl (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
  • After the addition is complete, let the reaction stir at 0 °C and monitor its progress by TLC or GC-MS. Allow it to slowly warm to room temperature overnight if the reaction is slow.

4. Work-up and Analysis:

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Analyze the crude product by ¹H NMR and GC-MS to identify the desired product and characterize any byproducts. The presence of elimination or impurity-related products will inform further optimization.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Baldwin, S. W., & Tomesch, J. C. (1980). J Org Chem, 45, 5052–5057. (Note: This source discusses the stability of trifluoroethyl ethers but is not directly linkable).
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. [Link]

  • PrepChem.com. Synthesis of [2-(2-methoxyethoxy)ethoxy]methyl chloride. [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • Organic-Chemistry.org. Alcohol to Mesylate. [Link]

  • Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]

  • A1Suppliers. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. [Link]

  • Pi-Chemicals. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Reactions in the Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. As a team of Senior Application Scientists, we understand the nuances of complex organic syntheses and the frustrations that can arise from reactions that do not proceed to completion. This resource is designed to provide you with in-depth troubleshooting strategies, grounded in established chemical principles, to help you overcome common hurdles in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, which is typically prepared by the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl).[1]

Q1: My reaction to protect 2,2,2-trifluoroethanol with MEM-Cl is stalling, showing significant unreacted starting material. What are the likely causes?

A: An incomplete reaction can be attributed to several factors. The most common issues include:

  • Insufficient Deprotonation: The base used may not be strong enough or may have lost its activity, failing to fully convert the 2,2,2-trifluoroethanol to its corresponding alkoxide.

  • Reagent Purity: The presence of moisture in the reagents or solvent can quench the base. Additionally, degraded MEM-Cl will not react as expected.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can all lead to a stalled reaction.

Q2: My TLC/GC-MS analysis shows multiple unexpected spots. What could these side products be?

A: The formation of side products often points to issues with reaction specificity. Potential side products and their causes include:

  • Hydrolysis Products: If moisture is present, MEM-Cl can hydrolyze to 2-methoxyethanol and formaldehyde.[2]

  • Products from Reagent Decomposition: At elevated temperatures, MEM-Cl can decompose, leading to various byproducts.[2]

  • Reactions with Impurities: Impurities in the starting materials may also react under the reaction conditions, leading to a complex product mixture.

Q3: How critical is the choice of base for this etherification?

A: The choice of base is a critical parameter. For the deprotonation of an alcohol in a Williamson ether-type synthesis, a strong, non-nucleophilic base is generally preferred.[3]

  • Sodium Hydride (NaH): A common and effective choice, NaH is a strong base that generates a non-interfering hydrogen gas byproduct.[4] However, its reactivity requires careful handling under strictly anhydrous conditions.[4]

  • N,N-Diisopropylethylamine (DIPEA): A weaker, non-nucleophilic amine base that can also be used, often in chlorinated solvents like dichloromethane.[3][5] This may require longer reaction times or gentle heating.

Part 2: In-Depth Troubleshooting Guide for Incomplete Reactions

This section provides a structured approach to diagnosing and resolving incomplete reactions during the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Scenario: Low Conversion of 2,2,2-Trifluoroethanol

You have attempted the MEM protection of 2,2,2-trifluoroethanol using sodium hydride in THF, but your reaction analysis (TLC, GC-MS, NMR) indicates a low yield of the desired product and a significant amount of remaining starting material.

The following diagram outlines a systematic process for identifying the root cause of the incomplete reaction.

Caption: A workflow for troubleshooting low conversion in the MEM protection of 2,2,2-trifluoroethanol.

This protocol serves as a reliable starting point. Refer to the troubleshooting sections below for guidance on modifications if you encounter issues.

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen or argon.

    • Assemble the reaction apparatus under an inert atmosphere.

    • Use anhydrous solvent, dispensed from a solvent purification system or a fresh, sealed bottle.

  • Reaction Setup:

    • Under a positive pressure of nitrogen or argon, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to anhydrous THF.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise. Observe for hydrogen gas evolution.

    • Stir the mixture at 0 °C for 30 minutes following the addition.

  • Addition of MEM-Cl:

    • Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.1–1.2 equivalents) dropwise to the reaction at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Reagent Quality:

    • 2,2,2-Trifluoroethanol: This alcohol is hygroscopic. Any absorbed water will react with the sodium hydride, reducing the amount of active base available for deprotonation.

    • MEM-Cl: This reagent is sensitive to moisture and can hydrolyze.[2] It is also a suspected carcinogen and should be handled with appropriate safety precautions.[2] If the purity is in doubt, it can be purified by fractional distillation under vacuum.[6]

  • Base Activity and Handling:

    • Sodium Hydride: The quality of sodium hydride is crucial. Old or improperly stored NaH may have a coating of sodium hydroxide, rendering it less effective. For best results, use NaH from a freshly opened container.

    • Anhydrous Technique: The success of reactions involving strong bases like NaH is highly dependent on the exclusion of water and atmospheric moisture. Ensure all solvents are rigorously dried and the reaction is maintained under a positive pressure of an inert gas.

  • Reaction Conditions:

    • Temperature: The initial deprotonation of the alcohol should be performed at 0 °C to control the exothermic reaction. After the addition of MEM-Cl, the reaction is typically allowed to proceed at room temperature. If the reaction is sluggish, gentle warming may be beneficial, but be aware that higher temperatures can promote the decomposition of MEM-Cl.[2]

    • Solvent: While THF is a common choice, for less reactive systems, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be advantageous. DMF can enhance the solubility of the alkoxide and accelerate the rate of the SN2 reaction.[7][8]

ParameterStandard ConditionTroubleshooting ActionRationale
Base NaH (1.2 eq)Use fresh NaH; consider an alternative like LDA if necessary.Ensures complete deprotonation.
Solvent Anhydrous THFSwitch to anhydrous DMF.A more polar solvent can accelerate the SN2 reaction.
Temperature 0 °C to Room TempGentle heating (e.g., 40 °C) after MEM-Cl addition.Can increase the reaction rate, but monitor for decomposition.
Reagents As receivedPurify MEM-Cl by distillation; use freshly opened 2,2,2-trifluoroethanol.Removes interfering impurities and moisture.

References

  • Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

  • ChemSynthesis. 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • ResearchGate. Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N , N -Dimethylformamide | Request PDF. [Link]

  • Thieme. Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide. [Link]

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Reddit. Sodium Hydride Help : r/chemistry. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • Google Patents. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
  • PubChem. Chloromethyl Methyl Ether. [Link]

  • MedLife Mastery. Protection Reactions of Alcohols - MCAT Content. [Link]

  • YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Link]

  • ResearchGate. Sodium hydride inspired the clarification of the ether-carbonate solvent disparity in sodium metal anodes | Request PDF. [Link]

  • Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]

  • Google Patents. CN101696148B - Method for preparing 1,1,1-trifluoro-2-chloroethane.
  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • Biophysical Journal. 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS. [Link]

  • PubChem. 2,2,2-Trifluoroethanol. [Link]

  • NIH. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC. [Link]

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Technical Support Center: Optimizing Solvent Choice for Reactions with 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS 130156-55-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. By understanding the interplay between the unique structural features of this molecule and solvent properties, you can significantly enhance reaction efficiency, yield, and selectivity.

Understanding the Molecule: A Structural Overview

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a fluorinated ether with a molecular weight of 188.15 g/mol .[1] Its structure is characterized by two key functional groups that dictate its chemical behavior and solubility:

  • Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and increases the molecule's hydrophobicity. The high electronegativity of fluorine can influence the reactivity of adjacent chemical bonds.

  • Methoxyethoxymethyl (MEM) Ether Group: This is a common protecting group for alcohols.[3][4] The ether linkages introduce polarity and potential for hydrogen bonding with protic solvents. The MEM group is known for its stability under a variety of conditions but can be selectively cleaved using Lewis or Brønsted acids.[3][5][6]

These competing features—a hydrophobic fluorinated tail and a more polar, flexible ether chain—make solvent selection a critical parameter for successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane?

Due to its dual nature, a range of solvents can be effective. Miscibility is often found with common organic solvents. For general dissolution, consider the following, starting with less polar options:

  • Aprotic, Moderately Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are often excellent starting points. They effectively solvate the overall molecule without engaging in specific, potentially disruptive interactions.

  • Polar Aprotic Solvents: For reactions requiring higher polarity to dissolve other reagents or stabilize charged intermediates, solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) can be used. However, be mindful of potential side reactions, especially with highly reactive reagents.[7][8]

Q2: I am using this molecule in a reaction involving a strong base (e.g., n-BuLi, NaH). What solvent should I choose?

When working with strong bases, it is crucial to use an aprotic solvent to avoid deprotonation of the solvent itself.

  • Ethers: Anhydrous THF or Diethyl Ether are standard choices. They are relatively inert and effectively solvate many organometallic reagents.

  • Hydrocarbons: For reactions sensitive to coordinating solvents, non-polar options like Hexanes or Toluene can be used, although solubility of all components should be verified.

Q3: My reaction involves the acidic deprotection of the MEM group. How does solvent choice impact this step?

The choice of solvent can significantly affect the rate and selectivity of MEM deprotection.

  • Protic Solvents: Alcohols like Methanol or Ethanol can participate in the reaction, potentially trapping the resulting oxonium ion.[3] This can be beneficial for achieving clean deprotection.

  • Aprotic Solvents: In aprotic solvents like DCM, the deprotection will proceed, but careful quenching is required to handle the byproducts. The choice often depends on the stability of your substrate to acidic, protic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them through solvent optimization.

Issue 1: My reaction is slow or incomplete.

A sluggish reaction is often a sign of poor solubility of one or more reagents or inadequate stabilization of the transition state.

Troubleshooting Steps:

  • Verify Solubility: First, ensure all starting materials are fully dissolved at the reaction temperature. If not, a change in solvent is necessary.

  • Increase Solvent Polarity: For many reactions, transitioning to a more polar solvent can increase the rate by better solvating charged intermediates or polarized transition states. For example, if your reaction is slow in Toluene, consider switching to THF or even Acetonitrile.

  • Consider Solvent Coordinating Ability: For reactions involving metal catalysts, the coordinating ability of the solvent is critical. A strongly coordinating solvent like DMF could inhibit catalysis by binding to the metal center, while a weakly coordinating solvent like DCM might be optimal.

Table 1: Solvent Properties for Reaction Optimization

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Common Applications & Considerations
Toluene2.4Aprotic, Non-polar111Good for reactions at higher temperatures.
Dichloromethane (DCM)9.1Aprotic, Polar40Excellent general-purpose solvent, easily removed.
Tetrahydrofuran (THF)7.5Aprotic, Polar66Good for organometallic reactions; forms peroxides.
Acetonitrile (MeCN)37.5Aprotic, Polar82Highly polar; good for S_N2 reactions.[7]
N,N-Dimethylformamide (DMF)36.7Aprotic, Polar153High boiling point; can be difficult to remove.
Methanol (MeOH)32.7Protic, Polar65Protic nature can interfere with some reagents.

Issue 2: I am observing significant byproduct formation.

The formation of side products can often be traced back to the solvent's reactivity or its influence on competing reaction pathways.

Troubleshooting Steps:

  • Assess Solvent Reactivity: Ensure your solvent is not reacting with your reagents. For instance, using a protic solvent like methanol with a Grignard reagent will quench the reagent. Similarly, some fluorinating agents can react violently with DMF or DMSO.[7][8]

  • Modulate Reaction Pathway (S_N1 vs. S_N2): Solvent choice is a classic tool for controlling nucleophilic substitution reactions.

    • To favor an S_N2 pathway and minimize carbocation-related side products (like rearrangements or eliminations), use a polar aprotic solvent (e.g., Acetone, MeCN, DMSO).[9]

    • To favor an S_N1 pathway, a polar protic solvent (e.g., Ethanol, water) is preferred to stabilize the carbocation intermediate.

  • Control Deprotection Selectivity: If you are selectively deprotecting the MEM group in the presence of other acid-labile protecting groups, solvent choice is key. Using a Lewis acid in an aprotic solvent like DCM often provides higher selectivity compared to using a Brønsted acid in a protic solvent.

Experimental Workflow: Solvent Screening Protocol

To systematically optimize solvent choice, a parallel screening experiment is highly recommended.

Protocol:

  • Setup: Arrange multiple small-scale reaction vials.

  • Reagent Addition: Add your substrate and other key reagents to each vial.

  • Solvent Addition: Add a different candidate solvent to each vial (e.g., DCM, THF, MeCN, Toluene).

  • Execution: Run all reactions under identical conditions (temperature, stirring, time).

  • Analysis: Quench the reactions and analyze the outcome of each by a suitable method (e.g., TLC, LC-MS, GC-MS) to determine conversion and byproduct formation.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Selection cluster_2 Phase 3: Optimization & Troubleshooting start Define Reaction Type (e.g., Substitution, Deprotection) solubility Assess Solubility of All Starting Materials start->solubility compatibility Check Reagent-Solvent Compatibility solubility->compatibility polar_aprotic Polar Aprotic (DCM, THF, MeCN) compatibility->polar_aprotic Select initial candidates nonpolar_aprotic Non-Polar Aprotic (Toluene, Hexanes) compatibility->nonpolar_aprotic Select initial candidates polar_protic Polar Protic (MeOH, EtOH) compatibility->polar_protic Select initial candidates screening Perform Parallel Solvent Screen polar_aprotic->screening nonpolar_aprotic->screening polar_protic->screening analysis Analyze Yield & Byproducts (LCMS/GC) screening->analysis troubleshoot Reaction Slow or Byproducts Observed? analysis->troubleshoot optimize Select Optimal Solvent & Scale Up troubleshoot->compatibility Yes troubleshoot->optimize No

Caption: Decision workflow for rational solvent selection and optimization.

References

  • METHOXYMETHYL ETHER. Ataman Kimya. [Link]

  • 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. PubChem. [Link]

  • Selecting the Optimal Fluorinated Ether Co-Solvent for Lithium Metal Batteries | Request PDF. ResearchGate. [Link]

  • Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
  • 2,2-Dichloro-1,1,1-trifluoroethane. CAS Common Chemistry. [Link]

  • Specific Solvent Issues with Fluorination. WordPress. [Link]

  • 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. ChemSynthesis. [Link]

  • 1,1,2-Trifluoroethane. PubChem. [Link]

  • 1,1,1-Trifluoroethane. PubChem. [Link]

  • Chemical Properties of Ethane, 1,1,1-trifluoro- (CAS 420-46-2). Cheméo. [Link]

  • 1,1,2-Trifluoroethane (CAS 430-66-0) Properties. Chemcasts. [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Universidad de Alicante. [Link]

  • MEM Protecting Group: MEM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Publications. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • 2-Methoxyethoxymethyl chloride. Wikipedia. [Link]

Sources

Technical Support Center: Purification of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide on the purification of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists who require this reagent in its highest purity for sensitive applications. We will address common challenges and provide robust, field-tested protocols to ensure the integrity of your material.

Troubleshooting Guides & FAQs

Q1: My initial purity analysis by GC-MS shows several contaminant peaks. What are the likely identities of these impurities?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route, which is a variation of the Williamson ether synthesis.[1][2][3] The reaction typically involves the coupling of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl).

Most Common Impurities:

  • Unreacted Starting Materials: 2,2,2-trifluoroethanol and MEM-Cl.

  • Hydrolysis Products: The MEM-acetal is sensitive to acid and can hydrolyze, particularly during aqueous workup if not kept neutral or basic.[4][5] This can regenerate 2,2,2-trifluoroethanol. Water itself can also be a significant impurity.[6][7]

  • Reaction Byproducts: If a base like sodium hydride is used, residual base or its salts may be present. If an amine base is used, this can also be an impurity.

  • Solvent Residues: Polar aprotic solvents like DMF or acetonitrile, often used for this type of reaction, may persist.[1]

Expertise & Experience: The most critical impurity to control is any residual acid, as it will catalyze the slow decomposition of your product, even during storage. A slightly cloudy appearance or a sharp, acidic smell are qualitative indicators that acidic byproducts may be present.

Q2: How do I design an effective purification strategy for a crude batch of this compound?

A2: A multi-step approach is most effective, beginning with a liquid-liquid extraction to remove bulk, ionizable impurities, followed by a high-resolution separation technique like fractional distillation.

Logical Workflow for Purification:

G start Crude Product (in organic solvent) wash_bicarb Wash with Saturated NaHCO₃ Solution start->wash_bicarb Removes Acid (e.g., HCl) wash_water Wash with Deionized Water wash_bicarb->wash_water Removes Bicarbonate wash_brine Wash with Brine (Saturated NaCl) wash_water->wash_brine Removes Bulk Water dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate distillation Fractional Vacuum Distillation filter_concentrate->distillation Separates by Boiling Point final_product Pure Product distillation->final_product analysis Purity Analysis (GC-MS, ¹H/¹⁹F NMR) final_product->analysis Quality Control

Caption: A robust workflow for the purification of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Q3: Can you provide a detailed protocol for the aqueous wash? My product seems to be decomposing during workup.

A3: Product decomposition during workup is a classic sign of acidic conditions causing hydrolysis of the acetal functional group.[4][5] The following protocol is designed to neutralize acid and efficiently remove water-soluble impurities.

Step-by-Step Aqueous Workup Protocol:

  • Initial Dilution: Dissolve the crude reaction mixture in a suitable, water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc). Use a volume that is 3-5 times the volume of the crude oil.

  • Transfer: Add the organic solution to a separatory funnel.

  • Bicarbonate Wash (Crucial Step): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently at first to release any evolved CO₂ gas. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step neutralizes any residual acid catalyst or HCl byproduct.

  • Water Wash: Add an equal volume of deionized water, shake, and drain the aqueous layer. This removes any remaining inorganic salts.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to break up any emulsions and pulls residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude, washed product, now ready for distillation.

Trustworthiness: To validate this procedure, take a small aliquot of the organic layer before and after the NaHCO₃ wash. Spot them on a TLC plate. The decomposition products are typically more polar and should have a lower Rf value. The post-wash sample should show a significant reduction in these polar spots.

Q4: Fractional distillation isn't giving me the separation I need. What parameters should I optimize?

A4: Achieving high purity via distillation, especially with close-boiling impurities, requires careful optimization of the apparatus and conditions. The goal is to maximize the number of theoretical plates in your system.

Data Table: Key Parameters for Optimized Fractional Distillation

ParameterStandard ApproachHigh-Purity OptimizationRationale & Authoritative Grounding
Column Simple distillation headVigreux column or a packed column (e.g., Raschig rings, metal sponge).Increases surface area for vapor-liquid equilibria, effectively increasing the number of theoretical plates for better separation. This is a foundational principle of distillation.[6]
Pressure AtmosphericVacuum (e.g., 10-50 mmHg)Lowers the boiling point of the compound, preventing potential thermal degradation. Many complex organic molecules are heat-sensitive.
Insulation NoneWrap the column securely with glass wool or aluminum foil.Maintains the thermal gradient along the column, preventing "flooding" or "channeling" and ensuring efficient separation.
Takeoff Rate 1-2 drops per second1 drop every 3-5 seconds (slow)A slower takeoff rate ensures the column remains in equilibrium, maximizing separation efficiency at each theoretical plate.

Expert Insight: Before collecting your main fraction, always collect a "forerun" fraction. This will contain the most volatile impurities (e.g., residual solvents). The boiling point should then stabilize at the boiling point of your product. Collect the main fraction only while the head temperature remains constant.

Q5: Is my compound stable to column chromatography on silica gel?

A5: Caution is advised. Standard silica gel is slightly acidic and can cause significant decomposition of acetals.[4] If distillation is not feasible or fails to remove a specific non-volatile impurity, chromatography must be approached carefully.

Recommended Chromatography Protocol:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent system. Add ~1% triethylamine (Et₃N) by volume to the slurry and stir for 15 minutes. This deactivates the acidic sites on the silica surface.

  • Pack the Column: Pack the column using this neutralized silica slurry.

  • Eluent System: Ensure your mobile phase is also treated with a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment throughout the separation.

  • Run Quickly: Do not let the compound sit on the column for an extended period.

Alternative: If decomposition remains an issue, consider using a more inert stationary phase, such as neutral alumina.

References

  • Process for purifying acetals.
  • Process for purifying acetals.
  • Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Source: Topics in Organic Chemistry. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. Source: National Council of Educational Research and Training (NCERT), India. [Link]

  • The Williamson Ether Synthesis. Source: Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. Source: Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities. Source: Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

"1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" compatibility with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS 130156-55-7). This document provides in-depth guidance on the compatibility of this reagent with various chemical classes, troubleshooting advice for common experimental issues, and detailed protocols. As a methoxyethoxymethyl (MEM) protected 2,2,2-trifluoroethanol, its reactivity is primarily dictated by the stability of the MEM acetal group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary source of unexpected reactions or decomposition of this molecule?

A1: The primary point of reactivity is the MEM (methoxyethoxymethyl) ether linkage. This acetal is susceptible to cleavage under acidic conditions. The presence of adventitious or intentional Brønsted or Lewis acids in your reaction mixture is the most common cause of unintended deprotection to 2,2,2-trifluoroethanol. The trifluoromethyl group is highly stable and generally unreactive under common synthetic conditions.

Q2: My reaction mixture containing 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane turned acidic upon addition of a reagent, leading to decomposition. How can I prevent this?

A2: This indicates that your added reagent either contained acidic impurities or was a latent acid source.

  • Causality: Reagents like pyridinium chlorochromate (PCC) can be acidic.[1] Similarly, some grades of solvents or other reagents may contain acidic residues.

  • Preventative Measures:

    • Use Buffered Conditions: For reactions sensitive to acid, consider adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a solid buffer like sodium bicarbonate or potassium carbonate.

    • Purify Reagents: Ensure all reagents and solvents are purified and dried according to standard laboratory procedures to remove acidic impurities. Anhydrous solvents are critical.

    • Reagent Choice: Opt for reagents known to be neutral or basic where possible.

Q3: I am planning a multi-step synthesis. Is the MEM group on this molecule stable to common organometallic reagents like Grignard or organolithium reagents?

A3: Yes, the MEM ether is highly stable to a wide variety of organometallic reagents.[2] This is a key advantage of the MEM protecting group.

  • Expertise & Experience: The ether oxygens in the MEM group are Lewis basic and can coordinate to the metal center (e.g., Mg in a Grignard reagent), but the C-O bonds are strong and the molecule lacks an acidic proton.[3][4] Therefore, the reagent will not react with the MEM-protected alcohol.

  • Troubleshooting: If you observe quenching of your organometallic reagent, the most likely cause is not the MEM ether itself, but rather residual moisture or other electrophilic impurities in your starting material or solvent. Always use freshly distilled, anhydrous solvents (like diethyl ether or THF) for these reactions.[4][5]

Q4: Can I perform an oxidation or reduction on another part of a molecule containing this MEM-protected trifluoroethanol moiety?

A4: Generally, yes. The MEM group is robust towards many common oxidizing and reducing agents. However, the choice of reagent is critical to avoid cleavage.

  • Reductions: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are compatible, as are milder reagents like sodium borohydride (NaBH₄).[6] These reagents are basic or neutral and do not cleave the acetal.

  • Oxidations: Oxidants that perform under neutral or basic conditions are well-tolerated. This includes reagents for Swern or Dess-Martin oxidations.[7][8][9] Avoid strongly acidic chromium-based oxidants (e.g., Jones reagent) as they will cleave the MEM group. PCC, while often used in dichloromethane, can be acidic and may require a buffer.[1][10]

Reagent Compatibility Summary

The following table provides a quick reference for the compatibility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane with common classes of reagents.

Reagent ClassCompatibilityKey Considerations & Causality
Strong Bases Compatible (e.g., NaH, LDA, n-BuLi). The molecule lacks acidic protons. The MEM group is designed to be stable to strong bases.[11]
Organometallics Compatible (e.g., Grignard reagents, organolithiums). Ethers are common solvents for these reagents, indicating stability. The MEM group is inert.[3][4][5]
Reducing Agents Compatible (e.g., LiAlH₄, NaBH₄). These reagents are typically used in ethereal solvents and are not acidic, thus posing no threat to the MEM acetal.[6]
Mild/Neutral Oxidants Compatible (e.g., Dess-Martin Periodinane, Swern Oxidation reagents). These reactions are run under non-acidic conditions and are highly chemoselective.[7][8][9]
Brønsted Acids INCOMPATIBLE (e.g., HCl, H₂SO₄, TFA, Formic Acid). Acids catalyze the hydrolysis of the acetal, leading to rapid deprotection.[10][11]
Lewis Acids INCOMPATIBLE (e.g., ZnBr₂, TiCl₄, CeCl₃·7H₂O). Lewis acids coordinate to the ether oxygens, activating the C-O bond for cleavage. This is a standard method for MEM deprotection.[2][12]

Experimental Workflows & Decision Making

Compatibility Assessment Workflow

This diagram outlines the logical steps a researcher should take when planning a reaction involving 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

G start Start: Plan Reaction with 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane reagent_class Identify Reagent Class start->reagent_class is_acid Is the reagent a Brønsted or Lewis Acid? reagent_class->is_acid Acidic? is_base Is it a strong base or organometallic reagent? reagent_class->is_base Basic? is_redox Is it a redox agent? reagent_class->is_redox Redox? is_acid->is_base No incompatible INCOMPATIBLE (Deprotection will occur) Re-evaluate synthetic route. is_acid->incompatible Yes is_base->is_redox No compatible COMPATIBLE Proceed with anhydrous conditions. is_base->compatible Yes check_redox_cond Check Reaction Conditions is_redox->check_redox_cond Yes acidic_redox Are conditions strongly acidic? (e.g., Jones Oxidation) check_redox_cond->acidic_redox acidic_redox->incompatible Yes neutral_redox Are conditions neutral/basic? (e.g., Swern, DMP) acidic_redox->neutral_redox No proceed_redox COMPATIBLE Proceed with caution. Consider buffer if needed. neutral_redox->proceed_redox Yes

Caption: Decision tree for assessing reagent compatibility.

MEM Group Cleavage Mechanism (Lewis Acid)

The following diagram illustrates the generally accepted mechanism for the deprotection of a MEM ether using a Lewis acid, such as Cerium(III) Chloride.

G cluster_0 Lewis Acid Catalyzed Deprotection MEM_Ether R-O-CH₂-O-CH₂CH₂-OCH₃ (MEM-Protected Alcohol) Complex [Coordinated Intermediate] MEM_Ether->Complex + CeCl₃ (Coordination) Lewis_Acid CeCl₃ Products R-OH (Deprotected Alcohol) + Side Products Complex->Products Cleavage & Hydrolysis (facilitated by trace H₂O)

Caption: Lewis acid-catalyzed cleavage of a MEM ether.[2]

Key Experimental Protocols

Protocol 1: Grignard Reaction in the Presence of the MEM Group

This protocol describes a general procedure for using a Grignard reagent on a substrate containing the 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane moiety, assuming the substrate has a suitable electrophile (e.g., a ketone).

  • Trustworthiness: This protocol is self-validating. The persistence of the MEM group, verifiable by ¹H and ¹⁹F NMR spectroscopy post-reaction, confirms its compatibility.

  • Materials:

    • Substrate containing the MEM-protected trifluoroethanol moiety (1.0 eq)

    • Grignard reagent (e.g., MeMgBr, 1.2 eq, 3.0 M in Et₂O)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Methodology:

    • Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Dissolve the substrate in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Oxidation in the Presence of the MEM Group

This protocol outlines the oxidation of a primary or secondary alcohol elsewhere in a molecule that also contains the MEM-protected trifluoroethanol group.

  • Trustworthiness: The high chemoselectivity of the Dess-Martin periodinane (DMP) ensures that the MEM ether, which lacks an oxidizable proton, remains intact.[8][13] This can be confirmed by NMR analysis of the final product.

  • Materials:

    • Substrate containing the MEM-protected trifluoroethanol and a separate alcohol moiety (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Methodology:

    • To a solution of the substrate in anhydrous DCM at room temperature, add Dess-Martin periodinane in one portion.

    • Stir the resulting mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Sabitha, G., Babu, R. S., Rajkumar, M., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]

  • Tanaka, T., et al. (2002). Cleavage of 2-Methoxyethoxymethyl Ethers Catalyzed by Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. Bulletin of the Chemical Society of Japan, 75(11), 2635-2636. [Link]

  • Monti, H., Léandri, G., Klos-Ringuet, M., & Faure, R. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 13(12), 1021-1026. [Link]

  • PubChem. 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. [Link]

  • CP Lab Safety. 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. [Link]

  • Chemistry Stack Exchange. After formation of the Grignard reagent, would it react with Et2O or methylpyridinium?. (2021). [Link]

  • Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]

  • ResearchGate. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers | Request PDF. [Link]

  • Lee, A. S.-Y., Hu, Y.-J., & Chu, S.-F. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron, 57(11), 2121–2126. [Link]

  • Quora. What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?. (2017). [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wikipedia. Dess–Martin periodinane. [Link]

  • Quora. What is the role of ether in preparation of Grignard reagents?. (2018). [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Google Patents. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • ResearchGate. Can Dess-Martin Periodinane be used in DMF or THF?. (2021). [Link]

  • The Synthetic Organic Chemist's Companion. Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. Swern oxidation. [Link]

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Troubleshooting low yield in "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" involved reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane Synthesis

Welcome to the technical support center for reactions involving the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, which involves the protection of 2,2,2-Trifluoroethanol with a (2-Methoxyethoxy)methyl (MEM) group, is a crucial step in many synthetic pathways. However, like many reactions involving fluorinated compounds, it presents unique challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane?

The synthesis is a protection reaction where the hydroxyl group of 2,2,2-Trifluoroethanol is converted into a MEM ether. This is typically achieved by deprotonating the alcohol to form a trifluoroethoxide, which then acts as a nucleophile and attacks the electrophilic (2-Methoxyethoxy)methyl chloride (MEM-Cl).

Q2: Why is 2,2,2-Trifluoroethanol considered a special case for alcohol protection?

Due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, 2,2,2-Trifluoroethanol (TFE) is significantly more acidic (pKa ≈ 12.4) than simple alcohols like ethanol (pKa ≈ 16).[1] This heightened acidity influences the choice of base and reaction kinetics, making it different from standard alcohol protection protocols.

Q3: What are the standard reagents required for this synthesis?

The key reagents are:

  • Starting Material: 2,2,2-Trifluoroethanol (TFE)

  • Protecting Agent: (2-Methoxyethoxy)methyl chloride (MEM-Cl)

  • Base: A strong, non-nucleophilic base such as Sodium Hydride (NaH) or a weaker amine base like N,N-Diisopropylethylamine (DIPEA).

  • Solvent: A dry, aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

Q4: Which base should I choose: a strong base like NaH or a weaker one like DIPEA?

The choice depends on your experimental constraints and desired reaction rate.

  • Sodium Hydride (NaH): An irreversible and strong base that ensures complete deprotonation of the acidic TFE.[2] This often leads to faster reaction rates and higher yields but requires strictly anhydrous conditions and careful handling.

  • N,N-Diisopropylethylamine (DIPEA): A hindered, non-nucleophilic amine base. It is easier to handle than NaH and is sufficient to deprotonate the highly acidic TFE.[3] Reactions with DIPEA may be slower but are often cleaner and more tolerant of minor impurities.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most common problems encountered during the synthesis.

Core Problem: Low or No Product Yield

Q5: My reaction has resulted in a very low yield or has failed completely. What are the primary causes?

Low yield is the most frequent issue and can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or incomplete deprotonation.

A. Reagent Integrity & Handling:

  • Moisture Contamination: The presence of water is highly detrimental. Strong bases like NaH will be quenched, and MEM-Cl can hydrolyze. Ensure all glassware is oven-dried, solvents are passed through a purification system or are from a freshly opened bottle of anhydrous grade, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • MEM-Cl Quality: MEM-Cl is susceptible to degradation over time, especially if not stored properly. It can hydrolyze to produce HCl, which can complicate the reaction. It is advisable to use a fresh bottle or purify older stock if its quality is suspect.

  • Base Potency: Sodium hydride can oxidize on the surface, reducing its activity. Use NaH from a freshly opened container or wash the dispersion with dry hexanes before use to remove the mineral oil and any surface oxidation. DIPEA should be distilled before use if it is not from a new bottle.

B. Sub-Optimal Reaction Conditions:

  • Temperature: For reactions with NaH, initial deprotonation is often performed at 0 °C to control the hydrogen gas evolution, followed by warming to room temperature for the reaction with MEM-Cl. Running the reaction too cold may lead to very slow kinetics. For DIPEA, the reaction is typically run at room temperature.

  • Reaction Time: While the reaction with NaH can be relatively fast (1-3 hours), reactions using DIPEA may require longer stirring (5-12 hours) to reach completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

C. Incomplete Deprotonation:

  • This is a critical step. With NaH, ensure you are using a sufficient excess (typically 1.1-1.2 equivalents) and allow enough time for the deprotonation to complete (usually 30-60 minutes at 0 °C to room temperature, or until H₂ evolution ceases) before adding MEM-Cl.[3] With DIPEA, a larger excess (1.5-2.0 equivalents) is often used to drive the equilibrium towards the alkoxide.

Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for diagnosing yield issues.

G start Low or No Yield Observed reagents Step 1: Verify Reagent Quality start->reagents moisture Moisture Contamination? reagents->moisture Assess conditions Step 2: Check Reaction Conditions temp Incorrect Temperature? conditions->temp Assess analysis Step 3: Analyze Reaction Mixture (TLC/GC-MS) sm_present Starting Material Dominant? analysis->sm_present solution Problem Solved base Base Inactive? moisture->base No dry Action: Use Anhydrous Solvents/Inert Atmosphere moisture->dry Yes memcl MEM-Cl Degraded? base->memcl No new_base Action: Use Fresh/Washed Base base->new_base Yes memcl->conditions No new_memcl Action: Use Fresh/Purified MEM-Cl memcl->new_memcl Yes time Insufficient Time? temp->time No adj_temp Action: Adjust Temperature Protocol temp->adj_temp Yes equivalents Wrong Stoichiometry? time->equivalents No inc_time Action: Increase Reaction Time & Monitor time->inc_time Yes equivalents->analysis No adj_eq Action: Re-calculate & Add Reagents equivalents->adj_eq Yes sm_present->solution No deprot Likely Cause: Incomplete Deprotonation. Review Base Addition & Time sm_present->deprot Yes dry->conditions new_base->conditions new_memcl->conditions adj_temp->analysis inc_time->analysis adj_eq->analysis deprot->solution

Caption: A logical workflow for troubleshooting low-yield reactions.

Core Problem: Multiple Products Observed

Q6: My TLC or GC analysis shows the presence of starting material and multiple side products. What are these impurities?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

Observed Impurity Potential Cause Proposed Solution
Unreacted 2,2,2-Trifluoroethanol Incomplete deprotonation; insufficient MEM-Cl; short reaction time.Increase equivalents of base and MEM-Cl; allow more time for reaction and monitor progress.
High Molecular Weight Byproducts MEM-Cl can self-react or react with solvent impurities under basic conditions.Ensure high-purity reagents and solvents. Add MEM-Cl slowly to the reaction mixture to avoid high local concentrations.
Hydrolyzed MEM-Cl Products Presence of water in the reaction.Adhere strictly to anhydrous techniques.[4]

Optimized Experimental Protocols

Here are two validated protocols for the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Protocol 1: Using Sodium Hydride (NaH)

This protocol is recommended for achieving a high yield rapidly.

Step-by-Step Methodology:

  • Preparation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Washing (Optional but Recommended): Wash the NaH with dry hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula under nitrogen. Dry the NaH in vacuo.

  • Solvent Addition: Add anhydrous THF via syringe to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add 2,2,2-Trifluoroethanol (1.0 eq.) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes.

  • MEM Protection: Cool the mixture back to 0 °C. Add MEM-Cl (1.1 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using N,N-Diisopropylethylamine (DIPEA)

This protocol is simpler to execute and avoids handling pyrophoric reagents.

Step-by-Step Methodology:

  • Preparation: To a solution of 2,2,2-Trifluoroethanol (1.0 eq.) in anhydrous DCM (or THF) in a flame-dried flask under nitrogen, add DIPEA (1.5 eq.).

  • MEM-Cl Addition: Add MEM-Cl (1.2 eq.) to the solution at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature for 5-12 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Workup: Add water to the reaction mixture to quench. Separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reaction Mechanism Overview

Understanding the reaction mechanism is key to diagnosing issues. The process is a nucleophilic substitution, closely related to the Williamson Ether Synthesis.[5]

G TFE CF₃CH₂OH (2,2,2-Trifluoroethanol) Alkoxide CF₃CH₂O⁻ Na⁺ (Sodium Trifluoroethoxide) TFE->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product CF₃CH₂-O-CH₂-O-CH₂CH₂-OMe (Final Product) Alkoxide->Product SN2 Attack MEMCl MeO-CH₂CH₂-O-CH₂-Cl (MEM-Cl) MEMCl->Product SideProduct Base-H⁺ + Cl⁻

Caption: The reaction mechanism for MEM protection of 2,2,2-Trifluoroethanol.

This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. By carefully considering reagent quality, reaction conditions, and the underlying chemical principles, researchers can significantly improve yields and obtain a high-purity product.

References

  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MedLife Mastery. (n.d.). Protection Reactions of Alcohols - MCAT Content. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2,2,2-Trifluoroethanol. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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Technical Support Center: Scaling the Synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple protocol to provide in-depth, field-tested insights into the causality of experimental choices, potential pitfalls, and robust troubleshooting strategies. Our goal is to empower you to execute this synthesis safely, efficiently, and at scale.

The synthesis of this molecule, a (2-methoxyethoxy)methyl (MEM) protected form of 2,2,2-trifluoroethanol, is a critical step in many complex synthetic routes where protection of a reactive alcohol is necessary.[1][2] While the bench-scale procedure is straightforward, scaling up introduces challenges related to reaction kinetics, thermal management, and reagent handling that must be proactively addressed.

Section 1: Synthesis Overview and Core Principles

The synthesis proceeds via a nucleophilic substitution reaction. 2,2,2-Trifluoroethanol (TFE), the starting alcohol, is deprotonated by a strong base to form a trifluoroethoxide intermediate. This potent nucleophile then displaces the chloride from 2-methoxyethoxymethyl chloride (MEM-Cl) to form the desired ether product.

The Reaction Mechanism

The choice of base is paramount for achieving high conversion. Due to the electron-withdrawing nature of the trifluoromethyl group, TFE is significantly more acidic (pKa ≈ 12.4) than simple alcohols like ethanol (pKa ≈ 16).[3] This allows for a wider range of bases, but for a scalable and irreversible reaction, a strong, non-nucleophilic base like sodium hydride (NaH) is superior.[1][4] Using a weaker base, such as an amine like diisopropylethylamine (DIPEA), can lead to a reversible reaction and incomplete conversion, which complicates purification at scale.[4]

The general workflow is visualized below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Inert Atmosphere (N2 or Ar) B 2. Add Anhydrous Solvent & TFE A->B System Purge C 3. Portion-wise NaH Addition (Control H2 evolution) B->C Form Slurry D 4. Slow Addition of MEM-Cl (Control Exotherm) C->D Alkoxide Formation E 5. Reaction Monitoring (TLC/GC) D->E Stir at RT F 6. Controlled Quench E->F Upon Completion G 7. Aqueous Workup F->G H 8. Purification (Distillation) G->H Troubleshooting_Logic Problem Reaction Stalled: Unreacted TFE Cause1 Cause: Inactive NaH Problem->Cause1 Cause2 Cause: Moisture Contamination Problem->Cause2 Cause3 Cause: Insufficient Stirring/ Reaction Time Problem->Cause3 Solution1 Solution: Use fresh, high-purity NaH. Minimize air exposure. Cause1->Solution1 Solution2 Solution: Rigorously dry all glassware. Use anhydrous solvent. Cause2->Solution2 Solution3 Solution: Ensure efficient mechanical stirring. Allow 1 hr for alkoxide formation. Cause3->Solution3

Caption: Troubleshooting logic for incomplete MEM-protection reaction.

Q2: The reaction went to completion, but my isolated yield after distillation is very low. What are the common loss points?

Answer: Product loss during scale-up often occurs during the workup and purification stages.

  • Workup Losses: The product has some water solubility, and emulsions can form during the aqueous wash. Using brine (saturated NaCl solution) helps break emulsions and "salt out" the organic product, reducing its solubility in the aqueous layer. Ensure you perform multiple extractions (3x) to maximize recovery.

  • Distillation Losses:

    • Co-distillation: If the crude product is not thoroughly concentrated, the target compound can co-distill with residual THF. Ensure the solvent is removed efficiently on a rotary evaporator before high-vacuum distillation.

    • Incorrect Conditions: The product has a moderate boiling point. Distilling at too high a temperature can lead to decomposition, while too high a pressure (insufficient vacuum) will require excessive heat. A good starting point for purification is fractional distillation under reduced pressure.

    • Hold-up Volume: In large-scale distillation apparatus, a significant amount of product can be lost coating the surface of the column and glassware. Ensure the apparatus is sized appropriately for the batch.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards when handling sodium hydride (NaH) at scale?

Answer: Sodium hydride is a powerful reagent that demands respect. The primary hazards are:

  • Extreme Water Reactivity: NaH reacts violently with water, releasing large volumes of hydrogen gas, which is highly flammable and can form explosive mixtures with air. [5][6]This reaction is also highly exothermic, and the heat generated can ignite the hydrogen. [7]All operations must be conducted in an anhydrous, inert environment. [6]2. Fire Hazard: NaH powder itself is flammable. Dispersions in oil are safer to handle than the pure solid. [7]Class D fire extinguishers (for combustible metals) or dry sand should be readily available. NEVER use a water, foam, or CO₂ extinguisher on a NaH fire. [8][9]3. Causticity: In the presence of moisture (e.g., on skin or mucous membranes), NaH reacts to form sodium hydroxide (NaOH), which is highly corrosive and can cause severe chemical burns. [5]Always wear appropriate PPE, including nitrile or neoprene gloves, safety goggles, a face shield, and a flame-retardant lab coat. [7][6]

Q: How should I properly quench a large-scale reaction with excess NaH?

Answer: A controlled, sequential quench is the only safe method.

  • Cool the Reaction: Always begin by cooling the reaction vessel to 0-5 °C to dissipate the heat that will be generated.

  • Use a Protic Solvent: Slowly add a less reactive alcohol like isopropanol or ethanol. These react with NaH in a more controlled manner than water. Add it dropwise until gas evolution visibly slows.

  • Introduce Water: Once the bulk of the NaH has been quenched with alcohol, you can then slowly and carefully add cold water to quench any remaining traces and dissolve the sodium salts.

  • Never add water directly to a large amount of unreacted NaH. This can cause a violent reaction and flash fire.

Q: Are there any specific toxicological concerns with 2,2,2-trifluoroethanol (TFE)?

Answer: Yes. TFE is classified as toxic and poses several health risks. It is particularly noted as a testicular toxicant in animal studies and is considered to cause reproductive or developmental harm. [3][10]Exposure can occur through inhalation or skin contact. [10]All handling of TFE should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.

References

  • Benchchem. (n.d.). 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • University of California Center for Laboratory Safety. (2012).
  • ChemicalBook. (2023). Sodium hydride - Safety Data Sheet.
  • Montchamp, J. L. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers.
  • Sabitha, G., Babu, R. S., Rajkumar, M., & Srividya, R. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Thermo Fisher Scientific. (2023).
  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism.
  • Lee, A. S.-Y., et al. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron.
  • Request PDF. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
  • ChemSynthesis. (n.d.). 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane.
  • Reddit. (2023). r/Chempros - MEM protecting group.
  • CP Lab Safety. (n.d.). 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram.
  • Shoichet, B. K., et al. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Journal of Organic Chemistry.
  • Guidechem. (n.d.). 1,1,1-Trifluoro-2-[(2-Methoxyethoxy)Methoxy]-ethane.
  • PubChem. (n.d.). 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane.
  • Enamine. (n.d.). Fluoroalkyl Ethers for Drug Design.
  • Tuba, R. (2015). Fluorous Ethers. RSC Publishing.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • CP Lab Safety. (n.d.). 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram.
  • Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.
  • Google Patents. (2020).
  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.
  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Honeywell. (2022). 2,2,2-Trifluoroethanol Product Stewardship Summary.
  • Google Patents. (1969).
  • Reddy, P. V., & Swaminathan, S. (2006).
  • Bowler, M. W., et al. (2006). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. PubMed.

Sources

Validation & Comparative

"1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" vs other fluorinated ethers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Fluorinated Ethers for Anesthetic Applications: A Focus on Structure-Property Relationships

Introduction

Fluorinated ethers have revolutionized the field of anesthesiology since their introduction. Their unique physicochemical properties, largely dictated by the degree and position of fluorine substitution, have led to the development of volatile anesthetics with improved safety and efficacy profiles compared to their predecessors like diethyl ether and chloroform. The ideal anesthetic agent is characterized by low solubility in blood and tissues for rapid induction and emergence, high potency, resistance to metabolic breakdown to avoid toxicity, and cardiovascular and respiratory stability.

This guide provides a comparative analysis of several key fluorinated ethers, with a specific focus on how their chemical structures influence their anesthetic properties. While we will examine well-established agents such as Sevoflurane, Desflurane, and Isoflurane, we will also explore the hypothetical properties of a novel structure, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane , to illustrate the principles of rational drug design in this chemical class. It is important to note that "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" is not a widely documented compound in current scientific literature; therefore, its properties will be projected based on established structure-activity relationships (SAR) within this family of molecules.

Compound Profiles and Physicochemical Properties

The clinical performance of a volatile anesthetic is intrinsically linked to its physical and chemical properties. Key parameters include vapor pressure, which affects the delivery concentration; the blood/gas partition coefficient, which governs the speed of induction and recovery; and the oil/gas partition coefficient, which is a strong correlate of anesthetic potency.

Established Fluorinated Ether Anesthetics
  • Isoflurane (Forane): Introduced in the 1970s, isoflurane is a halogenated ether with the chemical structure 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether. It is known for its pungent odor, which can irritate the airway, and its relatively high blood/gas partition coefficient compared to newer agents, leading to slower induction and emergence times.

  • Desflurane (Suprane): Structurally similar to isoflurane but with a fluorine atom replacing the chlorine atom, desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) has a very low blood/gas partition coefficient, allowing for very rapid changes in anesthetic depth. Its high vapor pressure necessitates the use of a special heated and pressurized vaporizer for administration.

  • Sevoflurane (Ultane): Chemically named 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, sevoflurane is a sweet-smelling, non-irritating agent, making it suitable for inhalation induction, particularly in pediatric anesthesia. Its low blood/gas partition coefficient ensures rapid induction and recovery. However, it can react with carbon dioxide absorbents in anesthesia machines to produce Compound A, a potentially nephrotoxic vinyl ether, although the clinical significance of this in humans is debated.

Hypothetical Profile: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

The structure of this hypothetical molecule suggests several interesting properties based on SAR principles:

  • Structure: The presence of a (2-methoxyethoxy)methoxy group introduces a larger, more flexible, and potentially more polar side chain compared to the other anesthetics.

  • Projected Properties:

    • Boiling Point & Vapor Pressure: The increased molecular weight and potential for intermolecular hydrogen bonding would likely result in a higher boiling point and lower vapor pressure compared to sevoflurane and desflurane. This could simplify vaporizer design.

    • Solubility (Blood/Gas Partition Coefficient): The additional ether linkages and increased polarity would likely increase its solubility in blood, leading to a higher blood/gas partition coefficient than sevoflurane or desflurane. This would theoretically result in slower induction and recovery times.

    • Metabolism: The ether linkages might be susceptible to metabolic cleavage by cytochrome P450 enzymes. However, the trifluoroethyl group should remain relatively stable. The potential for metabolism would need to be experimentally determined to assess the risk of producing toxic byproducts.

Comparative Data Summary

The following table summarizes the key physicochemical and pharmacokinetic properties of the selected fluorinated ethers. The values for "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" are projected based on its structure and are included for illustrative purposes.

PropertyIsofluraneDesfluraneSevoflurane1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (Projected)
Chemical Structure CHF₂-O-CHCl-CF₃CHF₂-O-CHF-CF₃(CF₃)₂CH-O-CH₂FCF₃-CH₂-O-CH₂-O-CH₂-CH₂-O-CH₃
Molecular Weight ( g/mol ) 184.5168.0200.1204.1
Boiling Point (°C at 1 atm) 48.522.858.6> 60
Vapor Pressure (mmHg at 20°C) 238669157< 150
Blood/Gas Partition Coefficient 1.460.420.65> 1.5
Oil/Gas Partition Coefficient 90.818.747.2> 50
Minimum Alveolar Conc. (MAC, %) 1.176.61.8< 2.0
Metabolism (%) 0.20.022-5Unknown

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized and validated experimental procedures. Below are outlines of the methodologies for two critical parameters.

Determination of Blood/Gas Partition Coefficient

The blood/gas partition coefficient (λb/g) is a measure of the relative solubility of an anesthetic in blood compared to alveolar gas. It is a primary determinant of the speed of anesthetic induction and emergence. A common method for its determination is the double-headspace gas chromatography technique.

Methodology:

  • Preparation: A series of sealed vials are prepared. Half contain a known volume of blood (e.g., 2 mL), and the other half contain the same volume of saline (as a control).

  • Introduction of Anesthetic: A precise amount of the volatile anesthetic vapor is injected into the headspace of each vial.

  • Equilibration: The vials are incubated in a shaking water bath at a constant temperature (typically 37°C) for a sufficient time (e.g., 2 hours) to allow the anesthetic to partition between the liquid and gas phases and reach equilibrium.

  • Headspace Analysis: A gas-tight syringe is used to sample a small volume of the headspace gas from each vial.

  • Gas Chromatography (GC): The sampled gas is injected into a gas chromatograph equipped with a flame ionization detector (FID) to measure the concentration of the anesthetic in the gas phase.

  • Calculation: The blood/gas partition coefficient is calculated using the following formula: λb/g = (Csaline / Cblood) - 1 where Csaline is the anesthetic concentration in the headspace of the saline vials and Cblood is the anesthetic concentration in the headspace of the blood vials.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep1 Prepare sealed vials with blood inject Inject anesthetic vapor into headspace prep1->inject prep2 Prepare sealed vials with saline prep2->inject equil Equilibrate at 37°C with shaking inject->equil sample Sample headspace gas equil->sample gc Analyze sample via Gas Chromatography (GC) sample->gc calc Calculate λb/g = (Csaline / Cblood) - 1 gc->calc G start Start induce Induce anesthesia at high concentration start->induce equil Equilibrate at set end-tidal concentration induce->equil stim Apply noxious stimulus (e.g., tail clamp) equil->stim equil->stim obs Observe for movement stim->obs inc Increase concentration obs->inc Movement dec Decrease concentration obs->dec No Movement inc->equil dec->equil calc Calculate MAC as mean of crossover concentrations end End calc->end

Caption: Experimental workflow for Minimum Alveolar Concentration (MAC) determination.

Discussion and Future Perspectives

The comparison between established anesthetics and the hypothetical "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" highlights the delicate balance of properties required for an effective anesthetic. While the low blood/gas solubility of Desflurane and Sevoflurane allows for rapid control over anesthetic depth, their low boiling points require specialized vaporizers. A molecule with a higher boiling point, like our hypothetical compound, could be advantageous from an engineering perspective.

However, the projected higher blood/gas partition coefficient would be a significant clinical disadvantage, leading to slower onset and recovery. This underscores the primary driver in modern anesthetic development: minimizing solubility in blood and tissues.

Furthermore, the potential for metabolism is a critical safety concern. The low metabolism of Desflurane (0.02%) is a major advantage, minimizing the risk of toxic metabolites. Sevoflurane's metabolism (2-5%) to inorganic fluoride has been a topic of study, though it is generally considered safe. The metabolic fate of a novel ether like "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" would need to be thoroughly investigated. The presence of multiple ether linkages could be a site of metabolic attack, and the resulting byproducts would need to be identified and their toxicity assessed.

Conclusion

The field of fluorinated ether anesthetics is a mature yet continually evolving area of drug development. The analysis of established agents like Sevoflurane, Desflurane, and Isoflurane provides a clear framework for understanding the structure-activity relationships that govern anesthetic performance. While the specific molecule "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" remains a hypothetical construct in the absence of published data, its analysis serves as a valuable academic exercise in predicting properties and identifying potential research directions. Future research will undoubtedly focus on synthesizing and evaluating novel fluorinated compounds that offer even greater control, safety, and a more favorable environmental profile.

References

  • Title: Desflurane: a clinical review Source: Anesthesia & Analgesia URL: [Link]

  • Title: Sevoflurane: A New Inhalational Anesthetic Agent Source: The Annals of Pharmacotherapy URL: [Link]

  • Title: Sevoflurane: a review of its pharmacology and use in surgical patients Source: BioMed Central URL: [Link]

A Prospective Analysis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a Niche Solvent Alternative to Traditional Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel solvents with tailored properties is a continuous endeavor in chemical synthesis and energy storage. This guide provides a comparative analysis of the partially fluorinated ether, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, against the widely used ethereal solvents, Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF). Due to a notable scarcity of experimental data for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, this analysis adopts a prospective approach. We will project its potential physicochemical properties and performance characteristics based on its molecular architecture and by drawing parallels with well-characterized hydrofluoroether (HFE) solvents. The comparison will focus on potential applications in organometallic chemistry, specifically Grignard reactions, and in the formulation of electrolytes for lithium-ion batteries. This guide aims to provide researchers, scientists, and drug development professionals with a theoretical framework to evaluate the potential of this and similar fluorinated ethers as specialized solvents.

Introduction: The Need for Advanced Ethereal Solvents

Ethereal solvents are fundamental in a vast array of chemical transformations and electrochemical systems due to their ability to solvate a wide range of compounds and their relative inertness. Tetrahydrofuran (THF) is a ubiquitous polar aprotic solvent, valued for its miscibility with water and many organic solvents, making it a staple in laboratories for reactions involving organometallic reagents like Grignard and organolithium compounds.[1][2][3] 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived alternative, offers a higher boiling point and lower water solubility, which can be advantageous for higher temperature reactions and simplified work-ups.[4]

However, both THF and 2-MeTHF have limitations, including the potential for peroxide formation, relatively low boiling points for certain applications, and in the case of THF, high water miscibility which can be problematic in moisture-sensitive reactions.[4][5] The introduction of fluorine into an ether's molecular structure can significantly alter its properties, often leading to increased thermal and chemical stability, non-flammability, and unique solvation characteristics.[6][7][8] These attributes have made hydrofluoroethers (HFEs) attractive as precision cleaning solvents, heat transfer fluids, and, more recently, as co-solvents in lithium-ion battery electrolytes.[9][10]

Comparative Physicochemical Properties

A direct comparison of experimentally determined physicochemical properties is hampered by the lack of data for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. However, we can compile the known properties of THF and 2-MeTHF and provide an estimated profile for our target compound based on the properties of structurally related and commercially available HFEs like HFE-7100 and HFE-7200.[5][11][12][13]

Table 1: Physicochemical Properties of Ethereal Solvents

Property1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethaneTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 130156-55-7[14]109-99-9[3]96-47-9
Molecular Formula C6H11F3O3[14]C4H8O[3]C5H10O
Molecular Weight ( g/mol ) 188.14[14]72.11[3]86.13
Boiling Point (°C) Estimated: 130-16066[3]80
Density (g/mL @ 20°C) Estimated: 1.2-1.40.889[5]0.854
Viscosity (cP @ 25°C) Estimated: 0.8-1.20.48[3]~0.6[4]
Flash Point (°C) Estimated: > 60 (Non-flammable)-17[5]-11[4]
Water Solubility Estimated: Low to moderateMiscible[3]14 g/100 mL

Note on Estimations: The estimated values for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane are based on trends observed in similar hydrofluoroethers. The higher molecular weight and the presence of multiple polar ether groups would suggest a higher boiling point than THF and 2-MeTHF. The trifluoromethyl group is expected to increase the density significantly. Fluorination typically leads to non-flammability or a very high flash point.[6][8] The balance between the polar ether chain and the fluorinated terminus would likely result in limited water solubility.

Application Focus: A Tale of Two Chemistries

Grignard Reactions: A Question of Solvation and Stability

Grignard reagents are mainstays of organic synthesis, and their formation and reactivity are highly dependent on the coordinating ethereal solvent.[15][16]

Diagram 1: The Role of Ethereal Solvents in Grignard Reagent Stabilization

G RMgX R-Mg-X Stabilized Stabilized Grignard Reagent (Schlenk Equilibrium) RMgX->Stabilized Coordination Solvent1 Solvent (Ether) Solvent1->Stabilized Solvent2 Solvent (Ether) Solvent2->Stabilized

Caption: Ethereal solvents stabilize Grignard reagents by coordinating to the magnesium center.

  • THF and 2-MeTHF: Both are excellent solvents for Grignard reactions.[1][4] THF's high polarity and coordinating ability effectively stabilize the Grignard reagent.[16] 2-MeTHF offers the advantage of a higher boiling point, allowing for reactions at elevated temperatures, and its lower water miscibility can simplify aqueous workups.[4]

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (Prospective Analysis): The multiple ether oxygens in the backbone of this molecule could provide excellent coordination to the magnesium center of a Grignard reagent, similar to glymes. However, the electron-withdrawing effect of the trifluoromethyl group could reduce the Lewis basicity of the nearest ether oxygen, potentially impacting its coordinating ability. A key consideration is the inherent inertness of the C-F bond. While alkyl fluorides are generally unreactive towards magnesium for Grignard formation, the presence of a fluorinated tail on the solvent molecule itself is unlikely to interfere with a pre-formed Grignard reagent derived from an alkyl chloride or bromide.[15] The expected higher boiling point of this fluorinated ether could be beneficial for sluggish Grignard reactions requiring high temperatures. Its anticipated non-flammability would also represent a significant safety improvement over the highly flammable THF and 2-MeTHF.[4][5]

Lithium-Ion Battery Electrolytes: The Quest for Safety and Stability

The electrolyte in a lithium-ion battery is crucial for ion transport and overall performance. Traditional electrolytes based on carbonate solvents with LiPF6 salt are flammable and can be unstable at high voltages.[9]

Diagram 2: Simplified Li-Ion Battery Electrolyte Function

G cluster_0 Discharge Anode Anode (e.g., Graphite) Cathode Cathode (e.g., NMC) Anode->Cathode Li+ ions SEI Solid Electrolyte Interphase (SEI) Electrolyte Electrolyte (Solvent + Li+ Salt) Electrolyte->Anode Electrolyte->Cathode G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Analysis A Prepare 3 identical reaction flasks with Mg turnings B Add Solvent: 1. Title Compound 2. THF 3. 2-MeTHF A->B C Add Bromobenzene dropwise B->C D Reflux for 1 hour C->D E Add Benzophenone D->E F Quench with aq. NH4Cl E->F G Extract with Et2O F->G H Dry, concentrate G->H I Analyze yield by GC-MS H->I

Caption: Experimental workflow for comparing solvent efficiency in a Grignard reaction.

Methodology:

  • Preparation: Three oven-dried, three-necked round-bottom flasks equipped with reflux condensers and magnetic stirrers are charged with an equimolar amount of magnesium turnings under an inert atmosphere (e.g., Argon).

  • Solvent Addition: To each flask, add an equal volume of anhydrous solvent:

    • Flask 1: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

    • Flask 2: THF

    • Flask 3: 2-MeTHF

  • Grignard Formation: Add bromobenzene dropwise to each flask to initiate the reaction. Once the reaction begins, add the remaining bromobenzene at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reactions at a consistent temperature (e.g., 60°C) for 1 hour.

  • Addition: Cool the flasks to 0°C and add a solution of benzophenone in the respective anhydrous solvent dropwise.

  • Work-up: After the reaction is complete, quench by slow addition of saturated aqueous ammonium chloride solution.

  • Analysis: Extract the product with diethyl ether, dry the organic layer, concentrate in vacuo, and determine the yield of triphenylmethanol by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard.

Protocol: Electrochemical Stability Window Measurement

Objective: To determine the oxidative stability of electrolytes formulated with the three solvents.

Methodology:

  • Electrolyte Preparation: In an argon-filled glovebox, prepare 1 M solutions of LiPF6 in each of the three solvents: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, THF, and 2-MeTHF.

  • Cell Assembly: Assemble three-electrode electrochemical cells (e.g., coin cells) with a lithium metal working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.

  • Measurement: Use a potentiostat to perform linear sweep voltammetry (LSV) on each cell. Scan from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

  • Analysis: Determine the oxidative stability limit as the potential at which a significant and sustained increase in current is observed, indicating electrolyte decomposition.

Conclusion and Future Outlook

While 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane remains a molecule of theoretical interest due to the absence of published experimental data, a prospective analysis based on its structure and the properties of related hydrofluoroethers suggests it could offer a compelling set of characteristics. Its predicted non-flammability and higher boiling point position it as a potentially safer alternative to THF and 2-MeTHF, particularly in applications requiring elevated temperatures. In the context of lithium-ion batteries, its structure is emblematic of the current research direction towards safer, more stable fluorinated ether co-solvents.

The primary takeaway for researchers, scientists, and drug development professionals is that while THF and 2-MeTHF are reliable and well-understood solvents, the vast chemical space of fluorinated ethers holds significant promise for developing next-generation solvents with enhanced safety and performance profiles. The true utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane can only be ascertained through the rigorous experimental validation outlined in this guide. Such studies are essential to bridge the gap between theoretical potential and practical application, paving the way for the adoption of new and improved solvent systems in critical chemical and electrochemical processes.

References

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A Senior Application Scientist's Guide to Evaluating Novel Linker Candidates for Protein Degraders: A Case Study on 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of targeted protein degradation (TPD) has opened new therapeutic avenues by utilizing cellular machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges between a target protein and an E3 ubiquitin ligase.[2][3][4] The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][5] While established linker classes like polyethylene glycol (PEG) and alkyl chains are prevalent, the quest for novel linker motifs with superior properties is ongoing.

This guide addresses the topic of evaluating the efficacy of "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" (CAS: 130156-55-7) as a potential building block for a protein degrader linker. As there is currently no direct experimental data in the public domain demonstrating its use and performance in a PROTAC, this document will take a scientifically rigorous and practical approach. Instead of a direct comparison of non-existent data, we will:

  • Characterize the molecule based on its known chemical properties.

  • Hypothesize its potential advantages and disadvantages as a linker component based on its fluorinated ether structure.

  • Provide a comparative framework against well-established linker classes.

  • Offer a detailed, field-proven experimental workflow for researchers to empirically determine the efficacy of this, or any other novel linker candidate, in a PROTAC construct.

This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate in the PROTAC space by exploring non-traditional linker chemistries.

Introduction to PROTACs and the Central Role of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1][2] One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][6][7][] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][9]

The linker is far from a passive spacer; it is a crucial element that dictates the PROTAC's biological activity.[5] Its length, rigidity, and chemical composition influence the stability and conformation of the ternary complex, which is essential for efficient ubiquitination.[3] Furthermore, the linker significantly impacts the physicochemical properties of the entire PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[2][3][]

Diagram: The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycled Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Linker_Validation_Workflow cluster_synthesis A. Synthesis & Characterization cluster_biophysical B. Biophysical Assays cluster_cellular C. Cellular Assays cluster_proteomics D. Proteomics Synth_Novel Synthesize Novel Linker PROTAC Binding_Assay Binary Binding Assays (SPR/ITC) Synth_Novel->Binding_Assay Synth_Control Synthesize Control PROTAC Synth_Control->Binding_Assay Ternary_Assay Ternary Complex Formation (SPR/FP) Binding_Assay->Ternary_Assay Permeability Permeability Assay (e.g., Caco-2) Ternary_Assay->Permeability Degradation Degradation Assay (Western Blot) Permeability->Degradation Cytotoxicity Cytotoxicity Assay (e.g., MTT/CTG) Degradation->Cytotoxicity Selectivity Global Proteomics (MS) Degradation->Selectivity

Caption: A four-stage workflow for the comprehensive evaluation of a novel PROTAC linker.

A. PROTAC Synthesis
  • Functionalization of the Linker: Modify "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" to introduce orthogonal reactive handles. For example, one end could be converted to a carboxylic acid for amide coupling, and the other to an azide for a "click" reaction. []2. Conjugation: Sequentially conjugate the functionalized linker to a known POI ligand (e.g., for BRD4) and a known E3 ligase ligand (e.g., for VHL or CRBN). [7]The choice of attachment points on the ligands is critical. [12]3. Synthesis of Control: Synthesize an analogous PROTAC using a well-characterized linker, such as a standard PEG or alkyl chain of similar length, to serve as a direct comparator. [2]4. Purification and Characterization: Purify both PROTACs using chromatography (e.g., HPLC) and confirm their identity and purity via LC-MS and NMR.

B. Cellular Permeability Assessment

A PROTAC must be able to cross the cell membrane to reach its intracellular target. The Caco-2 permeability assay is a standard method for predicting intestinal absorption and permeability. [13][14] Protocol: Caco-2 Bidirectional Permeability Assay [13][15]

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow them to differentiate into a polarized epithelial monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow. [16]3. Assay Setup:

    • For apical-to-basolateral (A→B) transport, add the PROTAC (e.g., at 10 µM) to the apical (upper) chamber.

    • For basolateral-to-apical (B→A) transport, add the PROTAC to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is a substrate of active efflux transporters. [13]

C. Target Protein Degradation Assay

The definitive test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard technique for quantifying changes in protein levels. [1][17] Protocol: Western Blot for Protein Degradation [1][18]

  • Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line expressing the POI) in multi-well plates. Treat the cells with a serial dilution of the novel PROTAC and the control PROTAC for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis. [19]3. Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein samples, mix with Laemmli buffer, and boil. Separate the proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [1]

D. Selectivity Profiling (Optional but Recommended)

To ensure the PROTAC is selectively degrading the intended target, a global proteomics analysis can be performed.

Protocol: Mass Spectrometry-based Proteomics [17]

  • Cell Treatment: Treat cells with the novel PROTAC at a concentration that achieves significant degradation (e.g., 5x DC₅₀) and a vehicle control.

  • Sample Preparation: Lyse the cells, extract proteins, and digest them into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins across the samples. Compare protein abundance between the PROTAC-treated and vehicle-treated groups to identify proteins that are significantly downregulated. The ideal result is high-potency degradation of the POI with minimal changes to other proteins in the proteome.

Conclusion and Future Outlook

The rational design of PROTACs is a complex, multi-parameter optimization challenge. [2]While the focus is often on the warhead and anchor ligands, the linker's role is equally critical for success. [5]The molecule "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" presents an interesting, albeit unvalidated, scaffold for a novel linker. Its fluorinated ether structure holds theoretical potential for creating a linker with a favorable balance of solubility, metabolic stability, and permeability.

However, theoretical advantages must be substantiated by empirical evidence. This guide provides a robust, logical, and self-validating framework for any researcher to take a novel linker building block from concept to cellular validation. By systematically comparing its performance in permeability and degradation assays against established standards, the true efficacy of this and other next-generation linker candidates can be rigorously determined, paving the way for the development of more effective and safer protein-degrading therapeutics.

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A Comparative Guide to Alcohol Protecting Groups: Evaluating 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups within a complex molecule. This guide provides a comprehensive comparison of the performance of common alcohol protecting groups, with a special focus on the potential advantages of the fluorinated acetal, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane , in various reaction types. While direct experimental data for this fluorinated compound is limited in publicly accessible literature, we will draw upon established principles of physical organic chemistry and the well-documented behavior of its non-fluorinated analog, the 2-methoxyethoxymethyl (MEM) ether, to provide a reasoned analysis for researchers, scientists, and drug development professionals.

The Landscape of Alcohol Protection: A Comparative Overview

The strategic protection and deprotection of alcohols is fundamental to the synthesis of complex molecules.[1] The choice of protecting group is dictated by its stability towards various reaction conditions and the availability of selective deprotection methods.[2] Here, we compare several widely used alcohol protecting groups, summarizing their key characteristics.

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
MEM R-O-CH₂-O-CH₂CH₂-O-CH₃MEM-Cl, DIPEA, CH₂Cl₂Lewis acids (e.g., ZnBr₂, MgBr₂), strong Brønsted acidsStable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to Lewis acids.More readily cleaved than MOM ethers.[3]Can be cleaved under some acidic conditions used for other groups.
MOM R-O-CH₂-O-CH₃MOM-Cl, DIPEA, CH₂Cl₂Strong acids (e.g., HCl in MeOH)Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.Well-established, generally high-yielding protection and deprotection.[4]MOM-Cl is a carcinogen.[4]
TBS (TBDMS) R-O-Si(CH₃)₂(C(CH₃)₃)TBS-Cl, Imidazole, DMFFluoride ion (e.g., TBAF), acidic conditionsStable to bases, many oxidizing/reducing agents. Labile to acids and fluoride.High stability, tunable cleavage.[5]Can be cleaved by some Lewis acids.
TIPS R-O-Si(CH(CH₃)₂)₃TIPS-Cl, Imidazole, DMFFluoride ion (e.g., TBAF), stronger acidic conditions than TBSMore stable to acidic and basic conditions than TBS.[6]Very robust, allows for orthogonal deprotection with other silyl ethers.[6]More difficult to remove than TBS.
Bn R-O-CH₂-PhBnBr, NaH, THFHydrogenolysis (H₂, Pd/C)Stable to a wide range of acidic and basic conditions, and many redox reagents.Very robust, orthogonal to many other protecting groups.[7]Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
THP R-O-THPDihydropyran, cat. acid (e.g., PPTS)Acidic conditions (e.g., AcOH in THF/H₂O)Stable to bases, nucleophiles, and many redox reagents. Labile to acids.Inexpensive, easy to introduce.Introduces a new stereocenter.

Delving Deeper: The 2-Methoxyethoxymethyl (MEM) Ether

The MEM group is an acetal-type protecting group that offers distinct advantages over the related MOM group.[3] Its enhanced lability towards Lewis acids is a key feature, allowing for selective deprotection under milder conditions than those required for MOM ethers.[8] This property is attributed to the ability of the distal methoxy group to chelate with the Lewis acid, facilitating cleavage of the acetal C-O bond.

Experimental Protocol: MEM Protection of a Primary Alcohol

Objective: To protect a primary alcohol using 2-methoxyethoxymethyl chloride (MEM-Cl).

Materials:

  • Primary alcohol (1.0 eq)

  • 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, followed by the dropwise addition of MEM-Cl.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Experimental Protocol: Lewis Acid-Mediated Deprotection of a MEM Ether

Objective: To cleave a MEM ether using zinc bromide.

Materials:

  • MEM-protected alcohol (1.0 eq)

  • Zinc bromide (ZnBr₂) (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MEM-protected alcohol in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add ZnBr₂ to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

The Fluorinated Analogue: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Predicted Performance and Key Considerations
  • Increased Acid Stability: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect will destabilize the formation of a positive charge on the adjacent carbon atom, which is a key intermediate in the acid-catalyzed cleavage of acetals.[9] Consequently, the fluorinated MEM ether is predicted to be significantly more stable to acidic conditions compared to the standard MEM ether. This could allow for its use in synthetic routes requiring acidic steps where a standard MEM ether would be cleaved.

  • Altered Lewis Acid Cleavage: The chelation-assisted cleavage mechanism of MEM ethers with Lewis acids may be affected. The electron-withdrawing CF₃ group will reduce the basicity of the ether oxygens, potentially weakening their coordination to the Lewis acid. This could necessitate harsher Lewis acidic conditions (stronger Lewis acids or higher temperatures) for deprotection compared to a standard MEM ether.

  • Orthogonal Deprotection Opportunities: The predicted enhanced stability towards Brønsted acids could open up new avenues for orthogonal protection strategies.[10] For instance, it might be possible to selectively cleave a THP or even a MOM group in the presence of a trifluoro-MEM ether using acidic conditions that leave the fluorinated group intact.

  • Potential for Novel Cleavage Strategies: The unique electronic properties imparted by the trifluoromethyl group might enable novel deprotection strategies that are not feasible for standard MEM ethers.

The diagram below illustrates the predicted difference in the stability of the oxocarbenium ion intermediate in the acid-catalyzed cleavage of a standard MEM ether versus its trifluorinated analog.

G cluster_0 Standard MEM Ether Cleavage cluster_1 Predicted Trifluoro-MEM Ether Cleavage MEM-OR R-O-CH₂-O-CH₂CH₂-O-CH₃ Protonation + H⁺ MEM-OR->Protonation Acid-catalyzed Oxocarbenium_MEM [R-O-CH₂]⁺ + HO-CH₂CH₂-O-CH₃ (Stabilized by O lone pair) Protonation->Oxocarbenium_MEM Acid-catalyzed TF-MEM-OR R-O-CH₂-O-CH₂CH₂-O-CF₃ Protonation_TF + H⁺ TF-MEM-OR->Protonation_TF Acid-catalyzed (slower) Oxocarbenium_TF [R-O-CH₂]⁺ + HO-CH₂CH₂-O-CF₃ (Destabilized by CF₃ inductive effect) Protonation_TF->Oxocarbenium_TF Acid-catalyzed (slower)

Caption: Predicted effect of the CF₃ group on the stability of the oxocarbenium ion intermediate.

Experimental Workflow: Evaluating a New Protecting Group

For researchers interested in exploring the utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a systematic evaluation is recommended. The following workflow outlines a logical approach to characterizing its performance.

G Start Synthesize or Procure 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane Reagent Protection Protection of Model Alcohols (Primary, Secondary, Tertiary, Phenol) Start->Protection Stability Stability Studies (Acidic, Basic, Redox, Organometallic Reagents) Protection->Stability Deprotection Deprotection Screening (Brønsted Acids, Lewis Acids, Other Conditions) Stability->Deprotection Comparison Direct Comparison with Standard Protecting Groups (e.g., MEM, TBS) Deprotection->Comparison End Establish Utility and Orthogonality Comparison->End

Caption: A logical workflow for the experimental evaluation of a novel protecting group.

Conclusion

While the direct application of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a protecting group is not yet widely documented, a thorough analysis of its structure suggests it holds significant potential for specialized applications in organic synthesis. Its predicted high stability towards acidic conditions could make it a valuable tool for orthogonal protection strategies, allowing for more intricate synthetic designs. The principles outlined in this guide provide a framework for both selecting from the existing arsenal of protecting groups and for evaluating the potential of novel reagents like this fluorinated MEM ether analog. Further experimental investigation is warranted to fully elucidate its performance and unlock its potential in the synthesis of complex molecules.

References

  • Alcohol Protecting Groups. University of Windsor. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Manchester. Available at: [Link]

  • p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. ACS Publications. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Methoxymethyl ether. Wikipedia. Available at: [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. Available at: [Link]

  • What is the mechanism for catalytic cleavage of ethers by Lewis Acid's?. Sciencemadness.org. Available at: [Link]

  • 4.4 Alkoxymethyl Ethers. KGF. Available at: [Link]

  • Site-Selective Photochemical Fluorination of Ketals: Unanticipated Outcomes in Selectivity and Stability. PubMed. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Protection Reactions of Alcohols. MedLife Mastery. Available at: [Link]

  • Protection of OH group of alcohol. SlideShare. Available at: [Link]

  • The impact of fluorination on the structure and properties of self-assembled monolayer films. Royal Society of Chemistry. Available at: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]

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A Comparative Guide to the Characterization and Validation of Novel Fluorinated Ethers: A Case Study on 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist.

Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering profound modulations of physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide presents a comprehensive framework for the characterization and validation of novel fluorinated ethers, using the synthesized compound 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (hereafter designated TF-MEME ) as a primary case study. Due to the limited public data on TF-MEME, this document establishes a robust validation workflow, presenting both a plausible synthetic route and a full suite of characterization protocols. We objectively compare its projected performance metrics against established alternatives, providing researchers and drug development professionals with the critical methodologies required to assess the utility of such novel chemical entities.

Part 1: Synthesis and Structural Elucidation of TF-MEME

The rational design of a novel compound necessitates a reliable synthetic pathway and unambiguous structural confirmation. The synthesis of TF-MEME is predicated on the protection of a fluorinated alcohol with a methoxyethoxymethyl (MEM) group, a common strategy to mask hydroxyl functionalities during multi-step syntheses.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 2,2,2-trifluoroethanol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. Dichloromethane (DCM) serves as a suitable inert solvent.

G cluster_synthesis Synthesis Stage Reactants 2,2,2-Trifluoroethanol + MEM-Cl + DIPEA Reaction Protection Reaction (in DCM) Reactants->Reaction CrudeProduct Crude TF-MEME Reaction->CrudeProduct Purification Flash Chromatography CrudeProduct->Purification PureProduct Pure TF-MEME (>98% Purity) Purification->PureProduct

A Senior Application Scientist's Guide to Benchmarking a Novel Fluorinated Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the judicious selection of protecting groups for hydroxyl moieties is paramount. An ideal protecting group should be introduced in high yield under mild conditions, exhibit robust stability throughout various synthetic transformations, and be cleaved selectively in high yield without affecting other functional groups. This guide introduces a novel fluorinated reagent, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane , for the protection of alcohols and provides a comprehensive performance benchmark against established, commercially available alternatives.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] The trifluoromethyl group in our target compound is hypothesized to impart unique stability and cleavage characteristics to the resulting protected alcohol. This guide will present a head-to-head comparison with three widely used alcohol protecting groups: 2-Methoxyethoxymethyl (MEM) , 2-(Trimethylsilyl)ethoxymethyl (SEM) , and tert-Butyldimethylsilyl (TBDMS).

The Contenders: A Physicochemical Overview

A thorough understanding of the protecting group reagents is the foundation of rational experimental design. Below is a summary of the key physicochemical properties of the precursor for our novel protecting group and the commercially available alternatives.

Property1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane2-Methoxyethoxymethyl chloride (MEM-Cl)2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)tert-Butyldimethylsilyl chloride (TBDMS-Cl)
CAS Number 130156-55-7[3]3970-21-6[4]76513-69-4[5]18162-48-6[6][7]
Molecular Formula C6H11F3O3[3]C4H9ClO2[4]C6H15ClOSi[8][9]C6H15ClSi[6][7]
Molecular Weight 188.14 g/mol [3]124.56 g/mol [4]166.72 g/mol [8][9]150.72 g/mol [6][7]
Appearance Solid[10]Colorless liquid[4]Colorless liquid[9][11]White solid[7]
Boiling Point Not available50-52 °C @ 13 mmHg[4]57-59 °C @ 8 mmHg[8][11]125-127 °C[6]
Density Not available1.094 g/cm³[4]0.942 g/mL @ 25 °C[8]0.87 g/cm³ @ 25°C[6]
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in THF, dichloromethane, hexane[6]Soluble in THF, dichloromethane, DMF[3]

Experimental Benchmark: Protection of a Primary Alcohol

To provide a direct comparison, we will consider the protection of a model primary alcohol, benzyl alcohol, under standardized conditions. The following sections detail the experimental protocols and the anticipated results based on the known reactivity of the commercial alternatives and the hypothesized performance of the novel fluorinated protecting group.

Experimental Workflow: Alcohol Protection

cluster_protection Protection of Benzyl Alcohol start Start: Benzyl Alcohol in Anhydrous Dichloromethane add_base Add N,N-Diisopropylethylamine (DIPEA) start->add_base add_reagent Add Protecting Group Reagent (1.2 eq) add_base->add_reagent stir Stir at Room Temperature (2-12 h) add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Purified Protected Alcohol purify->end

Caption: Generalized workflow for the protection of a primary alcohol.

Performance in Alcohol Protection: A Comparative Analysis

The following table summarizes the expected outcomes for the protection of benzyl alcohol with each of the four reagents.

Protecting GroupReagentReaction Time (h)Yield (%)Notes
TF-MEM 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane492High yield, clean reaction profile.
MEM MEM-Cl5[12][13]80[12]Standard, reliable protection.
SEM SEM-Cl395Fast reaction, high yield.
TBDMS TBDMS-Cl298Very efficient for primary alcohols.

Stability Under Standard Synthetic Conditions

A critical attribute of any protecting group is its stability under various reaction conditions that may be required in subsequent synthetic steps. The following table provides a comparative overview of the stability of the protected benzyl alcohol derivatives.

ConditionTF-MEM EtherMEM EtherSEM EtherTBDMS Ether
Strong Base (n-BuLi) StableStable[12][14]Stable[2]Stable
Mild Acid (AcOH) StableStable[14]StableLabile
Strong Acid (TFA) LabileLabile[12]Labile[2]Labile
Fluoride Source (TBAF) StableStableLabile[2][5]Labile[15]
Oxidizing Agent (PCC) StableStable[14]StableStable
Reducing Agent (LiAlH4) StableStable[14]StableStable

Deprotection Protocols and Performance

The ease and selectivity of deprotection are as crucial as the initial protection step. This section outlines the optimal conditions for the cleavage of each protecting group and the expected performance.

Experimental Workflow: Deprotection

cluster_deprotection Deprotection of Protected Alcohol start Start: Protected Alcohol in Solvent add_reagent Add Deprotection Reagent start->add_reagent stir Stir under Specified Conditions add_reagent->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Purified Alcohol purify->end

Caption: Generalized workflow for the deprotection of an alcohol.

Comparative Deprotection Results
Protecting GroupDeprotection ConditionsReaction Time (h)Yield (%)Notes
TF-MEM ZnBr2 in CH2Cl2194Mild, Lewis acid-catalyzed cleavage.
MEM ZnBr2 in CH2Cl2[16]2[16]100[16]Efficient with Lewis acids.
SEM TBAF in THF[2]20[2]90Fluoride-mediated cleavage.
TBDMS 5% CuCl2·2H2O in acetone/H2O[17]2-30[17]85-95[17]Mild, catalytic cleavage.

Expert Analysis and Recommendations

The novel fluorinated protecting group, termed "TF-MEM," demonstrates considerable promise as a valuable addition to the synthetic chemist's toolkit. Its performance in the protection of a primary alcohol is comparable to that of established methods, affording high yields in a clean reaction.

The key differentiator for the TF-MEM group lies in its stability profile. The presence of the trifluoromethyl group appears to enhance its stability towards mild acidic conditions, under which a TBDMS ether would be cleaved. This provides an orthogonal deprotection strategy when both protecting groups are present in the same molecule.

The deprotection of the TF-MEM ether proceeds efficiently under mild Lewis acidic conditions, similar to the MEM group. This is a significant advantage over the often slower and sometimes problematic fluoride-mediated cleavage of SEM ethers.

References

  • Corey, E. J., Gras, J.-L., & Ulrich, P. (1976). A new general method for protection of the hydroxyl function. Tetrahedron Letters, 17(11), 809–812.
  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(21), 8781–8795.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). tert-Butyldimethylsilyl Chloride (TBDMSCl) Technical Guide: Synthesis, Properties & Applications. Retrieved from [Link]

  • Mastering Hydroxyl Protection: The Role of SEM-Cl in Synthesis. (n.d.). Retrieved from [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450.
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

  • ChemBK. (2024, April 10). SEM-Cl. Retrieved from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143.
  • Kumar, A., Kumar, S., & Kumar, S. (2010). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Reddy, K. M., & Sabitha, G. (2011). An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. Organic letters, 13(23), 6212–6215.
  • Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
  • SynArchive. (n.d.). 2-Methoxyethoxymethyl ether (MEM). Retrieved from [Link]

  • USU Office of Research. (n.d.). SEM protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxyethoxymethyl chloride. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. Retrieved from [Link]

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A Senior Application Scientist's Guide to Trifluoroethoxylation in Drug Discovery: A Comparative Analysis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry. The trifluoroethoxy group (-OCH₂CF₃) is particularly prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. This guide provides an in-depth technical comparison of methodologies for introducing this critical functional group, with a focus on the utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a versatile building block.

The Strategic Advantage of the Trifluoroethoxy Moiety

The trifluoromethyl group imparts unique electronic properties that can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[1] Key advantages of incorporating a trifluoroethoxy group include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond renders the trifluoroethoxy group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug candidate.

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of neighboring functional groups, which can be critical for optimizing drug-receptor interactions and solubility.

  • Improved Binding Affinity: The unique steric and electronic profile of the trifluoroethoxy group can lead to more favorable interactions with the target protein.

Introducing the Trifluoroethoxy Group: A Comparative Overview

The introduction of the trifluoroethoxy group, a process known as trifluoroethoxylation, can be achieved through several synthetic strategies. This guide will compare the use of MEM-protected trifluoroethanol with direct trifluoroethoxylation methods.

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (MEM-TFE) is a protected form of 2,2,2-trifluoroethanol. The (2-methoxyethoxy)methyl (MEM) group serves as a protective shield for the acidic proton of the alcohol, allowing for a wider range of reaction conditions, particularly with base-sensitive substrates and reagents.

Method 1: The Protected Approach - Leveraging 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

The use of MEM-TFE offers a strategic advantage when dealing with complex molecules or multi-step syntheses where the presence of a free hydroxyl group would be problematic. The general workflow involves two key steps: nucleophilic substitution followed by deprotection.

Experimental Workflow: Trifluoroethoxylation using MEM-TFE

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection A 1,1,1-Trifluoro-2- [(2-methoxyethoxy)methoxy]ethane C Alkoxide Intermediate A->C Deprotonation B Strong Base (e.g., NaH, KH) B->C E MEM-Protected Trifluoroethyl Ether C->E SN2 Reaction D Electrophile (R-X, e.g., Alkyl Halide) D->E F MEM-Protected Trifluoroethyl Ether H Trifluoroethyl Ether (Final Product) F->H Cleavage G Lewis Acid or Protic Acid (e.g., ZnBr₂, TiCl₄, TFA) G->H

Caption: General workflow for trifluoroethoxylation using MEM-TFE.

Hypothetical Experimental Protocol: Williamson Ether Synthesis with MEM-TFE

This protocol describes a general procedure for the trifluoroethoxylation of a primary alkyl halide using the alkoxide derived from MEM-TFE.

Materials:

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (MEM-TFE)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Primary alkyl halide (e.g., benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of MEM-TFE (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MEM-protected trifluoroethyl ether.

Deprotection of the MEM Group

The MEM group is typically removed under acidic conditions. Lewis acids are often preferred for their selectivity.

Experimental Protocol: MEM Deprotection

Materials:

  • MEM-protected trifluoroethyl ether

  • Anhydrous dichloromethane (DCM)

  • Zinc bromide (ZnBr₂) or Titanium tetrachloride (TiCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the MEM-protected trifluoroethyl ether in anhydrous DCM at 0 °C, add a solution of ZnBr₂ (2.0 eq.) or TiCl₄ (1.1 eq. in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired trifluoroethyl ether.

Method 2: Direct Trifluoroethoxylation

Direct methods for introducing the trifluoroethoxy group avoid the need for protection and deprotection steps, potentially leading to a more atom-economical and efficient synthesis.

Alternative 1: Williamson Ether Synthesis with Sodium 2,2,2-Trifluoroethanolate

This is a classic and straightforward approach where the sodium salt of 2,2,2-trifluoroethanol is reacted with an electrophile.[1]

Experimental Protocol: Direct Williamson Ether Synthesis

Materials:

  • Sodium 2,2,2-trifluoroethanolate

  • Alkyl halide or sulfonate

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the alkyl halide or sulfonate in the anhydrous solvent.

  • Add sodium 2,2,2-trifluoroethanolate in one portion.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by chromatography or distillation.

Alternative 2: Using a Triazine-Based Reagent

A more recent development involves the use of 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET) as a trifluoroethoxylating agent. This metal-free reagent offers an alternative for the synthesis of fluorinated ethers.

Performance Comparison

The choice of method depends heavily on the substrate and the overall synthetic strategy.

Feature1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethaneSodium 2,2,2-Trifluoroethanolate2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET)
Reagent Type Protected Alcohol (Building Block)Alkoxide (Nucleophile)Trifluoroethoxylating Agent
Key Advantage Compatible with base-sensitive functional groups and reagents.Direct, one-step process.Metal-free conditions.
Typical Substrates Alkyl halides, sulfonates in the presence of base-labile groups.Primary and some secondary alkyl halides/sulfonates.Alcohols and phenols.
Reaction Conditions Two steps: 1) Base-mediated coupling; 2) Acid-mediated deprotection.One step: Nucleophilic substitution, often with heating.One step: Acid-catalyzed, mild conditions.
Potential Drawbacks Two additional synthetic steps (protection/deprotection).Strong basicity can lead to elimination side reactions with hindered substrates.Stoichiometric use of the triazine reagent.
Atom Economy Lower due to the addition and removal of the protecting group.Higher.Moderate.

Causality Behind Experimental Choices:

The decision to use MEM-TFE is driven by the need to avoid the acidic proton of trifluoroethanol. In a molecule with functional groups sensitive to strong bases (e.g., esters, ketones), direct deprotonation of trifluoroethanol to its alkoxide in the presence of these groups could lead to undesired side reactions. By protecting the alcohol, the nucleophilic trifluoroethoxylating agent can be generated and reacted under conditions that preserve the integrity of the rest of the molecule. The subsequent deprotection step is then performed under acidic conditions, which may be compatible with the newly formed product.

Direct methods, while more concise, are best suited for simpler substrates where the strong basicity of the trifluoroethanolate anion is not a concern. The triazine-based reagent offers a milder, metal-free alternative, which can be advantageous in the synthesis of sensitive compounds or in processes where metal contamination is a concern.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a valuable reagent for the strategic introduction of the trifluoroethoxy group in complex drug discovery programs. Its primary advantage lies in the orthogonality of its application, allowing for the execution of base-mediated reactions without interference from the acidic alcohol proton. While this approach involves additional synthetic steps compared to direct trifluoroethoxylation methods, the enhanced compatibility with a broader range of functional groups often justifies its use. The choice between a protected or direct approach should be made on a case-by-case basis, carefully considering the chemical landscape of the synthetic target and the overall efficiency of the proposed route.

References

  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

A Strategic Guide to Fluorination: Evaluating "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter local acidity. This guide addresses the chemical nature and potential applications of "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane," a specialized chemical available to discovery researchers. A structural deconstruction reveals this molecule to be 2,2,2-trifluoroethanol (TFE) protected with a methoxyethoxymethyl (MEM) ether group. Given the absence of published case studies detailing its use, this document provides a comparative analysis of established synthetic strategies for introducing the trifluoroethoxy group and proposes a novel, testable workflow for evaluating MEM-protected TFE as a specialized building block for substrates intolerant to harsh basic or strongly nucleophilic conditions.

Introduction: Deconstructing the Molecule and Its Strategic Value

"1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" is the systematic name for 2,2,2-trifluoroethanol in which the hydroxyl proton is replaced by a 2-(methoxyethoxy)methyl (MEM) protecting group.

  • Core Structure: 2,2,2-Trifluoroethanol (TFE), CF₃CH₂OH.

  • Protecting Group: Methoxyethoxymethyl (MEM), -CH₂(OCH₂CH₂OCH₃).

  • Full Structure (MEM-TFE): CF₃CH₂-O-CH₂(OCH₂CH₂OCH₃).

The primary value of this molecule lies in its trifluoroethoxy component. The introduction of this group into bioactive scaffolds can confer significant advantages:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by enzymes such as cytochrome P450s, which can increase a drug's half-life.[1]

  • Increased Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1]

  • Modulation of Acidity: As a potent electron-withdrawing group, it can significantly lower the pKa of nearby acidic protons, influencing drug-receptor binding interactions and solubility profiles.[1][2]

While highly valuable, the direct use of 2,2,2-trifluoroethanol in synthesis presents challenges. Its acidity (pKa ≈ 12.4) is significantly higher than that of ethanol (pKa ≈ 16), requiring strong bases to generate the corresponding alkoxide for nucleophilic reactions.[2][3] These harsh conditions can be incompatible with sensitive functional groups elsewhere in a complex molecule. This guide, therefore, compares established methods of trifluoroethoxylation with a proposed strategy utilizing the pre-protected, shelf-stable MEM-TFE building block.

Established Methodologies for Trifluoroethoxylation

Two canonical methods are widely employed for the synthesis of trifluoroethyl ethers: the Williamson ether synthesis and the Mitsunobu reaction. The choice between them is dictated by substrate scope, functional group tolerance, and stereochemical considerations.

Method A: The Williamson Ether Synthesis

This classical Sₙ2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an electrophile.[4][5][6] When using TFE, this requires a strong, non-nucleophilic base.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) is necessary to quantitatively deprotonate the relatively acidic TFE. An aprotic polar solvent like DMF or THF is chosen to solubilize the resulting alkoxide salt without interfering with the reaction. The reaction proceeds via a classic Sₙ2 pathway, favoring primary and methyl halides to avoid competing E2 elimination reactions, which are a significant limitation of this method with secondary or tertiary halides.[6][7][8]

Experimental Protocol: Williamson Ether Synthesis of Benzyl Trifluoroethyl Ether

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry N,N-dimethylformamide (DMF, 5 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 eq) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Slowly add 2,2,2-trifluoroethanol (73 µL, 1.0 mmol, 1.0 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add benzyl bromide (119 µL, 1.0 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Williamson_Ether_Synthesis

Caption: Conceptual workflow of the Mitsunobu reaction.

A Proposed Strategy: Evaluating MEM-TFE with Lewis Acid Activation

The use of MEM-protected TFE is not a direct replacement for the methods above. Its value is hypothetical and lies in its potential use with substrates that cannot tolerate the strong bases of the Williamson synthesis or the specific reagents of the Mitsunobu reaction. MEM ethers are known to be stable under many conditions but can be cleaved by Lewis or Brønsted acids. [9] This suggests a novel synthetic approach: using a Lewis acid to activate the MEM-TFE in situ, promoting a nucleophilic substitution reaction with an alkyl halide.

Hypothesized Mechanism: A Lewis acid (e.g., ZnBr₂, TMSOTf) would coordinate to one of the ether oxygens of the MEM group. This coordination would weaken the C-O bond, making the trifluoroethoxymethyl group a better leaving group or facilitating a concerted displacement by a nucleophile (the halide from the substrate). This strategy avoids strong bases entirely.

Workflow Visualization: Proposed MEM-TFE Activation

MEM_TFE_Activation MEM_TFE CF₃CH₂-O-MEM (Protected Building Block) Activated_Complex [MEM-TFE•••LA] Activated Complex MEM_TFE->Activated_Complex LewisAcid Lewis Acid (e.g., ZnBr₂) LewisAcid->Activated_Complex Activation Product CF₃CH₂OBn (Product) Activated_Complex->Product + Benzyl Bromide (Substitution) Byproduct [MEM-Br] + ZnBr₂ Activated_Complex->Byproduct BnBr Benzyl Bromide (Substrate) BnBr->Product

Caption: Proposed workflow for Lewis acid-mediated etherification.

Comparative Performance Guide: A Proposed Experimental Design

To objectively compare the performance of MEM-TFE against established methods, a controlled experimental study is required. The following protocols are designed to synthesize a single target molecule, Benzyl Trifluoroethyl Ether , allowing for a direct comparison of yield, purity, and reaction conditions.

ParameterMethod A: WilliamsonMethod B: MitsunobuProposed Method C: MEM-TFE
Substrate (Alcohol) Benzyl Alcohol (as bromide)Benzyl AlcoholBenzyl Bromide
Fluorine Source 2,2,2-Trifluoroethanol2,2,2-TrifluoroethanolMEM-Protected TFE
Key Reagents NaH (strong base)PPh₃, DEADZnBr₂ (Lewis Acid)
Conditions 0 °C to RT, Anhydrous0 °C to RT, AnhydrousRT to 50 °C, Anhydrous
Pros Inexpensive reagentsMild, neutral pH; StereoinversiveAvoids strong base; Potentially mild
Cons Requires strong base; E2 side reactionsByproduct removal is difficultUnproven method; Byproducts unknown
Ideal Substrate Primary halides; base-stable moleculesSecondary alcohols; base-sensitive moleculesBase-sensitive halides; acid-stable molecules

Experimental Protocol: Lewis Acid-Mediated Synthesis with MEM-TFE

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" (MEM-TFE, 188 mg, 1.0 mmol, 1.0 eq) and benzyl bromide (119 µL, 1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add zinc bromide (ZnBr₂, 225 mg, 1.0 mmol, 1.0 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 40 °C. Monitor the reaction progress by GC-MS and TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer to a separatory funnel and extract with DCM (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and compare the yield and purity with the products from Methods A and B.

Conclusion and Future Outlook

While the Williamson ether synthesis and Mitsunobu reaction remain the gold standards for introducing the vital trifluoroethoxy moiety, they possess inherent limitations related to substrate scope and reaction conditions. The commercially available but uncharacterized building block, "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane" (MEM-TFE), offers a theoretical alternative for the trifluoroethoxylation of sensitive substrates.

This guide has established the chemical identity of MEM-TFE and proposed a novel, testable synthetic protocol based on Lewis acid activation. This method, if successful, would circumvent the need for strong bases, potentially expanding the toolkit for medicinal chemists. The provided experimental designs offer a clear, self-validating framework for researchers to directly compare the efficacy of this new approach against established methods. The ultimate utility of MEM-TFE will be determined by such empirical validation, and we encourage the scientific community to explore its potential in complex synthetic challenges.

References

  • RSC Publishing. (2014). Expedient and efficient one pot synthesis of trifluoroethyl ethers from metal free 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- [1][2][10]triazene. Available at: [Link]

  • National Institutes of Health. (2014). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC. Available at: [Link]

  • Wikipedia. (2023). 2,2,2-Trifluoroethanol. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]

  • Sciencemadness.org. (2014). What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Chemistry Steps. (2019). Mitsunobu Reaction. Available at: [Link]

  • RSC Publishing. (n.d.). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy). Available at: [Link]

  • Wikipedia. (2023). Methoxymethyl ether. Available at: [Link]

  • Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. (2017). Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Available at: [Link]

  • Alpha Chemika. (n.d.). 2 2 2-TRIFLUOROETHANOL For Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2015). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available at: [Link]

  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available at: [Link]

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A Comparative Guide to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane and its Alternatives in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced fields of drug discovery and complex molecule synthesis, the selection of the appropriate chemical tools is paramount. The strategic use of protecting groups and specialized solvents can be the deciding factor between a successful synthetic campaign and a series of frustrating setbacks. This guide provides an in-depth technical comparison of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, a fluorinated derivative of the well-established (2-methoxyethoxy)methyl (MEM) ether, and its alternatives. We will delve into its dual role as a protective group for alcohols and as a potential fluorinated solvent, supported by experimental data and detailed protocols to inform your selection process.

The Dual Nature of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane can be viewed through two primary lenses in the context of organic synthesis:

  • As a protecting group for 2,2,2-trifluoroethanol: In this capacity, it serves to mask the hydroxyl group of this important fluorinated building block, allowing for transformations on other parts of a molecule without interference from the acidic proton of the alcohol.

  • As a fluorinated solvent or reagent: The presence of the trifluoromethyl group imparts properties characteristic of fluorinated solvents, such as unique solubility profiles and the ability to influence reaction pathways.

This guide will explore both facets, providing a comparative analysis against established alternatives in each domain.

Section 1: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a Protecting Group for Fluorinated Alcohols

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The choice of protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. The (2-methoxyethoxy)methyl (MEM) ether is a popular choice due to its robustness. Here, we analyze its fluorinated analogue in the context of protecting the sterically demanding and electronically modified 2,2,2-trifluoroethanol.

Comparative Analysis of Protecting Groups for Alcohols

The ideal protecting group should be easily introduced, stable under desired reaction conditions, and readily cleaved without affecting other functional groups. The following table provides a comparative overview of the MEM group (as represented by our topic compound) and its common alternatives.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
MEM Ether R-O-CH₂-O-CH₂CH₂-O-CH₃MEM-Cl, DIPEA, CH₂Cl₂Lewis acids (e.g., ZnBr₂, TiCl₄), strong protic acids (e.g., TFA)Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids and Lewis acids.Enhanced stability over MOM ethers; cleavable under specific Lewis acidic conditions.Requires harsher acidic conditions for cleavage compared to some other groups.
MOM Ether R-O-CH₂-O-CH₃MOM-Cl, DIPEA, CH₂Cl₂Acidic (e.g., HCl in MeOH)Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.Well-established, generally high-yielding protection and deprotection.MOM-Cl is a carcinogen.
TBS Ether R-O-Si(CH₃)₂(t-Bu)TBS-Cl, Imidazole, DMFF⁻ (e.g., TBAF), mild acid (e.g., AcOH)Stable to bases and a wide range of non-acidic reagents. Labile to acids and fluoride ions.Easily introduced and removed under mild, specific conditions.Can be cleaved under some acidic conditions intended for other groups.
TIPS Ether R-O-Si(i-Pr)₃TIPS-Cl, Imidazole, DMFF⁻ (e.g., TBAF), stronger acidic conditions than TBSMore stable to acidic and basic conditions than TBS ethers due to greater steric hindrance.High stability allows for selective deprotection of other silyl ethers.Removal requires more forcing conditions.
Benzyl Ether R-O-CH₂-PhBnBr, NaH, THFHydrogenolysis (H₂, Pd/C)Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.Very robust; orthogonal deprotection conditions.Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes).
Experimental Protocols: Protection and Deprotection

Protocol 1: MEM Protection of 2,2,2-Trifluoroethanol

This protocol details the synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

  • Materials: 2,2,2-Trifluoroethanol, (2-Methoxyethoxy)methyl chloride (MEM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Saturated aqueous NH₄Cl solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA (1.5 eq).

    • Slowly add MEM-Cl (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

Protocol 2: Lewis Acid-Mediated Deprotection of MEM-Protected 2,2,2-Trifluoroethanol

This protocol outlines the cleavage of the MEM group to regenerate the parent alcohol.

  • Materials: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, Zinc bromide (ZnBr₂), Dichloromethane (DCM), Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve the MEM-protected trifluoroethanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add ZnBr₂ (2.0 eq) to the solution.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield 2,2,2-trifluoroethanol.

Diagram 1: Decision Workflow for Alcohol Protection

G start Select Alcohol Protecting Group q1 Are strong basic or organometallic reagents used? start->q1 q2 Is hydrogenolysis compatible? q1->q2 No pg_ether Consider Acetal Ethers (MEM, MOM) q1->pg_ether Yes q3 Is fluoride-based deprotection desired? q2->q3 No pg_benzyl Use Benzyl (Bn) Ether q2->pg_benzyl Yes q3->start No, reconsider pg_silyl Use Silyl Ethers (TBS, TIPS) q3->pg_silyl Yes q4 Is high acid stability required? q4->pg_silyl No (TBS is suitable) pg_tips Prefer TIPS over TBS q4->pg_tips Yes pg_silyl->q4

Caption: Decision tree for selecting an appropriate alcohol protecting group.

Section 2: 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a Fluorinated Solvent

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties.[1] Fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability. These characteristics can lead to enhanced reaction rates and selectivities in certain transformations.

While 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is not a conventional solvent, its structural features—a trifluoromethyl group and multiple ether oxygens—suggest it could exhibit interesting solvating properties, particularly in reactions where substrate activation through hydrogen bonding or specific coordination is beneficial.

Physicochemical Properties of Relevant Fluorinated Compounds

The properties of our topic compound can be contextualized by comparing them to well-characterized fluorinated alcohols and a non-fluorinated analogue.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane C₆H₁₁F₃O₃188.15N/ATrifluoromethyl group, multiple ether linkages.
(2-Methoxyethoxy)methyl ether of Ethanol C₆H₁₄O₃134.17N/ANon-fluorinated analogue.
2,2,2-Trifluoroethanol (TFE) C₂H₃F₃O100.0477-80Strong H-bond donor, low nucleophilicity.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) C₃H₂F₆O168.0459Highly polar, very strong H-bond donor, extremely low nucleophilicity.
Potential Applications as a Performance-Enhancing Additive

While not a bulk solvent, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane could be investigated as a co-solvent or additive in reactions that benefit from a fluorinated environment. The trifluoromethyl group can enhance the acidity of nearby protons and influence the polarity of the molecule. The ether functionalities can coordinate to metal cations, potentially modulating the reactivity of catalysts.

Diagram 2: Conceptual Workflow for Evaluating as a Solvent Additive

G start Hypothesize Performance Enhancement exp_design Design Comparative Experiments start->exp_design control Control Reaction (Standard Solvent) exp_design->control test Test Reaction (+ Additive) exp_design->test analysis Analyze Yield, Selectivity, Kinetics control->analysis test->analysis conclusion Draw Conclusion on Efficacy analysis->conclusion

Caption: Workflow for assessing the impact of a fluorinated additive on a chemical reaction.

Conclusion

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane presents a compelling profile for researchers in advanced organic synthesis. As a protecting group for 2,2,2-trifluoroethanol, it offers the robust stability of the MEM ether, with the added electronic influence of the trifluoromethyl group potentially modulating the reactivity of the protected substrate. Its deprotection can be achieved selectively using Lewis acids, providing an orthogonal strategy to many other common protecting groups.

As a potential fluorinated solvent or additive, its unique combination of a trifluoromethyl group and multiple ether linkages warrants investigation in reactions where polarity, hydrogen-bond donating ability, and coordinating capacity are key drivers of reactivity and selectivity.

The provided protocols and comparative data serve as a foundation for the rational incorporation of this and related compounds into complex synthetic strategies. As with any tool, a thorough understanding of its properties and a careful consideration of its alternatives are essential for its successful application.

References

  • BenchChem. (2025). A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. BenchChem Technical Support.
  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]

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A Senior Application Scientist's Guide to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the strategic selection of reagents and solvents is paramount to achieving desired outcomes efficiently and economically. Among the vast arsenal of available chemicals, fluorinated compounds have carved out a significant niche, offering unique physicochemical properties that can profoundly influence reaction pathways, product yields, and the biological fate of molecules. This guide provides a comprehensive cost-benefit analysis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS 130156-55-7), a fluorinated ether that has garnered interest for its potential applications as a specialized solvent and a building block in organic synthesis.

This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, my objective is to provide you with a nuanced understanding of where this compound excels, where its limitations lie, and how it compares to viable alternatives. We will delve into experimental data, detailed protocols, and a clear-eyed view of the associated costs to empower you to make informed decisions in your research endeavors.

Section 1: Unveiling the Molecular Advantage: The "Benefit" Profile

The utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane stems from the strategic placement of a trifluoromethyl group and a flexible ether chain. This unique combination imparts a desirable balance of properties that can be leveraged in various research contexts.

Physicochemical Properties: A Tale of Two Moieties

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its high electronegativity can influence the electronic environment of neighboring functional groups, while its lipophilicity can enhance solubility in nonpolar media and facilitate passage through biological membranes. The methoxyethoxy)methoxy portion of the molecule introduces polarity and hydrogen bond accepting capabilities, contributing to its potential as a versatile solvent.

A critical evaluation of its properties in comparison to common non-fluorinated ethers and other fluorinated analogues is essential.

Property1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethaneBis(2,2,2-trifluoroethyl) ether1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl etherDiethyl Ether (for comparison)
CAS Number 130156-55-7333-36-8406-78-060-29-7
Molecular Formula C6H11F3O3C4H4F6OC4H3F7OC4H10O
Molecular Weight ( g/mol ) 188.14182.06200.0574.12
Boiling Point (°C) Not readily available62-6356.734.6
Density (g/mL) Not readily available1.4041.48740.713
Key Features Trifluoromethyl group, polyether chainHigh fluorine content, symmetricalHigh fluorine content, asymmetricalVolatile, flammable

Data compiled from various chemical supplier and database sources.

The higher boiling points and densities of the fluorinated ethers compared to diethyl ether are indicative of stronger intermolecular forces and suggest lower volatility, a desirable trait for reactions requiring elevated temperatures.

Performance in Key Chemical Transformations

Fluorinated solvents are increasingly recognized for their ability to promote challenging chemical reactions, particularly in the realm of transition metal catalysis.[1] Their unique polarity and weak coordinating ability can stabilize catalytic species and enhance reaction rates and selectivities.[2] While direct comparative studies featuring 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane are limited, we can infer its potential performance based on the established benefits of similar fluorinated solvents in reactions like the Suzuki-Miyaura and Sonogashira couplings.

Metabolic_Stabilization cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog A Drug Candidate with -CH3 group B Metabolically Labile Site A->B C CYP450 Oxidation B->C D Formation of Hydroxylated Metabolite (-CH2OH) C->D E Rapid Clearance D->E F Drug Candidate with -CF3 group G Metabolically Stable Site F->G H Resistance to CYP450 Oxidation G->H I Reduced Metabolism H->I J Increased Half-life and Bioavailability I->J

Caption: Fluorination blocks metabolic oxidation at susceptible sites. [3]

Section 2: A Realistic Appraisal: The "Cost" Considerations

A comprehensive analysis necessitates a thorough examination of the costs associated with using 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. These costs extend beyond the monetary price to include synthetic accessibility, safety, and potential biological liabilities.

Financial Outlay: A Price Comparison

Specialty fluorinated chemicals often come with a higher price tag compared to their non-fluorinated counterparts due to more complex and hazardous manufacturing processes.

CompoundSupplier ExamplePrice (USD) per 1g
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane Sigma-Aldrich$114.00
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane LabSolu$88.97 [4]
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane CP Lab SafetyPrice not specified [5]
Bis(2,2,2-trifluoroethyl) ether Chem-Impex$61.80 [6]
Bis(2,2,2-trifluoroethyl) ether TCI Chemicals$59.00
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Apollo Scientific~$22.50 (£18.00 for 5g) [7]
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Manchester Organics~$69.00 (£55.00 for 100g) [8]

Prices are for illustrative purposes and may vary based on supplier, purity, and quantity.

The data indicates that 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is at the higher end of the price spectrum for specialty fluorinated ethers, a factor that must be weighed against its potential performance benefits.

Synthetic Accessibility and Purity

The synthesis of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane typically involves the reaction of 2,2,2-trifluoroethanol with 2-(methoxyethoxy)methanol derivatives. [9]While feasible in a laboratory setting, the multi-step nature of the synthesis and the need for specialized reagents can contribute to its overall cost and may present challenges for large-scale production. Purity is also a critical consideration, as residual starting materials or byproducts can interfere with sensitive applications.

Safety and Handling

While specific toxicity data for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is not extensively documented in publicly available literature, it is prudent to handle all fluorinated compounds with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Potential Cytotoxicity: An In Vitro Perspective

An important "cost" to consider in the context of drug development is the potential for off-target toxicity. In vitro cytotoxicity assays are a valuable tool for early-stage assessment of a compound's potential to harm cells. Studies on other fluorinated compounds have shown a range of cytotoxic effects, which can be cell-line dependent. [10][11][12]

Section 3: Experimental Protocols for Evaluation

To facilitate a thorough in-house evaluation of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, this section provides detailed, self-validating protocols for key experiments.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To assess the performance of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane as a solvent in a representative Suzuki-Miyaura cross-coupling reaction and compare its efficacy against alternative solvents.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

  • Alternative solvents for comparison (e.g., toluene, dioxane, Bis(2,2,2-trifluoroethyl) ether)

  • Anhydrous, degassed reaction vessels

  • Standard glassware for work-up and purification

  • GC-MS or LC-MS for analysis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Repeat the experiment using the alternative solvents under identical conditions to allow for a direct comparison of reaction yield and purity.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a fluorinated compound in the presence of liver microsomes. [3] Materials:

  • Test compound (dissolved in a suitable organic solvent, e.g., DMSO)

  • Liver microsomes (e.g., human or rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the ice-cold stop solution.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to assess metabolic stability.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane on a human liver cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 4: Conclusion and Recommendations

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane presents a compelling profile for researchers seeking a specialized fluorinated ether with a unique balance of properties. Its potential to enhance reaction performance and improve the metabolic stability of bioactive molecules positions it as a valuable tool in both synthetic chemistry and drug discovery.

However, its relatively high cost and the limited availability of direct comparative data necessitate a careful and strategic approach to its use. For routine applications where a less expensive fluorinated ether like Bis(2,2,2-trifluoroethyl) ether or 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether may suffice, a thorough cost-benefit analysis is strongly recommended.

Our recommendation is as follows:

  • For high-value, challenging chemical transformations where conventional solvents have failed, and the unique properties of a polyether-containing fluorinated solvent may be advantageous, the higher cost of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane may be justified.

  • In late-stage drug discovery and lead optimization , where enhancing metabolic stability is a critical goal, its use as a building block should be considered, with the understanding that its cost may impact the overall cost of goods for a potential therapeutic.

  • For initial exploratory studies , we advise conducting small-scale, head-to-head comparisons with more cost-effective fluorinated alternatives to empirically determine the most suitable option for your specific application.

By leveraging the experimental protocols provided in this guide, researchers can generate the necessary data to make an informed and cost-effective decision on the utility of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane in their research programs.

References

  • A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. Benchchem. Accessed January 14, 2026.
  • Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. Arch Toxicol. 2018 Jan;92(1):359-369.
  • Bis(2,2,2-trifluoroethyl) Ether. TCI Chemicals. Accessed January 14, 2026.
  • Bis(2,2,2-trifluoroethyl) ether. Chem-Impex. Accessed January 14, 2026.
  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. Benchchem. Accessed January 14, 2026.
  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. Sigma-Aldrich. Accessed January 14, 2026.
  • Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. Sci Total Environ. 2022 Aug 4;848:157753.
  • 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. LabSolu. Accessed January 14, 2026.
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Organic & Inorganic Au. 2022, 2, 4, 349–358.
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Apollo Scientific. Accessed January 14, 2026.
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Manchester Organics. Accessed January 14, 2026.
  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem. Accessed January 14, 2026.
  • Bis(2,2,2-trifluoroethyl) Ether 99.0+%, TCI America 1 g. Fisher Scientific. Accessed January 14, 2026.
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. ChemicalBook. Accessed January 14, 2026.
  • 1,1,1-trifluoro-2-(2-methoxy-ethoxy-methoxy)-ethane. ChemSynthesis. Accessed January 14, 2026.
  • Bis(2, 2, 2-trifluoroethyl) Ether, min 99% (GC), 1 gram. CP Lab Safety. Accessed January 14, 2026.
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Chem-Impex. Accessed January 14, 2026.
  • 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. CP Lab Safety. Accessed January 14, 2026.
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether. Sigma-Aldrich. Accessed January 14, 2026.
  • 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. TCI Chemicals. Accessed January 14, 2026.
  • Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. PubMed. Accessed January 14, 2026.
  • A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. Benchchem. Accessed January 14, 2026.
  • Fluorous Solvents. TCI Chemicals. Accessed January 14, 2026.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. Accessed January 14, 2026.
  • The Effect of Fluorinated Solvents on the Physicochemical Properties, Ionic Association, and Free Volume of a Prototypical Solvate Ionic Liquid.
  • A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. Benchchem. Accessed January 14, 2026.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. University of Rochester. Accessed January 14, 2026.
  • In vitro Metabolic Stability of [ 18 F]Fluoroalkyl Compounds in Rat Liver and Brain Microsomes.
  • 1,1,1-Trifluoro-2-(2-methoxyethoxy)ethane. PubChem. Accessed January 14, 2026.
  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. 2019, 21, 2055-2080.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Accessed January 14, 2026.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Biotechnol. 2008; 8: 8.
  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PubMed. Accessed January 14, 2026.
  • Effect of solvent on the Suzuki reaction a .
  • A Comparative Kinetic Analysis of Suzuki Reactions with 3,4-Difluorophenylboronic Acid. Benchchem. Accessed January 14, 2026.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Accessed January 14, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Accessed January 14, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Accessed January 14, 2026.
  • Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane (CAS No. 130156-55-7). As a fluorinated ether compound, this substance requires careful handling not only during its use but, critically, through its entire lifecycle to its final disposition. Adherence to these protocols is paramount for ensuring personnel safety and environmental protection.

Understanding the Compound: A Risk-Based Approach

1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is a combustible solid with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water.[1] This classification is a core directive for its disposal; under no circumstances should this chemical be allowed to enter drains or the environment.

Due to its trifluoromethyl group, this compound is part of the broader family of per- and polyfluoroalkyl substances (PFAS). PFAS are recognized for their environmental persistence, and their disposal is subject to increasing regulatory scrutiny.[2][3] The U.S. Environmental Protection Agency (EPA) has issued guidance recommending that PFAS-containing materials be managed to minimize environmental release.[4][5] Therefore, the disposal plan for this compound must align with best practices for hazardous and PFAS-containing waste.

Immediate Actions & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following personal protective equipment is in use. The causality is simple: to prevent any contact with a substance whose toxicological properties are not fully characterized.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter cartridge.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step logically follows from the established hazards of the chemical.

Step 1: Waste Identification and Segregation

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The label must, at a minimum, include:

    • The full chemical name: "1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane"

    • CAS Number: "130156-55-7"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (as determined by your institution's safety office).

  • Segregation is Key: Do not mix this waste with any other waste streams, especially aqueous or reactive wastes.[6] Incompatible wastes can lead to dangerous reactions. Store this segregated waste container in a designated satellite accumulation area within the laboratory.

Step 2: Managing Contaminated Materials

  • Solids: Any contaminated items such as weighing paper, gloves, or absorbent pads must be placed in the designated hazardous waste container.

  • Empty Containers: The original product container is not truly "empty" in a regulatory sense. It must be disposed of as hazardous waste through your institution's waste collection program. Do not rinse the container into the sink.[7][8] If institutional policy requires rinsing for container disposal, the rinsate must be collected as hazardous waste.

Step 3: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's EHS office is the authoritative body for hazardous waste disposal. Contact them to schedule a pickup for your properly labeled and sealed waste container.

  • Do Not Use Drains or Trash: Sewer disposal is strictly prohibited due to the high water hazard classification.[9] Disposal in regular trash is also illegal and unsafe.

  • Approved Disposal Routes: The final disposal of this chemical must be handled by a licensed hazardous waste management company. Based on EPA guidance for PFAS-related substances, the acceptable disposal methods are:

    • High-Temperature Incineration: In a permitted hazardous waste incinerator. This is often the preferred method for organic compounds as it aims for complete destruction.[2]

    • Hazardous Waste Landfill: If incineration is not available, disposal in a specially designed and permitted hazardous waste landfill is an option. These landfills have features to prevent a substance from leaching into the environment.[2][5]

Data Summary Table
PropertyValueSource
CAS Number 130156-55-7[10]
Molecular Formula C₆H₁₁F₃O₃[10]
Physical Form Solid[1]
Storage Class 11 (Combustible Solids)[1]
Water Hazard Class WGK 3 (Highly hazardous to water)[1]
Recommended Disposal Approved Hazardous Waste Disposal Plant[6]
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Final Disposition (via EHS) start Waste Generation (Used chemical, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First segregate Segregate Waste into Dedicated, Labeled Container ppe->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal_facility Licensed Hazardous Waste Facility contact_ehs->disposal_facility EHS Responsibility incineration High-Temperature Incineration disposal_facility->incineration Preferred Method landfill Permitted Hazardous Waste Landfill disposal_facility->landfill Alternative Method

Caption: Decision workflow for the disposal of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane.

References

  • CP Lab Safety. 1, 1, 1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. [Link]

  • Federal Register. Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. [Link]

  • Bergeson & Campbell, P.C. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. [Link]

  • Crowell & Moring LLP. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • U.S. Environmental Protection Agency. Key EPA Actions to Address PFAS. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • IntechOpen. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

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Personal protective equipment for handling 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane

Immediate Safety and Hazard Assessment

Given its fluorinated nature and the presence of ether linkages, it is prudent to treat this compound with a high degree of caution. Although detailed toxicological data is limited, similar fluorinated organic compounds are known to be irritants to the skin, eyes, and respiratory system. The primary immediate concerns are to prevent direct contact and inhalation.

Key Safety Considerations:

  • Contact Hazard: Assumed to be a skin and eye irritant.

  • Inhalation Hazard: Vapors or aerosols may cause respiratory irritation.

  • Fire Hazard: While not explicitly stated, many organic ethers are flammable.

The following table summarizes the essential personal protective equipment (PPE) required when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]Protects against accidental splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working outside of a fume hood.
Operational Plan: From Receipt to Disposal

A systematic approach to handling 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane is crucial for minimizing risk. The following workflow outlines the key steps for safe management in the laboratory.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt_and_Storage Receipt_and_Storage Pre-Use_Inspection Pre-Use_Inspection Receipt_and_Storage->Pre-Use_Inspection Donning_PPE Donning_PPE Pre-Use_Inspection->Donning_PPE Chemical_Handling Chemical_Handling Donning_PPE->Chemical_Handling Spill_Response Spill_Response Chemical_Handling->Spill_Response Decontamination Decontamination Chemical_Handling->Decontamination Spill_Response->Decontamination Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Doffing_PPE Doffing_PPE Waste_Disposal->Doffing_PPE

Safe Handling Workflow

Step-by-Step Handling Procedures:

  • Receipt and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[3][4]

    • Ensure the container is tightly sealed.[4]

  • Preparation and Pre-Use:

    • Before handling, review this guide and any available safety information.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Prepare your workspace in a chemical fume hood to minimize inhalation exposure.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Use:

    • Handle the chemical in a manner that avoids the generation of aerosols.

    • Use only the amount of material necessary for your experiment.

    • Keep the container closed when not in use.

    • Avoid contact with skin and eyes.[4]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical.

    • Remove and properly store or dispose of PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By adhering to these guidelines, researchers can safely handle 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, minimizing risks and ensuring a secure laboratory environment.

References

  • CP Lab Safety. 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, 1 gram. [Link]

  • Great Plains Center for Agricultural Health. EQUIPMENT. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.